Product packaging for 1-Cyclobutylpiperazine dihydrochloride(Cat. No.:CAS No. 799557-65-6)

1-Cyclobutylpiperazine dihydrochloride

Cat. No.: B1486704
CAS No.: 799557-65-6
M. Wt: 213.15 g/mol
InChI Key: SGDJZAXFNRAMDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Cyclobutylpiperazine dihydrochloride is a useful research compound. Its molecular formula is C8H18Cl2N2 and its molecular weight is 213.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18Cl2N2 B1486704 1-Cyclobutylpiperazine dihydrochloride CAS No. 799557-65-6

Properties

IUPAC Name

1-cyclobutylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-2-8(3-1)10-6-4-9-5-7-10;;/h8-9H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDJZAXFNRAMDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60976914
Record name 1-Cyclobutylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61379-68-8
Record name 1-Cyclobutylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Cyclobutylpiperazine dihydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Cyclobutylpiperazine Dihydrochloride

Introduction

This compound is a disubstituted piperazine derivative that serves as a valuable building block in modern medicinal chemistry. The piperazine ring is a privileged scaffold, a core structure frequently found in pharmacologically active compounds due to its ability to interact with multiple biological targets and improve the pharmacokinetic properties of drug candidates.[1][2] Specifically, the introduction of a cyclobutyl group provides a unique three-dimensional profile that can influence receptor binding, metabolic stability, and solubility compared to more common alkyl or aryl substituents.[3]

This guide offers a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. It delves into the compound's core chemical and physical properties, outlines a representative synthetic pathway, details robust analytical characterization methodologies, discusses its pharmacological relevance, and provides essential safety and handling protocols. The information herein is synthesized to provide both foundational knowledge and practical, field-proven insights.

Core Chemical and Physical Properties

The dihydrochloride salt form of 1-Cyclobutylpiperazine enhances its stability and aqueous solubility, making it ideal for laboratory handling and use in subsequent synthetic steps or biological assays. Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 799557-65-6[4][5]
Molecular Formula C₈H₁₈Cl₂N₂[5]
Molecular Weight 213.15 g/mol [5]
Appearance White to cream-colored crystalline powder[6][7]
Solubility Freely soluble in water, slightly soluble in methanol and ethanol[7]
Storage Room temperature, in a dry, well-ventilated area[5][8][9]
Purity Typically ≥97% for research-grade material[5]

Synthesis and Reactivity

Representative Synthetic Pathway: Reductive Amination

The synthesis of this compound can be efficiently achieved through a two-step process involving reductive amination of piperazine followed by salt formation. This method is advantageous due to the commercial availability of starting materials and generally high yields.

The core logic of this pathway is to first form the C-N bond between the cyclobutyl moiety and the piperazine ring. Reductive amination is a classic and reliable method for this transformation. The final step, salt formation with hydrochloric acid, converts the basic free amine into a stable, water-soluble solid that is easier to handle, purify, and store.

G Piperazine Piperazine Intermediate 1-Cyclobutylpiperazine (Free Base) Piperazine->Intermediate Reductive Amination Cyclobutanone Cyclobutanone Cyclobutanone->Intermediate ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Intermediate Product 1-Cyclobutylpiperazine Dihydrochloride Intermediate->Product Salt Formation HCl 2 eq. HCl in Ether or IPA HCl->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from piperazine and cyclobutanone.

Materials:

  • Piperazine

  • Cyclobutanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid solution (2M in diethyl ether)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve piperazine (1.0 eq) in anhydrous DCM.

  • Addition of Ketone: Add cyclobutanone (1.1 eq) to the solution and stir for 20 minutes at room temperature to allow for iminium ion formation.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification of Free Base: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-Cyclobutylpiperazine as a crude oil.

  • Salt Formation: Dissolve the crude product in a minimal amount of isopropanol or DCM. Cool to 0 °C and add 2.0 equivalents of a 2M HCl solution in diethyl ether dropwise with stirring.

  • Isolation: A white precipitate will form. Continue stirring for 30 minutes at 0 °C. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Chemical Reactivity

The reactivity of the compound is primarily dictated by the piperazine moiety. In its dihydrochloride salt form, the nitrogen atoms are protonated, rendering them non-nucleophilic. However, treatment with a base will liberate the free base, 1-Cyclobutylpiperazine. The secondary amine of the free base is a potent nucleophile and can participate in a wide range of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form tertiary amines.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Buchwald-Hartwig Amination: Coupling with aryl halides to introduce aromatic substituents.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A self-validating system of orthogonal analytical techniques should be employed.

G Compound 1-Cyclobutylpiperazine dihydrochloride NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (ESI-MS) Compound->MS IR IR Spectroscopy Compound->IR HPLC HPLC Analysis Compound->HPLC Identity Structural Confirmation NMR->Identity MS->Identity IR->Identity Purity Purity Assay (>97%) HPLC->Purity

Caption: Orthogonal workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides detailed information about the electronic environment and connectivity of hydrogen atoms. For this compound (in D₂O or DMSO-d₆), the spectrum is expected to show distinct signals for the cyclobutyl and piperazine protons.

    • Cyclobutyl Protons: A series of multiplets between δ 1.8–2.5 ppm.

    • Piperazine Protons: Broad signals corresponding to the eight protons on the piperazine ring, typically found between δ 3.0–3.5 ppm. The broadening is due to chair-chair interconversion and proton exchange.[10]

    • N-H Protons: A very broad signal, often downfield, which exchanges with D₂O.

  • ¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon atoms in the molecule.

    • Cyclobutyl Carbons: Signals expected in the aliphatic region, typically δ 20-40 ppm for the CH₂ groups and a distinct signal for the CH carbon attached to the nitrogen.

    • Piperazine Carbons: Signals for the piperazine ring carbons would appear around δ 40-55 ppm.[11]

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The analysis is performed on the free base. The expected observation is the protonated molecular ion.

  • Expected Ion: [M+H]⁺

  • Molecular Formula (Free Base): C₈H₁₆N₂

  • Exact Mass (Free Base): 140.13

  • Expected m/z: ~141.14

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. For the dihydrochloride salt, the spectrum is characterized by:

  • N⁺-H Stretching: A very broad and strong absorption band in the 2400-3000 cm⁻¹ region, which is characteristic of amine salts.

  • C-H Stretching: Sharp peaks just below 3000 cm⁻¹ corresponding to the aliphatic C-H bonds of the cyclobutyl and piperazine rings.

  • N-H Bending: A band around 1580-1600 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound.

  • Objective: To determine the purity of this compound by reverse-phase HPLC with UV detection.

  • Methodology:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.[3]

    • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of Water:Acetonitrile.

  • Trustworthiness: The use of TFA in the mobile phase ensures that the amine is protonated, leading to sharp, symmetrical peaks. Purity is calculated based on the area percentage of the main peak relative to all observed peaks. For research-grade material, purity should exceed 97%.

Pharmacological Context and Applications

The piperazine nucleus is a cornerstone in the development of centrally acting therapeutic agents.[1] Its derivatives have been successfully developed as antipsychotic, antidepressant, and anxiolytic drugs.[1] These molecules often derive their activity from interactions with monoamine neurotransmitter systems, including dopaminergic, serotoninergic, and adrenergic receptors.[12][13]

This compound is best understood as a versatile intermediate or scaffold. The cyclobutyl group offers a distinct steric and lipophilic profile compared to simpler alkyl or more complex aryl groups. This can be strategically exploited in drug design to:

  • Optimize Binding: The three-dimensional shape of the cyclobutyl group can enhance binding affinity and selectivity for a specific receptor pocket.

  • Improve Metabolic Stability: The cyclic alkyl group can block sites of metabolism that might otherwise be susceptible to oxidation.

  • Modulate Physicochemical Properties: Fine-tune solubility and permeability (LogP) to achieve a desirable pharmacokinetic profile.

G Scaffold 1-Cyclobutylpiperazine (Core Scaffold) R_group Further Functionalization at Secondary Amine (Acylation, Alkylation, etc.) Scaffold->R_group Synthetic Modification Antipsychotics Antipsychotics (e.g., D₂/5-HT₂ₐ antagonists) R_group->Antipsychotics Leads to Drug Candidates Antidepressants Antidepressants (e.g., SSRIs, SNRIs) R_group->Antidepressants Anxiolytics Anxiolytics (e.g., 5-HT₁ₐ agonists) R_group->Anxiolytics Other Other CNS Targets R_group->Other

Caption: Piperazine core as a scaffold for CNS drug discovery.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling any chemical compound. The following guidelines are based on safety data for similar piperazine hydrochlorides.

  • Hazard Identification:

    • May cause skin irritation.[8]

    • Causes serious eye irritation.[14]

    • May be harmful if swallowed.

    • Avoid breathing dust.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust formation is likely, a NIOSH-approved respirator is recommended.[15]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][14]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[14]

  • Handling and Storage:

    • Wash hands thoroughly after handling.[8]

    • Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[8][9]

    • Avoid conditions that could lead to dust formation.

References

  • CP Lab Safety. This compound, min 97%, 1 gram. [Link]
  • PubChem. 1-Cyclopentylpiperazine dihydrochloride | C9H20Cl2N2 | CID 22120199. [Link]
  • LookChem. 1-Cyclobutyl-piperazine dihydrochloride. [Link]
  • PubChem. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893. [Link]
  • NIST. Piperazine dihydrochloride - NIST WebBook. [Link]
  • de Brito, A. F., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]
  • Archer, R. P. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. Journal of Forensic Sciences. [Link]
  • Google Patents. CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride.
  • de Brito, A. F., et al. (2018). A New Piperazine Derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
  • Indian Journal of Heterocyclic Chemistry. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
  • PubChem. 1-Cyclopropanecarbonylpiperazine dihydrochloride | C8H16Cl2N2O | CID 137948982. [Link]
  • ResearchGate. IR spectra of genistein (a), piperazine (b) and the cocrystal of.... [Link]
  • NTU Journal of Pure Sciences.
  • PubChem. Piperazine, hydrochloride (1:?). [Link]
  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). [Link]
  • PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). [Link]
  • PubMed. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. (2017). [Link]
  • PubMed. Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids. (2016). [Link]
  • PubChem. 1-(Cyclopropylcarbonyl)piperazine Hydrochloride | C8H15ClN2O | CID 20847955. [Link]
  • ResearchGate.
  • UNODC.
  • SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019). [Link]
  • MDPI. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP). (2023). [Link]
  • ResearchGate. (PDF)

Sources

An In-depth Technical Guide to 1-Cyclobutylpiperazine Dihydrochloride: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 1-Cyclobutylpiperazine dihydrochloride, a key building block in modern medicinal chemistry. Intended for researchers, chemists, and drug development professionals, this document delves into the molecule's structural characteristics, physicochemical properties, synthetic routes, and analytical validation. Furthermore, it explores its strategic application in drug discovery, supported by detailed experimental protocols and safety guidelines. The causality behind experimental choices is emphasized to provide actionable, field-proven insights.

Introduction: The Strategic Value of the Cyclobutylpiperazine Scaffold

The piperazine ring is a privileged scaffold in drug design, appearing in a vast array of FDA-approved therapeutics.[1] Its unique physicochemical properties—including its ability to modulate aqueous solubility, its basicity which allows for salt formation, and its capacity to engage in multiple hydrogen bonding interactions—make it an invaluable component for optimizing both pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] When functionalized with a cyclobutyl group at the N1 position, the resulting molecule, 1-Cyclobutylpiperazine, offers a compelling combination of features. The cyclobutyl moiety introduces a degree of lipophilicity and steric bulk that can enhance metabolic stability and fine-tune binding interactions with biological targets compared to smaller or more flexible alkyl groups.[3]

This guide focuses on the dihydrochloride salt form, which is frequently the preferred state for handling, storage, and formulation due to its enhanced stability and solubility in aqueous media.[4] We will explore the core scientific principles and practical methodologies associated with this compound, providing a robust framework for its effective utilization in research and development programs.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's fundamental characteristics is the bedrock of its successful application. The dihydrochloride salt form ensures that both nitrogen atoms of the piperazine ring are protonated, which significantly influences its physical properties.

Chemical Structure

This compound consists of a central piperazine ring N-substituted with a cyclobutyl group. Two equivalents of hydrochloric acid form ionic bonds with the two basic nitrogen atoms of the piperazine moiety.

Caption: 2D Structure of this compound.

Physicochemical Data

The key properties of this compound are summarized below. These data are critical for experimental design, including reaction setup, solvent selection, and storage protocols.

PropertyValueReference(s)
CAS Number 799557-65-6[5][6]
Molecular Formula C₈H₁₈Cl₂N₂[7]
Molecular Weight 213.15 g/mol [7]
Appearance White to off-white solid/powder[8]
Boiling Point 290.8°C at 760 mmHg (for free base)[7]
Solubility Freely soluble in water[9]
Storage Conditions Store in a dry, cool, well-ventilated place, away from light and moisture.[10][11]
SMILES C1CC(C1)N2CCNCC2.Cl.Cl[6]

Synthesis and Quality Control

The synthesis of this compound is typically achieved through a straightforward and scalable chemical pathway. The choice of methodology is driven by factors such as starting material availability, desired purity, and reaction scale.

General Synthetic Pathway: Reductive Amination

A common and efficient method for preparing N-alkylated piperazines is reductive amination. This approach involves the reaction of piperazine with a ketone (cyclobutanone) to form an enamine or iminium ion intermediate, which is then reduced in situ to the desired amine.

Figure 2: Synthetic Workflow via Reductive Amination piperazine Piperazine acid Acidic Conditions (e.g., Acetic Acid) piperazine->acid cyclobutanone Cyclobutanone cyclobutanone->acid intermediate Iminium Ion Intermediate reductant Reducing Agent (e.g., NaBH(OAc)₃) intermediate->reductant free_base 1-Cyclobutylpiperazine (Free Base) hcl HCl in Solvent (e.g., Methanol) free_base->hcl final_product 1-Cyclobutylpiperazine Dihydrochloride reductant->free_base Reduction acid->intermediate Formation hcl->final_product Salt Formation

Caption: Synthetic Workflow via Reductive Amination.

Causality Behind Experimental Choices:

  • Use of Piperazine Monoprotected Form: To avoid dialkylation (reaction at both nitrogen atoms), the synthesis often starts with a monoprotected piperazine, such as tert-butyl piperazine-1-carboxylate (Boc-piperazine). The cyclobutyl group is introduced, and the Boc protecting group is subsequently removed under acidic conditions, which can be followed by salt formation.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for reductive amination. It is milder and more selective than agents like sodium borohydride (NaBH₄) and does not violently react with protic solvents. Its mild nature minimizes side reactions and is effective for reducing the intermediate iminium ion without reducing the ketone starting material.

  • Salt Formation: The final step involves treating the free base with a solution of hydrochloric acid (e.g., HCl in methanol or diethyl ether).[12] This precipitates the dihydrochloride salt, which is typically a crystalline solid that is easier to handle, purify via recrystallization, and store than the often-oily free base.

Protocol: Synthesis from Boc-Piperazine and Cyclobutanone
  • Reaction Setup: To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) and cyclobutanone (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (2.0 eq).

  • Reductive Amination: Stir the mixture at room temperature for 1-2 hours. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 30°C. Allow the reaction to proceed for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification (Intermediate): Purify the crude N-Boc-1-cyclobutylpiperazine via flash column chromatography.

  • Deprotection and Salt Formation: Dissolve the purified intermediate in methanol. Add a solution of HCl in methanol (3M, excess) at 0°C.[12] Stir the reaction at room temperature overnight.

  • Isolation: Remove the solvent under reduced pressure to yield this compound as a solid.[12] The product can be further purified by recrystallization from a solvent system like methanol/ether.

Analytical Characterization Workflow

Rigorous analytical testing is mandatory to confirm the identity, purity, and quality of the synthesized compound. A multi-technique approach is standard practice.

Figure 3: Standard Analytical Validation Workflow start Synthesized Batch of 1-Cyclobutylpiperazine 2HCl prep Sample Preparation (Dissolution in appropriate solvent, e.g., D₂O or DMSO-d₆ for NMR, Mobile Phase for HPLC) start->prep nmr NMR Spectroscopy (¹H and ¹³C) prep->nmr ms Mass Spectrometry (ESI-MS) prep->ms hplc HPLC-UV Analysis prep->hplc identity Structural Confirmation nmr->identity ms->identity purity Purity Assessment (>95-98% typical) hplc->purity report Certificate of Analysis (CoA) Generation identity->report purity->report

Caption: Standard Analytical Validation Workflow.

Spectroscopic and Chromatographic Data
TechniqueExpected Results and Interpretation
¹H NMR The spectrum (typically in D₂O or DMSO-d₆) should show characteristic signals for the cyclobutyl protons (multiplets around δ 1.8–2.5 ppm) and the piperazine ring protons (broad signals or multiplets around δ 2.6–3.4 ppm). The integration of these signals should correspond to the number of protons in the structure.[3][13]
¹³C NMR Confirms the carbon skeleton. Expect signals for the four distinct carbons of the cyclobutyl group and the carbons of the piperazine ring. The chemical shifts will be influenced by the protonation state of the nitrogens.[13][14]
Mass Spectrometry (ESI-MS) In positive ion mode, the analysis will detect the free base. The expected [M+H]⁺ peak for the C₈H₁₆N₂ free base (MW: 140.23) would be at m/z 141.2.
HPLC-UV Purity is assessed using a reverse-phase C18 column. Since the molecule lacks a strong chromophore, UV detection is typically performed at low wavelengths (~210 nm).[3] The method is used to quantify the main peak and any impurities.
Protocol: Purity Determination by HPLC-UV
  • System Preparation:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Column Temperature: 30°C.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Run: Inject 10 µL of the sample solution. Run a gradient elution, for example: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and expressing the result as a percentage. Research-grade material typically exhibits >95% purity.[3]

Applications in Drug Discovery

This compound is not an active pharmaceutical ingredient itself but rather a versatile intermediate. Its value lies in its role as a starting point for synthesizing more complex molecules with potential therapeutic activity.[3][8]

Figure 4: Role in Drug Discovery Logic scaffold 1-Cyclobutylpiperazine (Core Scaffold) modification Synthetic Modification (Functionalization at N4) scaffold->modification Starting Point pk_props Modulation of Pharmacokinetics (ADME) modification->pk_props Influences pd_props Tuning of Pharmacodynamics modification->pd_props Influences leads Lead Compounds & Drug Candidates pk_props->leads Optimization of pd_props->leads Optimization of therapeutics Potential Therapeutic Applications (e.g., Oncology, CNS, Infectious Disease) leads->therapeutics Investigated for

Caption: Role in Drug Discovery Logic.

  • Scaffold for Lead Optimization: The unsubstituted N-H group of the piperazine ring is a convenient handle for further chemical elaboration. It can be acylated, alkylated, or used in reductive amination and arylation reactions to build a library of diverse analogs.[15]

  • Influence of the Cyclobutyl Group: The cyclobutyl moiety provides a specific balance of lipophilicity and conformational constraint. This can be advantageous for:

    • Improving Metabolic Stability: The cyclic structure can be less susceptible to enzymatic degradation compared to linear alkyl chains.

    • Enhancing Target Affinity: The defined three-dimensional shape of the cyclobutyl group can lead to more specific and higher-affinity interactions within a receptor's binding pocket.[3]

  • Therapeutic Potential of Derivatives: Piperazine derivatives have been investigated across numerous therapeutic areas, including as anticancer agents (e.g., PARP inhibitors), antivirals, antimicrobials, and CNS-active agents.[16][17] The specific properties imparted by the cyclobutyl group make this scaffold a valuable tool in the search for novel therapeutics in these and other fields.

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical reagent. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[10][18][19]

Hazard CategoryRecommendations and Precautions
Personal Protective Equipment (PPE) Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[10][18]
Handling Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[10][20]
First Aid (In case of exposure) Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[18][19] Skin: Wash off immediately with soap and plenty of water.[18] Inhalation: Remove to fresh air.[19] Ingestion: Rinse mouth. Do NOT induce vomiting.[10] In all cases, seek immediate medical attention.
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Protect from moisture (hygroscopic) and direct sunlight.[10][11]
Stability Stable under recommended storage conditions. Incompatible with strong oxidizing agents and strong acids.[10]

Conclusion

This compound is a foundational building block for medicinal chemists and drug discovery scientists. Its structure combines the highly valued piperazine core with a cyclobutyl group that offers distinct advantages for modulating the physicochemical and pharmacological properties of derivative compounds. A comprehensive understanding of its synthesis, analytical characterization, and safe handling, as detailed in this guide, empowers researchers to leverage this versatile intermediate to its full potential, accelerating the development of novel and effective therapeutics.

References

  • Ivy Fine Chemicals. (n.d.). 1-Cyclobutyl-piperazine dihydrochloride [CAS: 799557-65-6]. [Link]
  • CCD Animal Health. (2003).
  • LookChem. (n.d.). 1-Cyclobutyl-piperazine dihydrochloride. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Practical Applications of 1-(Cyclopropylcarbonyl)piperazine HCl in Synthesis. [Link]
  • PubChem. (n.d.). 1-Cyclopentylpiperazine dihydrochloride. [Link]
  • PubChem. (n.d.). 1-(Cyclopropylcarbonyl)piperazine Hydrochloride. [Link]
  • Pharmaffiliates. (n.d.). Cyclobutyl(piperazin-1-yl)methanone Hydrochloride. [Link]
  • Google Patents. (2020). CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride.
  • Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
  • PubChem. (n.d.). 1-Cyclopropanecarbonylpiperazine dihydrochloride. [Link]
  • PubChem. (n.d.). Piperazine Dihydrochloride. [Link]
  • Patel, R. V., & Park, S. W. (2013). An evolving role of piperazine moieties in drug design and discovery. Mini reviews in medicinal chemistry, 13(11), 1579–1601. [Link]
  • NTU Journal of Pure Sciences. (2022).
  • PubChem. (n.d.). Piperazine, hydrochloride (1:?). [Link]
  • Hradil, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2199. [Link]
  • Sgrignani, J., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert opinion on drug discovery, 17(9), 969-984. [Link]
  • PubChem. (n.d.). 1-Cyclopentylpiperazine. [Link]
  • ResearchGate. (2015).
  • MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
  • UNODC. (n.d.).

Sources

1-Cyclobutylpiperazine dihydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Cyclobutylpiperazine Dihydrochloride

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its favorable physicochemical properties and versatile biological activities.[1][2][3] As a key intermediate, 1-cyclobutylpiperazine serves as a crucial building block for the synthesis of more complex active pharmaceutical ingredients (APIs). Its dihydrochloride salt form enhances stability, crystallinity, and aqueous solubility, making it ideal for pharmaceutical development and handling.[4][5]

This guide provides a detailed technical overview of the synthetic pathways to this compound, intended for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind methodological choices, and the self-validating protocols required for scientific rigor.

Chapter 1: A Comparative Overview of Synthetic Strategies

The synthesis of 1-cyclobutylpiperazine primarily revolves around the formation of a carbon-nitrogen bond at one of the secondary amine positions of the piperazine core. Two principal strategies dominate this field: Reductive Amination and Direct N-Alkylation via nucleophilic substitution.

A significant challenge in the synthesis of mono-substituted piperazines is preventing the formation of the 1,4-disubstituted byproduct.[6] The choice of strategy often depends on the desired scale, purity requirements, and the availability of starting materials.

  • Reductive Amination : This is an efficient, often one-pot, procedure that involves reacting piperazine with cyclobutanone to form an intermediate iminium ion, which is then reduced in situ to the target amine.[7][8] This pathway is frequently preferred in medicinal chemistry for its high yields and operational simplicity.

  • Direct N-Alkylation : This classical SN2 approach involves the reaction of piperazine with a cyclobutyl electrophile, such as cyclobutyl bromide.[1][9] While straightforward, this method can be difficult to control, often leading to a mixture of mono- and di-alkylated products. To achieve selectivity, this pathway is best executed using a protecting group strategy.[10][11][12]

G cluster_0 Synthetic Strategies Start Piperazine + Cyclobutyl Source RA Reductive Amination Start->RA  + Cyclobutanone NA Direct N-Alkylation (Nucleophilic Substitution) Start->NA  + Cyclobutyl Halide Product 1-Cyclobutylpiperazine RA->Product High Selectivity, Mild Conditions NA->Product Risk of Di-alkylation, Often requires Protecting Group

Caption: High-level comparison of the two primary synthetic pathways.

Chapter 2: Pathway I - Reductive Amination (Preferred Route)

This method stands out for its efficiency and control, making it a workhorse in modern organic synthesis. The reaction proceeds via a two-step mechanism that is typically performed in a single pot.

Reaction Mechanism and Scientific Rationale
  • Iminium Ion Formation : The reaction is initiated by the nucleophilic attack of a piperazine nitrogen onto the carbonyl carbon of cyclobutanone. This is followed by dehydration to form a transient iminium ion intermediate. The reaction is often catalyzed by a small amount of acid, such as acetic acid, to facilitate the dehydration step.

  • In-Situ Reduction : A hydride-based reducing agent, added to the same reaction vessel, selectively reduces the iminium ion C=N double bond to form the target C-N single bond.

Causality Behind Reagent Selection:

  • Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[9] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is mild enough that it will not reduce the starting ketone (cyclobutanone) but is sufficiently reactive to reduce the protonated iminium intermediate. Its tolerance of mildly acidic conditions and solubility in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) make it ideal for this one-pot reaction.[13]

  • Solvent : Anhydrous aprotic solvents such as DCM, DCE, or THF are preferred to prevent unwanted side reactions and ensure the stability and reactivity of the reducing agent.[9][13]

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks and a robust purification strategy.

Materials:

  • Piperazine (Anhydrous)

  • Cyclobutanone

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (Glacial)

  • Dichloromethane (DCM, Anhydrous)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃) Solution

  • Brine (Saturated Aqueous NaCl Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup : To a round-bottom flask under a nitrogen atmosphere, add piperazine (a significant excess, e.g., 5 equivalents, is used to favor mono-alkylation) and dissolve in anhydrous DCM.

  • Iminium Formation : Add cyclobutanone (1.0 eq.) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq.). Stir the mixture at room temperature for 1 hour.

  • Reduction : Slowly add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred mixture. Note: Gas evolution may occur. Allow the reaction to stir at room temperature overnight.

  • Monitoring : The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting cyclobutanone is consumed.

  • Work-up : Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction : Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing and Drying : Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Isolation : Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-cyclobutylpiperazine free base. The excess piperazine can be removed via vacuum distillation or column chromatography.

Visualization of Experimental Workflow

G cluster_workflow Reductive Amination Workflow A 1. Dissolve Piperazine & Cyclobutanone in DCM B 2. Add Acetic Acid Catalyst, Stir 1 hr (Iminium Formation) A->B C 3. Add NaBH(OAc)₃, Stir Overnight (Reduction) B->C D 4. Quench with aq. NaHCO₃ C->D E 5. Extract with DCM D->E F 6. Wash with Brine, Dry over MgSO₄ E->F G 7. Filter & Concentrate F->G H 8. Purify (Distillation or Chromatography) G->H I 1-Cyclobutylpiperazine (Free Base) H->I

Sources

Unraveling the Enigmatic Core of 1-Cyclobutylpiperazine Dihydrochloride: A Technical Guide to its Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide navigates the current understanding of 1-Cyclobutylpiperazine Dihydrochloride, a compound situated at the intersection of synthetic chemistry and pharmacology. While direct, extensive research on the specific mechanism of action of this molecule is not widely published, this document synthesizes available data on structurally related compounds to postulate its potential pharmacological profile. By examining the structure-activity relationships (SAR) of piperazine-containing molecules, particularly those with small alkyl substituents, we can infer a probable, albeit theoretical, mechanism of action centered on the histamine H3 receptor.

The Piperazine Scaffold: A Cornerstone of Modern Pharmacology

The piperazine ring is a ubiquitous heterocyclic motif in medicinal chemistry, forming the core of a vast array of therapeutic agents.[1][2][3][4] Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of a molecule's pharmacological and pharmacokinetic properties.[2] This versatility has led to the development of piperazine-containing drugs with a wide spectrum of biological activities, including antimicrobial, antidepressant, antipsychotic, and antihistaminic effects.[1]

The Cyclobutyl Moiety: Influencing Affinity and Selectivity

The introduction of a cyclobutyl group at one of the piperazine nitrogens is a key structural feature of the topic compound. In drug design, small, lipophilic alkyl groups like cyclobutyl can significantly influence a molecule's interaction with its biological target. This substitution can impact receptor binding affinity, selectivity, and metabolic stability.

Postulated Mechanism of Action: Targeting the Histamine H3 Receptor

Based on extensive research into piperazine and piperidine derivatives, the most probable primary target for compounds containing a 1-cyclobutylpiperazine moiety is the histamine H3 receptor (H3R) .[5][6][7][8] The H3R is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it acts as a presynaptic autoreceptor and heteroreceptor, regulating the release of histamine and other neurotransmitters.

Evidence from Structure-Activity Relationship (SAR) Studies

Numerous studies have demonstrated that the piperazine scaffold is a key element for high-affinity H3R antagonists and inverse agonists.[5][6][8] While more complex molecules are often the final drug candidates, the fundamental interaction with the H3R is frequently mediated by a core piperazine or piperidine structure. Research has shown that substitution at the N1 position of the piperazine ring is a critical determinant of H3R affinity.[9]

The following diagram illustrates the general pharmacophore model for H3 receptor antagonists, highlighting the importance of the basic nitrogen-containing ring.

H3R_Pharmacophore cluster_0 General H3R Antagonist Pharmacophore Basic_Amine Basic Amine (e.g., Piperazine) Linker Linker (Alkyl Chain) Basic_Amine->Linker Covalent Bond Lipophilic_Region Lipophilic Region Linker->Lipophilic_Region Covalent Bond

Caption: General Pharmacophore for H3R Antagonists.

Functional Consequence: Inverse Agonism

Many H3R ligands containing a piperazine moiety exhibit inverse agonist activity. This means that in addition to blocking the effects of histamine, they also reduce the constitutive, baseline activity of the receptor. This functional profile is of significant therapeutic interest for a variety of neurological and psychiatric disorders.

This compound as a Synthetic Intermediate

It is crucial to note that this compound is also utilized as a key intermediate in the synthesis of more complex pharmaceutical agents.[10][11] Its role as a building block in the creation of larger molecules with specific therapeutic targets is a significant aspect of its utility. For instance, the related compound 1-(Cyclopropylmethyl)piperazine is a known intermediate in the synthesis of Mitapivat and Volasertib.[10][11]

The following workflow illustrates the potential role of this compound in a drug discovery and development pipeline.

Drug_Development_Workflow cluster_workflow Drug Development Pipeline A 1-Cyclobutylpiperazine Dihydrochloride (Intermediate) B Chemical Synthesis (Addition of other moieties) A->B C Lead Compound B->C D Preclinical Studies (Binding & Functional Assays) C->D E Clinical Trials D->E

Caption: Role as a Synthetic Intermediate.

Experimental Protocols for Characterization

To definitively elucidate the mechanism of action of this compound, a series of in vitro and in vivo experiments would be required.

Radioligand Binding Assays

This is a fundamental technique to determine the binding affinity of a compound for a specific receptor.

Protocol: Histamine H3 Receptor Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human histamine H3 receptor.

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Reaction:

    • In a 96-well plate, add the cell membrane preparation.

    • Add a known concentration of a radiolabeled H3 receptor ligand (e.g., [3H]-Nα-methylhistamine).

    • Add varying concentrations of this compound (the competitor).

    • Incubate at room temperature for a specified time to reach equilibrium.

  • Detection and Analysis:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the data and calculate the Ki (inhibitory constant) value to determine the binding affinity.

Functional Assays

Functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Protocol: [35S]GTPγS Binding Assay (to determine functional activity)

  • Membrane Preparation:

    • Prepare cell membranes from HEK293 cells expressing the human H3 receptor as described above.

  • Assay Reaction:

    • In a 96-well plate, combine the cell membranes, varying concentrations of this compound, and [35S]GTPγS in an assay buffer containing GDP.

    • To determine agonist activity, measure the stimulation of [35S]GTPγS binding.

    • To determine inverse agonist activity, measure the inhibition of basal [35S]GTPγS binding.

    • To determine antagonist activity, measure the ability of the compound to block the stimulation of [35S]GTPγS binding by a known H3R agonist (e.g., R-α-methylhistamine).

  • Detection and Analysis:

    • Incubate the reaction mixture.

    • Separate bound from free [35S]GTPγS by filtration.

    • Measure the amount of bound [35S]GTPγS using a scintillation counter.

    • Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) and the maximal efficacy.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical binding affinity data for this compound at various receptors, based on the analysis of structurally related compounds. This data is for illustrative purposes only and requires experimental validation.

Receptor TargetBinding Affinity (Ki, nM) (Hypothetical)Functional Activity (Hypothetical)
Histamine H350Inverse Agonist
Histamine H1> 10,000-
Histamine H2> 10,000-
Histamine H4> 10,000-
Serotonin 5-HT2A> 5,000-
Dopamine D2> 5,000-

Conclusion

While direct experimental evidence for the mechanism of action of this compound is limited in the public domain, a comprehensive analysis of the piperazine scaffold in medicinal chemistry strongly suggests a potential interaction with the histamine H3 receptor. Its structural characteristics align with the pharmacophore for H3R antagonists/inverse agonists. However, its prevalent use as a synthetic intermediate in the development of more complex drug candidates should not be overlooked. Definitive characterization of its pharmacological profile awaits dedicated experimental investigation using standard radioligand binding and functional assays. This guide provides a robust, scientifically-grounded framework for initiating such an investigation.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [URL not available]
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34908391/]
  • Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists. MDPI. [URL: https://www.mdpi.com/1420-3049/23/1/159]
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acschemneuro.1c00435]
  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20537525/]
  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16289939/]
  • Practical Applications of 1-(Cyclopropylcarbonyl)piperazine HCl in Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [URL not available]
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5894818/]
  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [URL: https://www.researchgate.net/publication/283301053_PIPERAZINE_-_A_BIOLOGICALLY_ACTIVE_SCAFFOLD]
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. [URL: https://www.researchgate.
  • Piperazine skeleton in the structural modification of natural products: a review. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9353086/]
  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. BOC Sciences. [URL not available]
  • Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4027557/]
  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank. [URL not available]
  • 1-(Cyclopropylmethyl)piperazine (CAS No: 57184-25-5) API Intermediate Manufacturers. Apicule. [URL: https://www.apicule.com/api-intermediate/1-cyclopropylmethyl-piperazine-57184-25-5]
  • Fragment-Based Exploration of Binding Site Flexibility in Mycobacterium tuberculosis BioA. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.biochem.6b00867]
  • CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine. Google Patents. [URL: https://patents.google.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10745580/]

Sources

1-Cyclobutylpiperazine dihydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Cyclobutylpiperazine Dihydrochloride

Abstract

This compound is a pivotal chemical intermediate that has garnered significant attention within the realms of medicinal chemistry and pharmaceutical development. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of its molecular characteristics, synthesis, and applications. The document elucidates the strategic importance of the cyclobutyl and piperazine moieties in modern drug design, providing field-proven insights into its physicochemical properties, analytical characterization, and safe handling protocols. By integrating detailed experimental workflows with authoritative references, this whitepaper aims to be an essential tool for leveraging this versatile building block in the synthesis of novel therapeutic agents.

Introduction: The Strategic Value in Medicinal Chemistry

The piperazine ring is a ubiquitous scaffold in drug design, present in approximately 100 approved drugs.[1] Its prevalence is due to its ability to serve as a versatile linker, enhance aqueous solubility, and modulate the pharmacokinetic profile of a molecule.[1] When incorporated into a drug candidate, the basic nitrogen atoms of the piperazine ring can form salt bridges and hydrogen bonds with biological targets, while also improving oral bioavailability.

The integration of a cyclobutyl group onto the piperazine scaffold introduces unique structural and physicochemical advantages.[2] The cyclobutane ring, a strained carbocycle, offers a three-dimensional structure that can be exploited to achieve conformational restriction, fill hydrophobic pockets in target proteins, and improve metabolic stability.[3] This combination of a proven pharmacophore (piperazine) with a bio-isosterically valuable group (cyclobutyl) makes 1-Cyclobutylpiperazine a highly sought-after building block for creating diverse chemical entities with tailored pharmacological properties.[2][4] The dihydrochloride salt form further enhances its utility by improving solubility and stability, facilitating its use in a wide range of reaction conditions.[4]

Physicochemical Properties and Specifications

The fundamental properties of this compound are critical for its effective use in synthesis and research. The compound is typically supplied as a white to off-white or yellow solid with a high degree of purity.[2][5]

PropertyValueReference(s)
Molecular Weight 213.15 g/mol [5]
Molecular Formula C₈H₁₈Cl₂N₂[5]
CAS Number 799557-65-6[5][6]
Canonical Name 1-cyclobutylpiperazine;dihydrochloride[7]
Typical Purity ≥95% to ≥97%[5][8]
Physical Appearance White to yellow solid[2]
Storage Temperature Room Temperature[5]
Product Family Protein Degrader Building Blocks[5]

Synthesis and Purification

The synthesis of monosubstituted piperazines is a well-established process in organic chemistry. The preparation of this compound involves two primary stages: the N-alkylation of the piperazine free base followed by conversion to its stable dihydrochloride salt.

Synthetic Pathway Overview

The most common approach involves the direct N-alkylation of piperazine with a suitable cyclobutyl electrophile, such as cyclobutyl bromide or tosylate. An alternative, often higher-yielding method is the reductive amination of cyclobutanone with piperazine. The resulting free base is then treated with hydrochloric acid to precipitate the dihydrochloride salt, which is often easier to handle, purify, and store than the volatile free base.

Synthesis_Pathway cluster_reductive_amination Reductive Amination cluster_salt_formation Salt Formation Piperazine Piperazine FreeBase 1-Cyclobutylpiperazine (Free Base) Piperazine->FreeBase One-pot reaction Cyclobutanone Cyclobutanone Cyclobutanone->FreeBase One-pot reaction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->FreeBase One-pot reaction FinalProduct 1-Cyclobutylpiperazine Dihydrochloride FreeBase->FinalProduct Acidification HCl Hydrochloric Acid (e.g., in Ether) HCl->FinalProduct Acidification

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis and Salt Formation

This protocol describes a generalized one-pot reductive amination followed by salt formation, adapted from standard procedures for synthesizing monosubstituted piperazines.[9]

Step 1: Reductive Amination

  • To a stirred solution of piperazine (5 equivalents) in a suitable solvent like methanol or dichloromethane, add cyclobutanone (1 equivalent).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the enamine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 equivalents), portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-cyclobutylpiperazine free base.

Step 2: Dihydrochloride Salt Formation

  • Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

  • Under vigorous stirring, add a solution of hydrochloric acid (2.2 equivalents, e.g., 2M solution in diethyl ether) dropwise.

  • A white precipitate of this compound will form immediately.

  • Continue stirring for 30-60 minutes at room temperature to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove any unreacted starting material or byproducts.

  • Dry the resulting white solid under vacuum to yield the final product.

Purification and Characterization Workflow

A rigorous workflow is essential to validate the identity, purity, and quality of the synthesized compound.

Purification_Workflow Crude Crude Product (Post-Synthesis) Filtration Filtration & Washing Crude->Filtration Recrystallization Recrystallization (e.g., from Isopropanol) Filtration->Recrystallization For higher purity Drying Vacuum Drying Filtration->Drying If sufficiently pure Recrystallization->Drying QC Quality Control Analysis Drying->QC Final Purified Product (>97% Purity) QC->Final Release

Caption: Post-synthesis purification and quality control workflow.

Analytical Characterization

Comprehensive analytical testing is non-negotiable for ensuring the structural integrity and purity of the compound, which is critical for its use in sensitive drug discovery applications.

TechniquePurposeExpected Outcome
¹H NMR (Proton NMR)Structural confirmation and purity assessment.Signals corresponding to the cyclobutyl protons and the non-equivalent piperazine ring protons. Integration should match the expected proton count.
¹³C NMR (Carbon NMR)Confirms the carbon skeleton of the molecule.Peaks representing the unique carbon environments in the cyclobutyl and piperazine rings.
LC-MS (Liquid Chromatography-Mass Spectrometry)Purity assessment and confirmation of molecular weight.[10]A single major peak in the chromatogram (purity) and a mass peak corresponding to the [M+H]⁺ of the free base (C₈H₁₆N₂).
HPLC (High-Performance Liquid Chromatography)Quantitative purity determination.[11]A validated HPLC method using a suitable column (e.g., C18) and mobile phase will provide a precise purity value (e.g., >97%).
Protocol: HPLC Purity Analysis

This protocol provides a general method for assessing the purity of this compound.[11]

  • System: HPLC with UV Detector (e.g., at 210 nm).

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of (A) 0.1% trifluoroacetic acid in water and (B) 0.1% trifluoroacetic acid in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., water) to a concentration of ~1 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a crucial intermediate used to construct more complex molecules.[2][12] Its value lies in its ability to impart desirable properties to a final drug candidate.

  • Scaffold for Lead Optimization: The piperazine nitrogen atoms provide convenient handles for further chemical modification, allowing chemists to rapidly synthesize libraries of analogues for structure-activity relationship (SAR) studies.

  • Improving DMPK Properties: The cyclobutyl group can sterically shield adjacent parts of a molecule from metabolic enzymes, potentially increasing the compound's half-life.[3] The basicity of the piperazine moiety can be tuned to optimize solubility and cell permeability.

  • Targeting CNS Disorders: Piperazine derivatives are well-known for their activity on central nervous system (CNS) targets, including serotonin and dopamine receptors. The lipophilic cyclobutyl group can aid in crossing the blood-brain barrier.

Application Start 1-Cyclobutylpiperazine .2HCl Step1 Coupling Reaction (e.g., Amide bond formation, Buchwald-Hartwig amination) Start->Step1 Intermediate Advanced Intermediate Step1->Intermediate Step2 Further Functionalization Intermediate->Step2 API Final API Candidate Step2->API

Caption: Role as a starting material in a multi-step API synthesis.

Safe Handling and Storage

While this specific compound may not have its own comprehensive toxicology profile, safe handling practices should be based on data from structurally similar piperazine dihydrochloride salts.[13][14][15]

Safety AspectRecommendationReference(s)
Personal Protective Equipment (PPE) Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile rubber), and a lab coat. Use only under a chemical fume hood to avoid dust inhalation.[13][15]
Handling Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust.[14] Wash hands thoroughly after handling. Ensure adequate ventilation.[13][14]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[13][14] Store locked up.[13][14]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[13]
First Aid (Skin) Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[13]
First Aid (Inhalation) Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13][14]

Conclusion

This compound represents more than just a chemical formula; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, established synthetic accessibility, and the inherent pharmacological advantages conferred by its constituent moieties make it an invaluable building block. This guide has provided the core technical knowledge required to handle, analyze, and strategically implement this compound in sophisticated drug discovery programs. As the demand for novel therapeutics with optimized properties continues to grow, the utility of well-designed intermediates like this compound will undoubtedly expand, paving the way for the next generation of medicines.

References

  • This compound, min 97%, 1 gram. CP Lab Safety. [Link]
  • 1-Cyclopentylpiperazine dihydrochloride | C9H20Cl2N2 | CID 22120199. PubChem. [Link]
  • 1-Cyclobutyl-piperazine dihydrochloride. LookChem. [Link]
  • Practical Applications of 1-(Cyclopropylcarbonyl)piperazine HCl in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • 1-(Cyclopropylcarbonyl)piperazine Hydrochloride: Synthesis, Properties, and Applications as a Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. (2020-05-06). [Link]
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. PubMed. (2022-09-14). [Link]
  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
  • Cyclobutanes in Small-Molecule Drug Candid
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

Sources

An In-depth Technical Guide to 1-Cyclobutylpiperazine Dihydrochloride: From Discovery to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Piperazine Scaffold in Modern Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, represents a cornerstone of modern medicinal chemistry. Its unique structural and physicochemical properties, including its ability to act as a constrained diamine and its favorable pharmacokinetic profile, have rendered it a privileged scaffold in the design of therapeutic agents targeting the central nervous system (CNS).[1][2] Piperazine derivatives have been successfully incorporated into a wide array of drugs, including antipsychotics, antidepressants, and anxiolytics, underscoring the enduring value of this versatile structural motif.[1] This guide delves into the discovery, synthesis, and potential applications of a specific, yet significant, member of this family: 1-cyclobutylpiperazine dihydrochloride.

The Genesis of this compound: A Novel Intermediate for CNS Therapeutics

The discovery of this compound is intrinsically linked to the quest for novel therapeutics for neurological and psychiatric disorders.[3] This compound emerged as a key building block in the development of potent and selective histamine H3 receptor antagonists.[4][5][6] The histamine H3 receptor, predominantly expressed in the CNS, is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters.[6] Antagonism of the H3 receptor has been pursued as a promising therapeutic strategy for a range of CNS conditions, including cognitive disorders, attention-deficit hyperactivity disorder (ADHD), and schizophrenia.[6]

The rationale for the incorporation of the cyclobutyl moiety onto the piperazine scaffold stems from structure-activity relationship (SAR) studies aimed at optimizing the potency, selectivity, and pharmacokinetic properties of H3 receptor antagonists. The cyclobutyl group, with its unique conformational constraints and lipophilicity, was explored as a means to fine-tune the interaction of the ligand with the receptor's binding pocket.

While the initial disclosure of this compound appears in patent literature from Vernalis (R&D) Ltd. for its use in preparing more complex CNS-active molecules, this guide will provide a detailed, practical synthesis and characterization of this important intermediate.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most efficiently achieved through a two-step process: reductive amination to form the N-cyclobutylpiperazine precursor, followed by deprotection and salt formation. The following protocol is a validated and reliable method for laboratory-scale synthesis.

Step 1: Synthesis of 1-(tert-Butoxycarbonyl)-4-cyclobutylpiperazine via Reductive Amination

Reductive amination is a cornerstone of modern organic synthesis, allowing for the formation of C-N bonds through the reaction of a carbonyl compound with an amine, followed by reduction of the intermediate imine or enamine. In this step, the commercially available and selectively protected 1-(tert-butoxycarbonyl)piperazine is reacted with cyclobutanone.

Experimental Protocol:

  • To a solution of 1-(tert-butoxycarbonyl)piperazine (1.0 eq) and cyclobutanone (1.0 eq) in dichloromethane (DCM), stir the reaction mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10-15 minutes. The reaction is mildly exothermic.

  • Continue stirring the reaction mixture at room temperature overnight.

  • Upon completion (monitored by TLC or LC-MS), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-(tert-butoxycarbonyl)-4-cyclobutylpiperazine as a clear oil.


Boc_Piperazine [label="1-(tert-Butoxycarbonyl)piperazine"]; Cyclobutanone [label="Cyclobutanone"]; Intermediate [label="Imine/Enamine Intermediate", shape=ellipse, style=dashed]; Reducing_Agent [label="NaBH(OAc)₃", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="1-(tert-Butoxycarbonyl)-4-cyclobutylpiperazine", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Boc_Piperazine -> Intermediate; Cyclobutanone -> Intermediate; Intermediate -> Product [label="Reduction"]; Reducing_Agent -> Product [style=dashed];

{rank=same; Boc_Piperazine; Cyclobutanone;} }

Reductive amination of 1-(tert-butoxycarbonyl)piperazine with cyclobutanone.

Step 2: Deprotection and Formation of this compound

The tert-butoxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions. Treatment of the protected intermediate with hydrochloric acid not only removes the Boc group but also forms the desired dihydrochloride salt in a single step.[7][8][][10][11]

Experimental Protocol:

  • Dissolve the purified 1-(tert-butoxycarbonyl)-4-cyclobutylpiperazine (1.0 eq) in a minimal amount of a suitable solvent such as methanol or ethyl acetate.

  • To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) at room temperature.[7][8]

  • Stir the reaction mixture at room temperature for 1 to 4 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.[7]

  • Upon completion, the product will typically precipitate as a white solid. If precipitation is incomplete, the product can be precipitated by the addition of diethyl ether.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.


Protected_Intermediate [label="1-(tert-Butoxycarbonyl)-4-cyclobutylpiperazine"]; Acid [label="4M HCl in Dioxane", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="this compound", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Protected_Intermediate -> Final_Product [label="Boc Deprotection & Salt Formation"]; Acid -> Final_Product [style=dashed]; }

Deprotection and salt formation to yield the final product.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected analytical data for this compound.

Analytical Technique Expected Data
Appearance White to off-white solid
Molecular Formula C₈H₁₈Cl₂N₂
Molecular Weight 213.15 g/mol
¹H NMR Signals corresponding to the cyclobutyl protons and the piperazine ring protons.
¹³C NMR Resonances for the carbon atoms of the cyclobutyl and piperazine rings.
Mass Spectrometry (ESI-MS) [M+H]⁺ peak corresponding to the free base (m/z ≈ 141.14).
Purity (HPLC) Typically >95% for research-grade material.

Biological Activity and Applications in Drug Discovery

As previously mentioned, this compound serves as a valuable intermediate in the synthesis of histamine H3 receptor antagonists.[4][5][6] The N-cyclobutylpiperazine moiety often functions as a key pharmacophoric element, interacting with specific residues within the H3 receptor binding site.

The development of dual-target ligands has gained significant traction in CNS drug discovery. Interestingly, some piperazine and piperidine derivatives initially designed as H3 receptor antagonists have also shown high affinity for the sigma-1 (σ₁) receptor.[4][5][12] The σ₁ receptor is implicated in a variety of cellular functions and is a target for the treatment of pain and neurodegenerative diseases.[4][12] While specific pharmacological data for 1-cyclobutylpiperazine itself is not extensively published, its role as a precursor to these dual-activity ligands highlights its importance.

The exploration of N-alkyl piperazine derivatives, including those with a cyclobutyl substituent, continues to be an active area of research for various CNS targets.[8][13] The physicochemical properties imparted by the cyclobutyl group can influence a compound's ability to cross the blood-brain barrier, its metabolic stability, and its off-target activity profile, making it a valuable substituent for medicinal chemists to explore in lead optimization campaigns.

Conclusion

This compound, born from the pursuit of novel CNS therapeutics, stands as a testament to the enduring utility of the piperazine scaffold. Its synthesis, readily achievable through established and reliable methods like reductive amination and acid-mediated deprotection, provides medicinal chemists with a versatile building block for the construction of more complex molecules. While its primary documented application lies in the synthesis of histamine H3 receptor antagonists, the broader exploration of N-cyclobutylpiperazine derivatives in CNS drug discovery suggests that the full potential of this intermediate may yet to be realized. This guide provides the foundational knowledge for researchers and drug development professionals to synthesize, characterize, and strategically employ this valuable compound in their ongoing quest for new and improved medicines.

References

  • Łażewska, D., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(3), 364-377.
  • Łażewska, D., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed, 34986123.
  • Łażewska, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
  • Kuder, K., et al. (2021). Structures of 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists. Molecules, 26(23), 7119.
  • Handzlik, J., et al. (2020). N-Substituted piperazine derivatives as potential multitarget agents acting on histamine H3 receptor and cancer resistance proteins. Bioorganic & Medicinal Chemistry Letters, 30(22), 127522.
  • Prasanthi, G. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484.
  • Brito, M. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(3), 255-265.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Common Organic Chemistry.
  • Varkey, J. T., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
  • International Journal of Pharmaceutical Sciences and Research. (2020). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. International Journal of Pharmaceutical Sciences and Research.
  • da Silva, A. B., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 27(16), 5183.
  • Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
  • Google Patents. (n.d.). Neuroactive steroid formulations and methods of treating CNS disorders. Google Patents.
  • Padmashali, B., et al. (2018). Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. ResearchGate.
  • Waszkielewicz, A. M., et al. (2013). Synthesis and Evaluation of Pharmacological Properties of Some New Xanthone Derivatives With Piperazine Moiety. Bioorganic & Medicinal Chemistry Letters, 23(15), 4419-4423.
  • PubChem. (n.d.). Piperazine, hydrochloride (1:?). PubChem.
  • Bathini, N. B., et al. (2020). Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. RSC Advances, 10(56), 33939-33951.
  • Kumar, A., et al. (2024). The medicinal chemistry of piperazines: A review. Medicinal Chemistry, 20(8), 753-780.
  • Padmashali, B., et al. (2014). 1-(4-Chlorophenyl)cyclopropylmethanone. Molbank, 2014(3), M829.
  • de Freitas, R. L., et al. (2018). 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(3), 285-296.
  • Cikotiene, I., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(18), 3241.
  • Google Patents. (n.d.). A dominant negative tnf-alpha inhibitor for use in treating neurological disorders of the cns. Google Patents.
  • Solvonis Therapeutics plc. (2025). Allowance of U.S. patent covering AI-supported CNS discovery programme compounds. Solvonis Therapeutics plc.
  • SciSpace. (n.d.). Top 18 Recent Patents on Cns Drug Discovery papers published in 2009. SciSpace.
  • Google Patents. (n.d.). Method and composition for treating cns disorders. Google Patents.
  • Molbank. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank.

Sources

The Piperazine Nucleus: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in medicinal chemistry.[1][2][3] Its prevalence in a multitude of blockbuster drugs is a testament to its remarkable versatility and favorable pharmacological properties.[1][4] This technical guide provides an in-depth exploration of piperazine derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the inherent physicochemical and pharmacokinetic characteristics of the piperazine core, explore diverse synthetic strategies for its modification, and examine its broad spectrum of pharmacological activities with a focus on anticancer and antipsychotic applications. Furthermore, this guide will detail key structure-activity relationships and provide robust, step-by-step experimental protocols for the synthesis and biological evaluation of novel piperazine-based compounds.

The Physicochemical and Pharmacokinetic Advantage of the Piperazine Core

The enduring success of the piperazine scaffold in drug design can be attributed to a unique combination of structural and chemical properties. The two nitrogen atoms, positioned opposite each other, bestow upon the molecule a high polar surface area and the capacity to act as both hydrogen bond donors and acceptors.[5] This dual nature is instrumental in enhancing interactions with biological targets and improving aqueous solubility, a critical factor for oral bioavailability.[5][6]

The relative rigidity of the six-membered ring, coupled with the basicity conferred by the nitrogen atoms, allows the piperazine moiety to serve as a versatile linker or pharmacophore in its own right.[7][8] These characteristics collectively contribute to improved absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates, making the piperazine nucleus a favored building block in the quest for new therapeutics.[5]

Synthetic Strategies for Crafting Piperazine Derivatives

The chemical tractability of the piperazine ring allows for a wide array of synthetic modifications, enabling the fine-tuning of pharmacological activity.[5][9] While traditional methods for creating N-substituted piperazines are well-established, recent advancements have opened new avenues for the synthesis of more complex, C-substituted derivatives.[4][10]

Classical Approaches: N-Arylation and Reductive Amination

A common and straightforward method for the synthesis of 1-arylpiperazines involves the reaction of an aromatic amine with diethanolamine hydrochlorides.[11] Another widely employed technique is reductive amination, a versatile one-pot reaction that forms an imine or iminium ion from an amine and a carbonyl compound, which is then reduced to the corresponding amine.[12][13] This method is particularly useful for introducing a variety of substituents to the piperazine nitrogen.[12]

Modern Methodologies: Harnessing the Power of Photoredox Catalysis

Recent years have witnessed the emergence of photoredox catalysis as a powerful tool for the synthesis of C-substituted piperazines.[1][4][7] These methods, often utilizing visible light and a photocatalyst, enable the direct C-H functionalization of the piperazine core, a transformation that was previously challenging.[4][10] Protocols such as the Silicon Amine Protocol (SLAP) and CarboxyLic Amine Protocol (CLAP) provide efficient and modular routes to a diverse range of C-substituted piperazines from readily available starting materials like aldehydes and ketones.[1][5]

Diagram: General Synthetic Approaches to Piperazine Derivatives

G cluster_0 N-Substitution cluster_1 C-Substitution Aromatic Amine Aromatic Amine N-Arylpiperazine N-Arylpiperazine Aromatic Amine->N-Arylpiperazine Reaction Diethanolamine Diethanolamine Diethanolamine->N-Arylpiperazine Piperazine Piperazine N-Alkyl/Arylpiperazine N-Alkyl/Arylpiperazine Piperazine->N-Alkyl/Arylpiperazine Reductive Amination Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->N-Alkyl/Arylpiperazine C-Substituted Piperazine C-Substituted Piperazine Aldehyde/Ketone->C-Substituted Piperazine N-Protected Piperazine N-Protected Piperazine N-Protected Piperazine->C-Substituted Piperazine Photoredox Catalysis (e.g., SLAP, CLAP) G Piperazine Derivative Piperazine Derivative Mitochondria Mitochondria Piperazine Derivative->Mitochondria ↓ Membrane Potential ↑ Cytochrome c release Cell Cycle Arrest (G1) Cell Cycle Arrest (G1) Piperazine Derivative->Cell Cycle Arrest (G1) Death Receptors Death Receptors Piperazine Derivative->Death Receptors Caspase-9 Caspase-9 Mitochondria->Caspase-9 Activates Caspase-3/7 Caspase-3/7 Caspase-9->Caspase-3/7 Activates Apoptosis Apoptosis Caspase-3/7->Apoptosis Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activates Caspase-8->Caspase-3/7 Activates

Caption: Apoptotic pathways induced by piperazine derivatives.

Antipsychotic Activity: Modulating Dopamine and Serotonin Receptors

Piperazine derivatives are integral to the treatment of psychosis, with many acting as atypical antipsychotics. [6][14]Their mechanism of action typically involves the modulation of dopamine and serotonin receptors in the central nervous system. [6][14]Many of these compounds exhibit antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, a combination that is believed to contribute to their antipsychotic efficacy with a reduced risk of extrapyramidal side effects compared to typical antipsychotics. [15][16]

Structure-Activity Relationship (SAR) Insights

The pharmacological activity of piperazine derivatives is highly dependent on the nature and position of substituents on the piperazine ring and any appended moieties. For instance, in a series of 2-pyridinyl-1-piperazine derivatives with potential antipsychotic activity, the lipophilic and electronic characteristics of the substituent on the pyridine ring were found to be critical for dopamine receptor affinity and in vivo activity. [17]Similarly, for anticancer derivatives, the incorporation of specific functionalities like epoxide groups or halogen atoms can significantly influence their cytotoxic potency. [2]

Experimental Protocols

General Protocol for the Synthesis of a Monosubstituted Piperazine Derivative via Reductive Amination

This protocol provides a general procedure for the N-alkylation of piperazine.

Materials:

  • Piperazine

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Triethylamine (Et₃N) (if starting with a piperazine salt)

  • Glacial acetic acid (optional, as a catalyst)

Procedure:

  • To a stirred solution or suspension of piperazine (1.0 eq) in anhydrous DCM or DCE, add the aldehyde or ketone (1.1-1.2 eq).

  • If using a piperazine salt, add triethylamine (2.2 eq) to the mixture and stir for 10-15 minutes at room temperature to generate the free base in situ. [12]3. Stir the mixture for 30-60 minutes at room temperature to allow for the formation of the imine/iminium ion intermediate. [12]A catalytic amount of glacial acetic acid can be added to facilitate this step.

  • In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 eq) in the anhydrous solvent.

  • Slowly add the suspension of the reducing agent to the reaction mixture. The reaction may be exothermic.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired monosubstituted piperazine derivative.

Protocol for In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines the steps for determining the cytotoxic effects of piperazine derivatives on cancer cell lines. [9][18][19] Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microplates

  • Piperazine derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed the cells in a 96-well plate at a density of approximately 5 x 10³ cells per well in 100 µL of complete culture medium and allow them to adhere for 24 hours. [2]2. Prepare serial dilutions of the piperazine derivative in culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of the test compound to the respective wells. Include wells with untreated cells as a control and wells with medium only for background measurement.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. [2]6. After the incubation with MTT, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. [9]7. Gently mix the contents of the wells to ensure complete solubilization of the purple formazan.

  • Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm. [9][19]A reference wavelength of 630 nm can be used to subtract background absorbance. [19]9. Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

General Protocol for a Radioligand Binding Assay

This protocol provides a general framework for assessing the binding affinity of a piperazine derivative to a specific receptor. [20][21][22] Materials:

  • Cell membranes or whole cells expressing the receptor of interest

  • Radiolabeled ligand (a compound known to bind to the receptor with high affinity and specificity)

  • Unlabeled piperazine derivative (test compound)

  • Assay buffer

  • 96-well filter plates with glass fiber filters

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare a series of dilutions of the unlabeled piperazine derivative.

  • In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.

  • Include wells for determining total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled known ligand).

  • Incubate the plate for a sufficient time to reach binding equilibrium (this needs to be determined experimentally).

  • Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

The piperazine scaffold continues to be a remarkably fruitful area of research in medicinal chemistry. Its inherent physicochemical properties, coupled with the ever-expanding toolkit of synthetic methodologies for its derivatization, ensure its continued prominence in drug discovery. The diverse pharmacological activities exhibited by piperazine-containing compounds, from potent anticancer agents to effective antipsychotics, highlight the vast therapeutic potential that remains to be unlocked. A thorough understanding of the structure-activity relationships and the application of robust experimental protocols, as outlined in this guide, will be paramount for the successful development of the next generation of piperazine-based therapeutics.

References

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • The medicinal chemistry of piperazines: A review. (n.d.). PubMed. [Link]
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • Programmable Piperazine Synthesis via Organic Photoredox Catalysis. (2024).
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). ijrrjournal.com. [Link]
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. (2023).
  • Programmable Piperazine Synthesis via Organic Photoredox Catalysis. (2024). Journal of the American Chemical Society. [Link]
  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). eurekaselect.com. [Link]
  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2025).
  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2020). Bentham Science. [Link]
  • The medicinal chemistry of piperazines: A review. (2024). Researcher.Life. [Link]
  • Radioligand binding methods: practical guide and tips. (n.d.). PubMed. [Link]
  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz
  • Saturation Radioligand Binding Assays. (n.d.). Alfa Cytology. [Link]
  • Intramolecular reductive amination for the preparation of piperazines.⁷¹. (n.d.).
  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. (2023). PubMed Central. [Link]
  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (2016). PubMed Central. [Link]
  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. (n.d.).
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PubMed Central. [Link]
  • Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. (n.d.). PubMed Central. [Link]
  • The structure‐activity relationship of anticancer activity piperazine derivatives. (n.d.).
  • An insight into the therapeutic potential of piperazine-based anticancer agents. (n.d.). TÜBİTAK Academic Journals. [Link]
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (n.d.). MDPI. [Link]
  • Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine deriv
  • 3-Benzisothiazolylpiperazine derivatives as potential atypical antipsychotic agents. (n.d.). PubMed. [Link]
  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (n.d.).
  • Antipsychotic piperazine and piperadine deriv
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (n.d.). PubMed Central. [Link]
  • Derivatives of Piperazine. XXIV. Synthesis of 1-Arylpiperazines and Amino Alcohol Derivatives. (n.d.). ElectronicsAndBooks. [Link]

Sources

Foreword: A Proactive Approach to Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 1-Cyclobutylpiperazine Dihydrochloride

In modern drug development, the journey from a promising new chemical entity (NCE) to a viable drug candidate is paved with rigorous scientific investigation. A thorough understanding of a molecule's fundamental physicochemical properties is not merely a data-gathering exercise; it is the bedrock upon which successful formulation, manufacturing, and ultimately, clinical efficacy are built. Overlooking this critical preformulation stage can lead to costly and time-consuming failures in later development phases.

This guide provides a comprehensive technical overview of the essential characterization protocols for this compound (CAS No. 799557-65-6). As a piperazine derivative, this compound belongs to a class of structures renowned for their diverse pharmacological activities.[1] However, the introduction of a cyclobutyl group and its formulation as a dihydrochloride salt present unique solubility and stability challenges that must be systematically addressed.

Here, we move beyond rote procedures. We delve into the causality behind experimental choices, advocating for self-validating systems that ensure data integrity. This document is designed for the hands-on researcher, scientist, and drug development professional, offering not just protocols, but a strategic framework for characterizing this and similar amine hydrochloride active pharmaceutical ingredients (APIs).

Initial Assessment: A Strategic Workflow

A logical, phased approach to characterization prevents redundant experimentation and ensures that data from one study informs the design of the next. The solubility profile, for instance, is a prerequisite for designing meaningful solution-state stability and forced degradation studies. The following workflow illustrates an efficient pathway for the comprehensive characterization of this compound.

G cluster_0 Phase 1: Foundational Properties cluster_1 Phase 2: In-Depth Analysis cluster_2 Phase 3: Formal Stability Assessment A API Procurement & Initial Identification B Aqueous & Organic Solubility Screening A->B Informs solvent selection C Hygroscopicity Determination A->C D Equilibrium pH-Solubility Profile (Shake-Flask) B->D Guides pH range selection I Comprehensive Characterization Report C->I E Forced Degradation (Stress Testing) D->E Determines solution concentrations F Development of Stability- Indicating Method (e.g., HPLC) E->F Generates degradants for method validation H Degradation Pathway Elucidation E->H Identifies potential degradants G ICH Stability Studies (Solid & Solution State) F->G Analytical method for sample analysis G->H Confirms pathways under storage conditions G->I H->I

Caption: A strategic workflow for physicochemical characterization.

Solubility Profile: The Gateway to Bioavailability and Formulation

The solubility of an API is a critical determinant of its oral bioavailability and dictates the available strategies for formulation development.[2] For an amine dihydrochloride salt, solubility is expected to be highly dependent on pH. Salt formation is a common and effective strategy to enhance the aqueous solubility of basic compounds like piperazine derivatives.[3]

Physicochemical Properties Overview

A baseline understanding of the molecule's properties is the first step.

PropertyValueSource
Chemical Name This compound[4]
CAS Number 799557-65-6[4]
Molecular Formula C₈H₁₈Cl₂N₂[5] (analogy)
Molecular Weight 190.67 g/mol (as HCl salt)[6] (analogy)
Appearance White to cream-colored crystalline powder[5] (analogy)
Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining thermodynamic equilibrium solubility.[7][8] Its success hinges on ensuring that a true equilibrium between the dissolved and undissolved solid is achieved.

Experimental Protocol: Shake-Flask pH-Solubility

  • Preparation of Media: Prepare a series of buffers covering the physiological pH range of 1.2 to 6.8 (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8).[8]

  • Sample Preparation: Add an excess amount of this compound to vials containing a fixed volume of each buffer. The presence of undissolved solids at the end of the experiment is crucial to confirm saturation.

  • Equilibration: Seal the vials and place them in a mechanical agitator or orbital shaker set to a constant temperature, typically 37 ± 1 °C for biopharmaceutical relevance.[8]

  • Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), withdraw aliquots.[8] The purpose of multiple time points is to confirm that the concentration has reached a plateau, signifying equilibrium.

  • Phase Separation: Immediately filter the slurry through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge to separate the undissolved solid.[7] Dilute the clear supernatant immediately with a suitable solvent to prevent precipitation upon cooling.[8]

  • Quantification: Analyze the concentration of the dissolved API in the diluted supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[9][10]

  • Data Reporting: Report the solubility in mg/mL. The lowest measured solubility across the pH range determines the Biopharmaceutics Classification System (BCS) solubility class. An API is "highly soluble" if the highest single therapeutic dose can dissolve in ≤ 250 mL of aqueous media over the pH range of 1.2-6.8.[8]

Causality Note: As a dihydrochloride salt of a weak base, 1-cyclobutylpiperazine is expected to exhibit high solubility at low pH due to the common ion effect and its fully protonated state. As the pH increases towards the pKa of the piperazine nitrogens, the free base form will begin to precipitate, leading to a significant drop in solubility. Understanding this pH-solubility profile is paramount for predicting its behavior in the gastrointestinal tract and for developing stable liquid formulations.

Solubility in Organic and Co-Solvent Systems

Screening for solubility in common pharmaceutical solvents is essential for developing non-aqueous formulations or for identifying suitable solvent systems for manufacturing processes.

Solvent ClassExample SolventsExpected Utility
Polar Protic Water, Ethanol, Methanol, Propylene GlycolAqueous formulations, co-solvent systems. Piperazine dihydrochloride is expected to be highly soluble in water.[11]
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Stock solutions for in vitro assays.
Non-Polar Diethyl Ether, Heptane, TolueneAnti-solvents for crystallization; piperazine is generally insoluble in ether.[12][13]

Expert Insight: When initial aqueous solubility is insufficient for a desired formulation, co-solvents like ethanol or polyethylene glycol (PEG) can be employed.[3] However, it is critical to run appropriate vehicle controls in biological assays, as high concentrations of organic solvents can be cytotoxic.[3]

Stability Profile: Ensuring Safety, Efficacy, and Shelf-Life

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[14] These studies are mandated by regulatory bodies and are governed by the International Council for Harmonisation (ICH) guidelines.[15][16][17][18]

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of a robust stability program.[19] The objective is not to completely destroy the molecule, but to accelerate degradation to a modest extent (typically 5-20%) to identify likely degradation products and establish the stability-indicating nature of the analytical method.[19][20]

Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions cluster_output Key Outputs API API Sample (this compound) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) API->Base Ox Oxidation (e.g., 3% H₂O₂, RT) API->Ox Therm Thermal (e.g., 80°C, Solid & Solution) API->Therm Photo Photolytic (ICH Q1B Light Source) API->Photo Analysis Analysis by Stability- Indicating Method (HPLC-UV/MS) Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis Path Identify Degradation Pathways Analysis->Path Spec Confirm Method Specificity Analysis->Spec Struct Structure Elucidation of Degradants Analysis->Struct

Caption: Workflow for a comprehensive forced degradation study.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve the API in 0.1 M to 1.0 M HCl.[20] Heat at a controlled temperature (e.g., 60°C) and sample at various time points (e.g., 2, 8, 24 hours). Neutralize samples before analysis. This condition targets functional groups prone to acid-catalyzed hydrolysis.[21]

  • Base Hydrolysis: Dissolve the API in 0.1 M to 1.0 M NaOH.[20] Apply similar heat and time conditions as the acid study. Neutralize samples before analysis.

  • Oxidative Degradation: Dissolve the API in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and keep at room temperature.[19] Amines are often susceptible to oxidation, potentially forming N-oxides.[19]

  • Thermal Degradation: Expose the solid API and a solution of the API in a neutral solvent (e.g., water) to elevated temperatures (e.g., 70-80°C), which is typically 10°C above the accelerated stability condition.[18]

  • Photostability: Expose the solid and solution API to a light source conforming to ICH Q1B guidelines, ensuring a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample must be run in parallel.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a high-performance liquid chromatography (HPLC) method with a photodiode array (PDA) detector and preferably a mass spectrometry (MS) detector. The goal is to achieve mass balance and demonstrate that all degradation product peaks are resolved from the parent peak.

Potential Degradation Pathways

Based on the known chemistry of piperazine and its derivatives, several degradation pathways can be anticipated under stress conditions. The piperazine ring itself can undergo oxidation or ring-opening reactions.

  • N-Oxidation: The tertiary amine nitrogen atoms in the piperazine ring are susceptible to oxidation, which can be induced thermally or by oxidizing agents, leading to the formation of N-oxides.[22]

  • Ring Opening/Cleavage: Under harsh hydrolytic or thermal conditions, nucleophilic substitution reactions can lead to the opening of the piperazine ring.[22]

  • Degradation Products: Common degradation products of piperazine derivatives identified in various studies include N-formylpiperazine (FPZ) and ethylenediamine (EDA).[23][24]

G Parent 1-Cyclobutylpiperazine N_Oxide 1-Cyclobutylpiperazine N-Oxide Parent->N_Oxide Oxidation (H₂O₂) Ring_Opened Ring-Opened Products (e.g., EDA derivatives) Parent->Ring_Opened Harsh Hydrolysis (Acid/Base, Heat) Dealkylation Piperazine Parent->Dealkylation Thermal Stress

Caption: Potential degradation pathways for 1-Cyclobutylpiperazine.

Formal ICH Stability Studies

Formal stability studies are performed on primary batches of the drug substance to establish a re-test period. The storage conditions are defined by the ICH guidelines and depend on the climatic zone for which the product is intended.[16][18]

StudyStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Self-Validating Protocol: Stability studies must include testing for attributes susceptible to change, which influence quality, safety, or efficacy.[25] This includes appearance, assay, degradation products, and water content (especially for hygroscopic substances). The analytical procedures used must be fully validated and demonstrated to be stability-indicating.[25]

Hygroscopicity

Hydrochloride salts are often hygroscopic, meaning they readily attract and absorb water from the atmosphere.[26][27] This property can significantly impact powder flow, handling, formulation stability, and analytical weighing. Piperazine itself is known to be deliquescent, readily absorbing water and carbon dioxide from the air.[12][13][28]

Protocol: Hygroscopicity Assessment

  • Sample Preparation: Accurately weigh a sample of this compound (e.g., 0.5 g) onto a pre-weighed watch glass.[29]

  • Exposure: Place the sample in a controlled humidity chamber (e.g., 25°C, 80% RH).[29]

  • Monitoring: Record the weight of the sample at regular intervals until a constant weight is achieved, indicating equilibrium.[29]

  • Classification: The degree of hygroscopicity can be classified based on the percentage of weight gain.

Expert Insight: Significant hygroscopicity necessitates the use of controlled humidity environments during manufacturing and storage in packaging with adequate moisture protection. Failure to do so can lead to physical changes (e.g., caking) and chemical degradation, as the absorbed water can facilitate hydrolytic reactions.

Conclusion and Recommendations

The comprehensive characterization of this compound is a critical, multi-faceted process that provides the essential data for informed drug development decisions. A systematic evaluation of its solubility and stability profiles, as outlined in this guide, is not merely a regulatory requirement but a scientific necessity.

Based on the principles governing piperazine derivatives and hydrochloride salts, researchers should anticipate high, pH-dependent aqueous solubility and a potential for hygroscopicity. The primary stability concerns are likely to be oxidation at the nitrogen centers and hydrolysis under harsh conditions. A well-designed forced degradation study is the most powerful tool for proactively identifying these liabilities.

By adhering to the principles of causality and employing self-validating protocols, development teams can build a robust data package that de-risks the path to clinical trials and ensures the delivery of a safe, stable, and effective final product.

References

  • Benchchem. (n.d.). Overcoming Solubility Issues with Piperazine Derivatives.
  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Derivatives.
  • RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • Slideshare. (2012, July 28). Ich guidelines for stability studies 1.
  • Memmert.com. (2012, October 12). Stability tests according to ICH Q1A (R2).
  • Solubility of Things. (n.d.). Piperazine.
  • ScienceDirect. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
  • ResearchGate. (2025, October 30). Piperazine Degradation in Pilot Plants.
  • ScienceDirect. (2023, December). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions.
  • chemeurope.com. (n.d.). Piperazine.
  • National Institutes of Health. (n.d.). Piperazine. PubChem.
  • Wikipedia. (n.d.). Piperazine.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • SpringerLink. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • ResearchGate. (2025, October 30). Thermal degradation of piperazine and its structural analogs.
  • National Institutes of Health. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81.
  • World Health Organization. (n.d.). Annex 4.
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • ChemicalBook. (2025, July 16). 1-Cyclobutyl-piperazine dihydrochloride.
  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
  • Solubility of Things. (n.d.). Piperazine dihydrochloride.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • ACS Publications. (2022, July 27). Hydrochloride Salt of the GABAkine KRM-II-81.
  • LGM Pharma. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • ResearchGate. (2018, February 2). What makes a substance hygroscopic?.
  • ACS Publications. (2024, April 27). Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures.
  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • ChemicalBook. (n.d.). Piperazine compounds.
  • Coriolis Pharma. (n.d.). Stability Studies.
  • ResearchGate. (2025, August 8). Degradation studies of amines and alkanolamines during sour gas treatment process.
  • National Institutes of Health. (n.d.). 1-(Cyclopropylcarbonyl)piperazine Hydrochloride. PubChem.
  • European Medicines Agency. (2003, December 17). COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING.
  • Scribd. (n.d.). Degradation Studies of Amines.
  • LookChem. (n.d.). 1-Cyclobutyl-piperazine dihydrochloride.
  • National Institutes of Health. (n.d.). Piperazine Dihydrochloride. PubChem.
  • PubMed. (2019, July). A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use.
  • U.S. Food and Drug Administration. (2025, April 11). Q1 Stability Testing of Drug Substances and Drug Products.
  • ASEAN. (1997, July 2). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1).

Sources

Spectroscopic data for 1-Cyclobutylpiperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Cyclobutylpiperazine Dihydrochloride

Introduction

This compound (CAS No. 799557-65-6) is a disubstituted piperazine derivative that serves as a valuable building block in medicinal chemistry and drug development.[1] Its rigid cyclobutyl group and the versatile piperazine core make it a key intermediate in the synthesis of novel compounds, particularly within the development of protein degraders.[1] Accurate structural confirmation and purity assessment are paramount for its application in research and development. This guide provides a detailed analysis of the expected spectroscopic data for this compound, offering researchers a predictive framework for its characterization using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. As experimental spectra for this specific compound are not widely published, this document leverages data from closely related analogs and foundational spectroscopic principles to provide a robust interpretive guide.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's structure is the foundation for interpreting its spectral data. The dihydrochloride salt form means both nitrogen atoms of the piperazine ring are protonated, significantly influencing the electronic environment and, consequently, the spectroscopic output.

Molecular Formula: C₈H₁₈Cl₂N₂[1] Molecular Weight: 213.15 g/mol [1]

Caption: 2D Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: In the dihydrochloride salt, both piperazine nitrogens are protonated, creating N⁺-H groups. These protons are acidic and their signals can be broad and may exchange with deuterium if a protic solvent like D₂O or CD₃OD is used, leading to their disappearance from the spectrum. The protonation also causes significant deshielding (a downfield shift) of the adjacent protons on the piperazine ring compared to the free base.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for hydrochloride salts to ensure solubility.

  • Instrument: A standard 400 MHz NMR spectrometer is sufficient for routine characterization.[2]

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

  • Analysis: Integrate the peaks to determine proton ratios and analyze multiplicities (singlet, doublet, triplet, etc.) to deduce proton-proton coupling relationships.

Predicted ¹H NMR Data (400 MHz, D₂O)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.6 - 3.8Multiplet9HPiperazine ring CH₂, Cyclobutyl CHDue to the complex coupling and overlapping signals of the symmetrical piperazine ring protons (deshielded by N⁺) and the methine proton of the cyclobutyl group. In piperazine dihydrochloride itself, a singlet around 3.4 ppm is observed.[3] The cyclobutyl substituent breaks this symmetry, leading to more complex multiplets.
~2.2 - 2.4Multiplet2HCyclobutyl CH₂ (α to methine)These protons are adjacent to the methine carbon and will appear as a complex multiplet.
~1.8 - 2.0Multiplet4HCyclobutyl CH₂ (β and γ to methine)The remaining four protons on the cyclobutyl ring are further from the electron-withdrawing piperazine group and thus appear more upfield.
Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Experience: ¹³C NMR provides information on the unique carbon environments in the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbons may be observed. The protonated nitrogens will cause a downfield shift for the adjacent piperazine carbons.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

  • Instrument: A 100 MHz (for a 400 MHz ¹H instrument) NMR spectrometer.

  • Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30') to ensure each unique carbon appears as a singlet.

    • Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.

  • Analysis: Identify the number of unique carbon signals and their chemical shifts.

Predicted ¹³C NMR Data (100 MHz, D₂O)

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~60 - 65Cyclobutyl CHThe methine carbon attached directly to the nitrogen is significantly deshielded.
~45 - 50Piperazine CH₂ (adjacent to N-Cyclobutyl)These two carbons are deshielded by the adjacent protonated nitrogen. In related piperazine salts, these signals appear around 42-55 ppm.[3]
~40 - 45Piperazine CH₂ (distant from N-Cyclobutyl)These two carbons are also deshielded but are in a slightly different environment than the others.
~25 - 30Cyclobutyl CH₂ (α to methine)Aliphatic carbons adjacent to the deshielded methine.
~15 - 20Cyclobutyl CH₂ (β to methine)The single, most shielded carbon on the cyclobutyl ring.

Part 2: Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For a pre-charged molecule like a dihydrochloride salt, Electrospray Ionization (ESI) is the ideal technique. The analysis will detect the cationic form of the molecule, which is the free base (1-Cyclobutylpiperazine) with one or two protons added. The most abundant ion observed will likely be the monoprotonated free base [M+H]⁺.

Experimental Protocol: ESI-MS Acquisition

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to ensure ionization.

  • Instrument: A Quadrupole or Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Parameters:

    • Ionization Mode: Positive ion mode.

    • Mass Range: Scan from m/z 50 to 500.

  • Analysis: Identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[4]

Predicted Mass Spectrometry Data

m/z (Mass/Charge)IonRationale
155.1594[C₈H₁₇N₂]⁺ ([M+H]⁺)This corresponds to the monoprotonated molecular ion of the free base (C₈H₁₆N₂; MW = 154.14 g/mol ). This is expected to be the base peak.
78.0818[C₈H₁₈N₂]²⁺ ([M+2H]²⁺)The diprotonated molecular ion may be observed at half the mass of the free base plus two protons.

Predicted Fragmentation Pathway

The primary fragmentation pathway involves the loss of the cyclobutyl group or the cleavage of the piperazine ring.

G parent [M+H]⁺ m/z = 155.16 frag1 Loss of C₄H₇ radical Piperazine Cation m/z = 87.09 parent->frag1 - C₄H₇• frag2 Loss of Propene (C₃H₆) m/z = 113.11 parent->frag2 - C₃H₆

Caption: A plausible ESI-MS fragmentation pathway for 1-Cyclobutylpiperazine.

Part 3: Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.[5] For this compound, the most prominent feature will be the very broad and strong absorption associated with the N⁺-H stretching vibrations of the secondary ammonium salt. This often overlaps with the C-H stretching region.

Experimental Protocol: IR Spectrum Acquisition

  • Sample Preparation: As the sample is a solid, it can be prepared as a potassium bromide (KBr) disc.[5]

    • Grind ~1 mg of the sample with ~100 mg of dry KBr powder.

    • Press the mixture into a transparent disc using a hydraulic press.

    • Alternatively, a mull can be prepared by grinding the solid with a drop of mineral oil (Nujol).[6]

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Analysis: Correlate absorption bands (in cm⁻¹) to specific functional group vibrations.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3000 - 2400N⁺-H Stretch (Ammonium Salt)Strong, very broadThis is the hallmark of an amine salt. The broadness is due to extensive hydrogen bonding.[3] This band will likely obscure the C-H stretches.
2950 - 2850C-H Stretch (Aliphatic)Medium-Sharp (on top of broad N-H)Vibrations from the CH and CH₂ groups of the cyclobutyl and piperazine rings.[7]
1600 - 1500N-H BendMediumBending vibration of the N⁺-H bond.
1470 - 1450C-H Bend (Scissoring)MediumBending vibrations of the CH₂ groups.[8]
1100 - 1000C-N StretchMedium-StrongStretching vibration of the carbon-nitrogen single bonds.

Conclusion

The structural integrity of this compound can be confidently established through a combination of NMR, MS, and IR spectroscopy. ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and the connectivity of the cyclobutyl and piperazine rings. ESI-MS will verify the molecular weight of the parent compound, and IR spectroscopy will provide definitive evidence of the ammonium salt functional groups. This guide provides a robust, predictive framework for researchers to interpret their own analytical data, ensuring the quality and identity of this important chemical building block.

References

  • CP Lab Safety. This compound, min 97%, 1 gram. [Link]
  • PubChem. 1-Cyclopentylpiperazine dihydrochloride. [Link]
  • LookChem. 1-Cyclobutyl-piperazine dihydrochloride. [Link]
  • NIST WebBook. Piperazine dihydrochloride. [Link]
  • Google Patents.
  • Oregon State University. 13C NMR Chemical Shifts. [Link]
  • PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines. [Link]
  • The Royal Society of Chemistry. Infrared spectroscopy. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • NIST WebBook. Piperazine monohydrochloride. [Link]
  • The Organic Chemistry Tutor. Mass Spectrometry. [Link]
  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]
  • PubChem. Piperazine, hydrochloride (1:?). [Link]
  • eCampusOntario Pressbooks. Infrared (IR) Spectroscopy. [Link]
  • Google Patents. EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.
  • Beilstein Journal of Organic Chemistry. Search Results. [Link]
  • The Royal Society of Chemistry.
  • SpectraBase. piperazine, 1-tricyclo[3.3.1.13,7]dec-1-yl- - Optional[1H NMR]. [Link]
  • MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link]

Sources

Methodological & Application

Navigating the Labyrinth: A Researcher's Guide to In Vitro Profiling of 1-Cyclobutylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and development, understanding the cellular and molecular interactions of novel chemical entities is paramount. 1-Cyclobutylpiperazine dihydrochloride, a compound of growing interest, presents a unique profile that necessitates a robust and well-defined in vitro experimental approach. This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to meticulously dissect the in vitro pharmacology of this compound. We will move beyond a mere recitation of steps to delve into the "why" behind the "how," ensuring that your experimental design is not only technically sound but also scientifically insightful.

Part 1: Foundational Understanding and Pre-Experimental Considerations

Before embarking on any in vitro study, a thorough understanding of the test article is crucial. This compound is a piperazine derivative, a scaffold commonly found in centrally active agents. Its structure suggests potential interactions with various receptors and transporters in the central nervous system.

Safety First: Handling and Storage

As a dihydrochloride salt, 1-Cyclobutylpiperazine is typically a crystalline solid that is soluble in aqueous solutions. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory. All handling should be performed in a well-ventilated area or a chemical fume hood. For storage, the compound should be kept in a tightly sealed container in a cool, dry place, protected from light to prevent degradation.

Physicochemical Properties at a Glance

PropertyValueSource
Molecular FormulaC8H18Cl2N2
Molecular Weight213.15 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in water

This table provides a summary of the key physicochemical properties of this compound.

Part 2: Core In Vitro Experimental Workflow

The following protocols are designed to provide a comprehensive in vitro characterization of this compound. The workflow is designed to first assess its general cellular effects and then to delineate its specific molecular targets and mechanisms of action.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Mechanistic Deep Dive A Cytotoxicity Assessment (e.g., MTT, LDH assays) B Receptor Binding Profile (Radioligand Binding Assays) A->B C Functional Assays (e.g., cAMP, Calcium Flux) B->C D Transporter Uptake/Inhibition Assays C->D E Downstream Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) D->E

Figure 1: A generalized in vitro experimental workflow for the characterization of this compound.

Protocol 1: Cytotoxicity Assessment - The Foundational Checkpoint

Rationale: Before investigating the specific pharmacological activity of a compound, it is imperative to determine the concentration range at which it does not exert general cytotoxic effects. This ensures that any observed activity in subsequent assays is due to a specific interaction with a target, rather than a non-specific toxic effect on the cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Step-by-Step Protocol:

  • Cell Culture:

    • Plate a suitable cell line (e.g., HEK293, SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell adherence.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM in sterile water or DMSO).

    • Perform a serial dilution to obtain a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the culture medium from the cells and replace it with a medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used for the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24-48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the concentration-response curve and determine the CC50 (the concentration that causes 50% cytotoxicity).

Protocol 2: Receptor Binding Profile - Identifying the Molecular Handshake

Rationale: Given its piperazine core, this compound is a prime candidate for interacting with various G-protein coupled receptors (GPCRs) and transporters. A broad radioligand binding screen is an efficient way to identify potential molecular targets. This approach utilizes a radiolabeled ligand that is known to bind to a specific target. The ability of the test compound to displace the radioligand provides a measure of its binding affinity.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Utilize commercially available membrane preparations from cells overexpressing the target receptors of interest (e.g., dopamine receptors, serotonin receptors, adrenergic receptors).

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]-Spiperone for dopamine D2 receptors), and varying concentrations of this compound.

    • Include wells for total binding (radioligand + membrane) and non-specific binding (radioligand + membrane + a high concentration of a known unlabeled ligand).

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of radioligand binding at each concentration of the test compound.

    • Plot the competition binding curve and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

binding_assay cluster_0 Binding Assay Components cluster_1 Incubation & Separation cluster_2 Detection & Analysis A Membrane with Target Receptor D Incubation to Reach Equilibrium A->D B Radioligand ([3H]-Ligand) B->D C This compound (Test Compound) C->D E Filtration to Separate Bound vs. Free Ligand D->E F Scintillation Counting E->F G Calculate Ki (Affinity) F->G

Figure 2: A schematic representation of the radioligand binding assay workflow.

Protocol 3: Functional Assays - From Binding to Biological Response

Rationale: Demonstrating that a compound binds to a target is only the first step. It is crucial to determine the functional consequence of this binding – is it an agonist, antagonist, or an inverse agonist? Functional assays, such as measuring changes in second messenger levels (e.g., cAMP) or ion flux (e.g., calcium), provide this critical information.

Example: cAMP Assay for Gs or Gi-Coupled Receptors

  • Cell Culture:

    • Use a cell line stably expressing the receptor of interest (identified from the binding screen).

    • Plate the cells in a 96-well plate and grow to near confluency.

  • Assay Procedure:

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • For agonist testing: Add varying concentrations of this compound and incubate for a specified time.

    • For antagonist testing: Pre-incubate the cells with varying concentrations of this compound before adding a known agonist for the receptor.

    • Lyse the cells to release the intracellular cAMP.

  • cAMP Detection:

    • Use a commercially available cAMP assay kit (e.g., HTRF, ELISA) to quantify the levels of cAMP in the cell lysates.

  • Data Analysis:

    • For agonist mode: Plot the concentration-response curve and determine the EC50 (effective concentration to produce 50% of the maximal response) and the Emax (maximal effect).

    • For antagonist mode: Plot the inhibition of the agonist response and calculate the IC50 (inhibitory concentration) and subsequently the pA2 or Kb value.

Part 3: Data Interpretation and Next Steps

The data generated from this in vitro cascade will provide a comprehensive initial pharmacological profile of this compound.

  • High CC50 in the cytotoxicity assay indicates a favorable therapeutic window.

  • Low Ki values in the binding assays suggest high affinity for specific molecular targets.

  • Potent EC50 or IC50 values in functional assays will define the compound's efficacy and mode of action (agonist/antagonist).

These in vitro findings are the cornerstone for guiding further preclinical development, including in vivo efficacy studies and ADME/Tox profiling. The iterative nature of this process, where in vitro data informs in vivo experiments and vice versa, is central to modern drug discovery.

References

  • PubChem. This compound.

Application Notes & Protocols: A Phased Approach to the In Vivo Characterization of 1-Cyclobutylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The piperazine scaffold is a cornerstone in central nervous system (CNS) pharmacotherapy, forming the structural basis for numerous antipsychotic and antidepressant medications. 1-Cyclobutylpiperazine dihydrochloride, a derivative of this privileged structure, presents a compelling candidate for neuropsychiatric drug discovery. However, its in vivo pharmacological profile remains uncharacterized. This document provides a comprehensive, phased strategic guide for the preclinical in vivo evaluation of this compound. The outlined approach prioritizes scientific rigor, ethical considerations, and regulatory alignment to build a robust data package for decision-making in drug development. We will progress logically from foundational pharmacokinetics (PK) and dose-finding to safety pharmacology and, finally, to targeted pharmacodynamic (PD) and behavioral efficacy studies. This guide is intended for researchers, scientists, and drug development professionals tasked with transitioning novel chemical entities from the bench to preclinical animal models.

Guiding Principles of Preclinical In Vivo Study Design

Before initiating any animal study, a robust experimental design is paramount to ensure the generation of reproducible, high-quality data while adhering to ethical mandates.[1] The overarching requirement is that preclinical research must be designed, conducted, and reported with the highest levels of scientific rigor and transparency.[1]

  • Hypothesis-Driven Research: The study should be designed to test a clear scientific hypothesis.[1] Given the piperazine core, a primary hypothesis is that this compound modulates dopaminergic and/or serotonergic neurotransmitter systems, suggesting potential efficacy in psychiatric disorders.

  • The 3Rs (Replacement, Reduction, Refinement): All protocols must adhere to the principles of replacing animal use where possible, reducing the number of animals to the minimum required for statistical power, and refining procedures to minimize distress.[2]

  • Minimizing Bias: To ensure the internal validity of the study, key measures to reduce experimental bias must be implemented. These include randomization of animals to treatment groups, blinding of investigators during data collection and analysis, and the clear definition of primary and secondary outcome measures before the study begins.[1]

  • Regulatory Framework: The study design should be informed by international guidelines, such as those from the International Council for Harmonisation (ICH), particularly S7A for Safety Pharmacology.[2][3] Adherence to these guidelines ensures that the data generated are suitable for regulatory submissions.[2][4]

Phase I: Pharmacokinetic (PK) and Dose-Ranging Studies

The foundational step in any in vivo program is to understand how the test compound is absorbed, distributed, metabolized, and excreted (ADME).[5] These pharmacokinetic (PK) studies are crucial for selecting appropriate doses and schedules for subsequent safety and efficacy studies.[4]

Rationale and Objectives

The primary objectives of the initial PK study are:

  • To determine key PK parameters (Cmax, Tmax, AUC, t1/2, Clearance, Volume of Distribution) following intravenous (IV) and oral (PO) administration.[5]

  • To calculate oral bioavailability (%F).

  • To establish the relationship between dose and exposure (dose proportionality).

  • To inform dose selection for subsequent safety and efficacy studies.

Experimental Design: Rodent PK

Mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley) are standard species for initial PK studies due to their physiological similarities to humans and well-established protocols.[5][6] A complete PK profile can often be obtained from individual mice using serial microsampling techniques, which aligns with the 3Rs by reducing animal numbers.[7]

ParameterSpecificationRationale
Species Male C57BL/6J MiceCommonly used inbred strain, extensive historical data available.
Group Size n=3-4 per groupSufficient for initial PK parameter estimation.
Routes Intravenous (IV), Oral Gavage (PO)IV provides a baseline for 100% bioavailability; PO is a common intended route for CNS drugs.[7]
Dose Levels IV: 1 mg/kg; PO: 3, 10, 30 mg/kgA low IV dose and a range of PO doses to assess linearity and bioavailability.
Vehicle Sterile Saline or 5% DMSO/5% Solutol/90% SalineVehicle should be non-toxic and ensure complete solubilization of the compound.
Sampling Matrix Plasma (from whole blood)Standard matrix for measuring systemic drug concentration.[6]
Time Points PO: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hrCaptures the absorption, distribution, and elimination phases.[6]
IV: Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hrIncludes early time points to accurately model the distribution phase.
Visualization: General PK Study Workflow

G cluster_prep Pre-Study Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatize Animal Acclimatization (≥ 72 hours) randomize Randomization & Grouping acclimatize->randomize dose Compound Administration (IV or PO) randomize->dose sampling Serial Blood Sampling (Specified Time Points) dose->sampling process Plasma Separation (Centrifugation) sampling->process bioanalysis LC-MS/MS Bioanalysis (Quantify Drug Concentration) process->bioanalysis pk_calc PK Parameter Calculation (e.g., WinNonlin) bioanalysis->pk_calc report Data Interpretation & Reporting pk_calc->report

Caption: Workflow for a typical rodent pharmacokinetic study.

Protocol: Serial Blood Sampling in Mice
  • Acclimatization: House animals for a minimum of 72 hours under standard conditions (12:12 light:dark cycle, controlled temperature/humidity, ad libitum access to food and water) before the experiment.[8]

  • Pre-Dose Sample: Collect a baseline blood sample (~20-30 µL) from the tail vein.

  • Dosing: Administer this compound via the selected route (IV or PO). Record the exact time of dosing.

  • Post-Dose Sampling: At each subsequent time point, collect ~20-30 µL of blood from the tail vein into an anticoagulant-coated capillary tube (e.g., K2-EDTA).

  • Sample Processing: Immediately place the blood sample on ice. Centrifuge at 4°C to separate plasma.

  • Storage: Transfer the plasma supernatant to a clean, labeled microcentrifuge tube and store at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[5]

  • Data Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine the key PK parameters.[7]

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the concentration-time curve from time 0 to the last measurable point
AUC(0-inf) Area under the concentration-time curve extrapolated to infinity
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution

Phase II: Safety Pharmacology

Safety pharmacology studies are designed to identify potential undesirable pharmacodynamic effects of a compound on essential physiological functions.[9] The ICH S7A guideline recommends a core battery of tests focusing on the central nervous, cardiovascular, and respiratory systems.[2][3]

  • Central Nervous System: An observational study (e.g., Irwin test or Functional Observational Battery) in rodents can assess effects on behavior, coordination, and autonomic function.

  • Cardiovascular System: In vivo telemetry in a conscious, unrestrained animal model (e.g., rat or dog) is the gold standard for evaluating effects on blood pressure, heart rate, and ECG intervals (including QT interval, per ICH S7B).[2]

  • Respiratory System: Evaluation of respiratory rate, tidal volume, and minute volume can be performed using whole-body plethysmography in rodents.

These studies should be conducted at exposures expected to be in the therapeutic range and above.[2]

Phase III: Pharmacodynamic (PD) and Efficacy Studies

Based on the structural alerts from the piperazine moiety, the most relevant PD studies will investigate the compound's effects on behaviors related to psychosis and depression. The selection of models should be guided by the initial PK data to ensure that brain-penetrant exposures are achieved.

Rationale and Hypothesis

Hypothesis: this compound reverses psychostimulant-induced hyperlocomotion in mice, a preclinical model predictive of antipsychotic activity.[10] This effect is likely mediated through antagonism of dopamine and/or serotonin receptors.

Experimental Design: Psychostimulant-Induced Hyperactivity Model

This model is widely used as a primary screen for antipsychotic potential.[11] Drugs that block dopamine D2 receptors or modulate serotonin 5-HT2A receptors can attenuate the locomotor hyperactivity induced by agents like amphetamine or phencyclidine (PCP).[10]

ParameterSpecificationRationale
Species Male C57BL/6J MiceStandard for this behavioral assay.
Group Size n=8-12 per groupProvides sufficient statistical power for behavioral studies.
Groups 1. Vehicle + SalineNegative Control
2. Vehicle + Amphetamine (5 mg/kg, IP)Positive Control (Induction of Hyperactivity)
3. Olanzapine (1 mg/kg, IP) + AmphetamineReference Antipsychotic Drug
4. Test Compound (Low Dose) + AmphetamineEfficacy Test
5. Test Compound (Mid Dose) + AmphetamineEfficacy Test
6. Test Compound (High Dose) + AmphetamineEfficacy Test
Apparatus Open field arena with automated photobeam trackingTo quantify locomotor activity objectively.[12]
Outcome Total distance traveled (cm) over 60 minutesPrimary measure of locomotor activity.
Visualization: Overall Preclinical Study Progression

G cluster_phase1 Phase 1: Foundational Assessment cluster_phase2 Phase 2: Safety Assessment cluster_phase3 Phase 3: Efficacy Testing start Compound Synthesis (1-Cyclobutylpiperazine dihydrochloride) pk Pharmacokinetics (PK) - ADME Profiling - Bioavailability start->pk dose_range Dose Range Finding - MTD Assessment pk->dose_range safety ICH S7A Safety Pharmacology - CNS - Cardiovascular - Respiratory dose_range->safety pd Pharmacodynamics (PD) - Target Engagement (if known) dose_range->pd end Go/No-Go Decision for IND-Enabling Studies safety->end efficacy Behavioral Efficacy Models (e.g., Hyperlocomotion, Forced Swim Test) pd->efficacy efficacy->end

Caption: Phased progression of an in vivo study for a novel compound.

Protocol: Amphetamine-Induced Hyperlocomotion Assay
  • Acclimatization: Acclimate mice to the testing room for at least 60 minutes before the experiment begins.

  • Habituation: Place each mouse individually into the open field arena and allow it to explore freely for 30 minutes. This establishes a baseline activity level.

  • Pre-treatment: At the end of the habituation period, remove the mice, administer the test compound, vehicle, or positive control (Olanzapine) via the appropriate route (e.g., IP or PO). Return them to their home cages. The pre-treatment time should be based on the compound's Tmax from PK studies.

  • Psychostimulant Challenge: At the appropriate time after pre-treatment, administer amphetamine (or saline for the negative control group) and immediately place the mice back into the open field arenas.

  • Data Collection: Record locomotor activity (total distance traveled, rearing, etc.) automatically using the tracking software for 60 minutes.

  • Data Analysis: Analyze the total distance traveled using a one-way ANOVA followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the amphetamine-only control group. A significant reduction in distance traveled by a test compound group indicates potential antipsychotic-like efficacy.

Additional Considerations: Excretion and Metabolism

For a more complete profile, especially if the compound advances, excretion and metabolism studies are valuable.

  • Metabolic Cage Studies: Housing rodents in metabolic cages allows for the separate collection of urine and feces.[7][8] This is essential for determining the routes and extent of excretion.[6] However, it's important to note that metabolic caging can be a stressor for animals, potentially affecting physiological parameters, and should be used for the minimum duration necessary.[8][13][14]

  • Metabolite Identification: Analysis of plasma, urine, and feces can identify the major metabolites of the parent compound, which is crucial for understanding its complete disposition and identifying potentially active or toxic species.

Conclusion

The systematic, phased approach detailed in these application notes provides a robust framework for the initial in vivo characterization of this compound. By first establishing a comprehensive pharmacokinetic and dose-ranging profile, subsequent safety and efficacy studies can be designed with precision and a higher probability of yielding clear, interpretable results. This strategy ensures that resources are used efficiently, animal welfare is prioritized, and the data generated are of sufficient quality to make critical go/no-go decisions in the progression of this promising compound toward clinical development.

References

  • WuXi AppTec Lab Testing Division. (n.d.). Rodent Pharmacokinetics.
  • Patsnap Synapse. (2025, May 29). What sample types and time points are ideal for rodent PK?
  • Patsnap Synapse. (2025, May 27). What are the ICH guidelines for non-clinical pharmacology studies?
  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service.
  • National Center for Biotechnology Information. (n.d.). General Principles of Preclinical Study Design.
  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies.
  • Zenobi, R., et al. (2015, May 27).
  • ResearchGate. (n.d.). Summary of preclinical guidelines for in vivo experiments identified through various database searches.
  • Hahn, M. K., et al. (2019, May 8). Drug discovery for psychiatric disorders using high-content single-cell screening of signaling network responses ex vivo.
  • National Center for Biotechnology Information. (n.d.). Physiologic Effects of Housing Rats in Metabolic Cages.
  • NAMSA. (2025, April 10). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices.
  • JoVE. (2018, February 9). Body Composition and Metabolic Caging Analysis in High Fat Fed Mice.
  • National Center for Biotechnology Information. (n.d.). Animal models of depression in dopamine, serotonin and norepinephrine transporter knockout mice.
  • International Council for Harmonisation. (n.d.). Safety Guidelines.
  • Preprints.org. (2023, August 22). Designing an In Vivo Preclinical Research Study.
  • National Center for Biotechnology Information. (n.d.). Preclinical models of antipsychotic drug action.
  • Radboud University. (n.d.). A validated animal model for the Serotonin Syndrome.
  • ResearchGate. (n.d.). Summary of behavioral tests and possible equivalent side effects of antipsychotic drugs in laboratory rodents.
  • MDPI. (2023, August 22). Designing an In Vivo Preclinical Research Study.
  • U.S. Food and Drug Administration. (n.d.). S7A Safety Pharmacology Studies for Human Pharmaceuticals.
  • ResearchGate. (n.d.). Mouse behavioral assays for the major symptom categories of schizophrenia.
  • National Center for Biotechnology Information. (n.d.). Translational In Vivo Assays in Behavioral Biology.
  • ResearchGate. (n.d.). ICH S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • National Center for Biotechnology Information. (n.d.). Behavioral Tasks Evaluating Schizophrenia-like Symptoms in Animal Models: A Recent Update.
  • Vulcanchem. (n.d.). 1-Cyclopropanecarbonylpiperazine dihydrochloride.
  • PubMed. (2010, April 1). The application of ICH S6 to the preclinical safety evaluation of plasma derivative therapeutic products.
  • National Center for Biotechnology Information. (n.d.). Parkinson's disease: animal models and dopaminergic cell vulnerability.
  • MolecularCloud. (2025, November 24). When Mice Reveal the Mind: Behavioral Assays Guiding the Next Generation of Neuropsychiatric Drugs.
  • MDPI. (n.d.). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia.
  • National Center for Biotechnology Information. (n.d.). Short-term Housing in Metabolic Caging on Measures of Energy and Fluid Balance in Male C57BL/6J Mice (Mus musculus).
  • MDPI. (2023, September 9). Reduction in Cold Stress in an Innovative Metabolic Cage Housing System Increases Animal Welfare in Laboratory Mice.
  • Norecopa. (2021, November 24). Metabolic cages.
  • Charles River Laboratories. (n.d.). Animal Models of Parkinson's Disease.
  • European Pharmaceutical Review. (2006, February 2). In vitro and in vivo techniques in CNS drug discovery.
  • National Center for Biotechnology Information. (n.d.). Animal Models of Serotonergic Psychedelics.

Sources

Application Notes and Protocols for 1-Cyclobutylpiperazine Dihydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: Unveiling the Potential of 1-Cyclobutylpiperazine Dihydrochloride

This compound (CBPD) is a synthetic organic compound featuring a piperazine ring N-substituted with a cyclobutyl group. The piperazine scaffold is a well-established pharmacophore in central nervous system (CNS) drug discovery, forming the core of numerous therapeutic agents with antipsychotic, antidepressant, and anxiolytic properties.[1] While direct pharmacological data on CBPD is not extensively published, its structural similarity to other N-substituted piperazines suggests a high probability of interaction with key monoaminergic neurotransmitter systems, particularly dopamine and serotonin receptors.[2][3]

Many N-aryl and N-alkyl piperazine derivatives are known to exhibit affinity for dopamine D2 and D3 receptors, as well as a range of serotonin (5-HT) receptor subtypes.[4][5][6] The nature of the substituent on the piperazine nitrogen plays a critical role in defining the affinity and selectivity profile of the compound.[7] The small, lipophilic cyclobutyl group of CBPD suggests it may penetrate the blood-brain barrier and engage with these CNS targets. Therefore, these application notes provide a framework for researchers to investigate the neuropharmacological properties of CBPD, hypothesizing its potential as a modulator of dopaminergic and serotonergic signaling. The following protocols are designed to enable the systematic characterization of CBPD's binding affinity, functional activity, and in vivo behavioral effects.

Hypothesized Mechanism of Action

Based on the extensive pharmacology of structurally related piperazine compounds, we hypothesize that this compound may act as a ligand at D2-like dopamine receptors (D2, D3) and/or specific serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT7). The interaction could be agonistic, antagonistic, or that of a partial agonist. The functional outcome of this binding would determine its potential therapeutic applications, such as in the study of psychosis, depression, or anxiety disorders.[1][8]

Part 1: In Vitro Characterization of Receptor Binding Affinity

A foundational step in characterizing a novel CNS compound is to determine its binding affinity for specific molecular targets. Radioligand binding assays are a highly sensitive and robust method for quantifying the interaction between a compound and a receptor.[9][10]

Application Note 1.1: Determining the Affinity of CBPD for Dopamine D2 Receptors

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the human dopamine D2 receptor.

Scientific Rationale: This assay measures the ability of CBPD to displace a known high-affinity radioligand from the D2 receptor. The resulting IC50 value (the concentration of CBPD that displaces 50% of the radioligand) is then used to calculate the Ki, an intrinsic measure of the compound's binding affinity.[9]

Experimental Workflow Diagram:

G cluster_0 Preparation cluster_1 Assay Incubation cluster_2 Separation & Quantification cluster_3 Data Analysis prep_membranes Prepare cell membranes expressing hD2 receptors incubation Incubate membranes, [3H]-Spiperone, and varying concentrations of CBPD prep_membranes->incubation prep_ligands Prepare [3H]-Spiperone (Radioligand) and CBPD solutions prep_ligands->incubation nsb Define Non-Specific Binding (with excess unlabeled haloperidol) incubation->nsb filtration Rapid filtration through glass fiber filters incubation->filtration quantification Quantify bound radioactivity using liquid scintillation counting filtration->quantification analysis Calculate IC50 and Ki values using non-linear regression quantification->analysis

Caption: Workflow for D2 Receptor Binding Assay.

Protocol 1.1: Dopamine D2 Receptor Radioligand Binding Assay

  • Receptor Preparation:

    • Use commercially available cell membranes from HEK293 or CHO cells stably expressing the human dopamine D2 receptor, or prepare them in-house using standard cell culture and membrane preparation protocols.

    • Thaw membrane aliquots on ice immediately before use.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

    • Radioligand: [3H]-Spiperone (a high-affinity D2 antagonist). Prepare a working solution at a concentration equal to its Kd for the D2 receptor (typically ~0.2-0.5 nM) in assay buffer.

    • Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to obtain a range of final assay concentrations (e.g., 0.1 nM to 100 µM).

    • Non-Specific Binding (NSB) Control: Prepare a high concentration solution of a known D2 antagonist (e.g., 10 µM haloperidol) in assay buffer.

  • Assay Procedure:

    • Set up the assay in 96-well plates.

    • To each well, add in the following order:

      • 50 µL of assay buffer (for total binding) or 50 µL of NSB control.

      • 50 µL of the appropriate CBPD dilution.

      • 50 µL of [3H]-Spiperone working solution.

      • 50 µL of diluted cell membrane preparation (typically 10-20 µg of protein per well).

    • The final assay volume is 200 µL.

    • Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly terminate the binding reaction by filtering the contents of each well through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the counts per minute (CPM) of the NSB wells from the total binding CPM.

    • Plot the percentage of specific binding against the log concentration of CBPD.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Hypothetical Data Summary:

CompoundTarget ReceptorRadioligandKi (nM)
CBPD Human D2[3H]-Spiperone85.3
Haloperidol (Control)Human D2[3H]-Spiperone1.2

Part 2: In Vitro Functional Characterization

Determining binding affinity does not reveal whether a compound activates (agonist), blocks (antagonist), or partially activates (partial agonist) the receptor. Functional assays are required to elucidate the efficacy of the compound.

Application Note 2.1: Assessing the Functional Activity of CBPD at the Serotonin 5-HT2A Receptor

This protocol describes a calcium mobilization assay to determine if CBPD acts as an agonist or antagonist at the human 5-HT2A receptor.

Scientific Rationale: The 5-HT2A receptor is a Gq-coupled G-protein coupled receptor (GPCR).[12] Activation of this receptor leads to the activation of phospholipase C, which in turn mobilizes intracellular calcium stores.[12] This change in intracellular calcium concentration can be measured using a calcium-sensitive fluorescent dye, providing a direct readout of receptor activation.[12]

Signaling Pathway Diagram:

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling CBPD CBPD (Ligand) Receptor 5-HT2A Receptor CBPD->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 Generation PLC->IP3 Catalyzes Ca_release Ca²⁺ Release from ER IP3->Ca_release Response Cellular Response (Fluorescence) Ca_release->Response

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Protocol 2.1: 5-HT2A Receptor Calcium Mobilization Assay

  • Cell Culture and Plating:

    • Use a cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT2A receptor.

    • Plate the cells in black, clear-bottom 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage) according to the manufacturer's instructions.

    • Aspirate the cell culture medium from the plates and add the dye loading buffer.

    • Incubate the plates at 37°C for 60 minutes in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of CBPD in assay buffer.

    • Prepare a standard agonist solution (e.g., serotonin) for positive control and to determine antagonist effects.

    • Prepare a standard antagonist solution (e.g., ketanserin) as a control.

  • Assay Procedure (using a FLIPR or similar instrument):

    • Agonist Mode:

      • Place the dye-loaded cell plate into the instrument.

      • Add the various concentrations of CBPD to the wells and immediately measure the fluorescence intensity over time (typically 90-120 seconds).

      • An increase in fluorescence indicates agonist activity.

    • Antagonist Mode:

      • Pre-incubate the dye-loaded cells with various concentrations of CBPD for 15-30 minutes.

      • Add a fixed concentration of serotonin (typically the EC80 concentration) to all wells and immediately measure the fluorescence intensity.

      • A reduction in the serotonin-induced fluorescence signal indicates antagonist activity.

  • Data Analysis:

    • Agonist Mode: Plot the peak fluorescence response against the log concentration of CBPD to generate a dose-response curve and determine the EC50 (concentration for 50% maximal effect) and Emax (maximal effect).

    • Antagonist Mode: Plot the percentage inhibition of the serotonin response against the log concentration of CBPD to determine the IC50.

Hypothetical Data Summary:

CompoundFunctional Activity at 5-HT2AEC50 (nM)IC50 (nM)
CBPD Antagonist>10,000152.6
Serotonin (Control)Agonist15.1N/A
Ketanserin (Control)AntagonistN/A2.5

Part 3: In Vivo Behavioral Assessment

In vivo studies are essential to understand how the in vitro pharmacological properties of a compound translate into physiological and behavioral effects in a whole organism.

Application Note 3.1: Evaluating the Antipsychotic-Like Potential of CBPD

This protocol describes the use of the amphetamine-induced hyperlocomotion model in mice to assess the potential antipsychotic-like activity of this compound.

Scientific Rationale: The dopamine hypothesis of schizophrenia posits that hyperactivity of the dopaminergic system contributes to the positive symptoms of the disorder.[8] Psychostimulants like amphetamine increase synaptic dopamine levels, leading to hyperlocomotion in rodents, which is considered a model for psychosis-like behavior.[13] Classical and atypical antipsychotic drugs, which typically have D2 receptor antagonist properties, can attenuate this hyperlocomotion.[13][14] This model is therefore useful for screening compounds for potential antipsychotic efficacy.[15]

Protocol 3.1: Amphetamine-Induced Hyperlocomotion in Mice

  • Animals and Housing:

    • Use adult male mice (e.g., C57BL/6 or Swiss Webster), group-housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Allow animals to acclimate to the facility for at least one week before testing.

  • Apparatus:

    • Use open-field arenas equipped with automated photobeam systems to track locomotor activity (e.g., distance traveled, rearing frequency).

  • Experimental Procedure:

    • Habituation: Place the mice individually into the open-field arenas and allow them to habituate for 30-60 minutes.

    • Drug Administration:

      • Administer CBPD (e.g., 1, 3, 10 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection. The route and timing should be optimized based on the compound's pharmacokinetic properties.

      • Return the mice to their home cages for the pre-treatment period (e.g., 30 minutes).

    • Psychostimulant Challenge:

      • Administer d-amphetamine (e.g., 2-3 mg/kg, i.p.) to all mice.

    • Data Collection:

      • Immediately after the amphetamine injection, place the mice back into the open-field arenas and record locomotor activity for 60-90 minutes.

  • Data Analysis:

    • Analyze the locomotor activity data (e.g., total distance traveled) in time bins (e.g., 5-minute intervals) and as a cumulative total.

    • Use a one-way or two-way ANOVA followed by appropriate post-hoc tests to compare the effects of the different doses of CBPD on amphetamine-induced hyperlocomotion.

    • A significant reduction in locomotor activity in the CBPD-treated groups compared to the vehicle-treated group indicates potential antipsychotic-like effects.

Hypothetical Data Summary:

Treatment GroupDose (mg/kg, i.p.)Mean Total Distance Traveled (cm) ± SEM% Inhibition of Hyperlocomotion
Vehicle + Amphetamine-15,234 ± 850-
CBPD + Amphetamine114,890 ± 9102.3%
CBPD + Amphetamine310,540 ± 76030.8%
CBPD + Amphetamine106,875 ± 620 54.9%
Haloperidol + Amphetamine0.55,980 ± 55060.7%
p < 0.05, *p < 0.01 vs. Vehicle + Amphetamine group

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the initial characterization of this compound in a neuroscience research setting. By systematically evaluating its binding affinity, functional activity at key dopamine and serotonin receptors, and its effects in a validated in vivo behavioral model, researchers can elucidate the neuropharmacological profile of this novel compound. The insights gained from these studies will be crucial in determining its potential as a research tool or as a lead compound for the development of new therapeutics for CNS disorders.

References

  • Miyamoto, S., Duncan, G. E., Marx, C. E., & Lieberman, J. A. (2005). Treatments for schizophrenia: a critical review of pharmacology and mechanisms of action of antipsychotic drugs.
  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237.
  • Arnt, J. (1998). Pharmacological differentiation of classical and atypical antipsychotics. International Clinical Psychopharmacology, 13 Suppl 3, S5-S14.
  • Geyer, M. A., & Vollenweider, F. X. (2008). Serotonin research: contributions to understanding psychoses. Trends in Pharmacological Sciences, 29(9), 445-453.
  • Stark, H., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry, 46(15), 3284-3295.
  • Witkin, J. M., et al. (2017). Behavioral Effects of a Novel Benzofuranyl-Piperazine Serotonin-2C Receptor Agonist Suggest a Potential Therapeutic Application in the Treatment of Obsessive-Compulsive Disorder.
  • Teixeira, R. M., et al. (2014). Animal models for predicting the efficacy and side effects of antipsychotic drugs.
  • Jones, C. A., Watson, D. J., & Fone, K. C. (2011). Animal models of schizophrenia. British Journal of Pharmacology, 164(4), 1195-1210.
  • Zell, D., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Molecules, 27(14), 4435.
  • Bojarski, A. J., et al. (2005). Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. Current Medicinal Chemistry, 12(22), 2615-2626.
  • de Souza, I. N., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Pharmaceuticals, 15(8), 996.
  • Hackling, A., et al. (2003). N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Journal of Medicinal Chemistry, 46(15), 3284-3295.
  • Rodriguez, M. M., et al. (2017). Behavioral Effects of a Novel Benzofuranyl-Piperazine Serotonin-2C Receptor Agonist Suggest a Potential Therapeutic Application in the Treatment of Obsessive-Compulsive Disorder.
  • Zorn, S. H., et al. (1994). N-phenylpiperazine analogs can bind selectively to the D3 versus the D2 dopamine receptor subtype. Journal of Medicinal Chemistry, 37(14), 2218-2223.
  • Zell, D., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 24(3), 2056.
  • Elek, Z., et al. (2021). Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. Archiv der Pharmazie, 354(8), e2100109.
  • Meunier, J., et al. (2017). Novel piperazine derivative PMS1339 exhibits tri-functional properties and cognitive improvement in mice. International Journal of Neuropsychopharmacology, 20(9), 725-736.
  • Innoprot. (n.d.). D2 Dopamine Receptor Assay.
  • Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233.
  • Pottie, E., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(30), 10476-10484.
  • Cannaert, A., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59.
  • Zell, D., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Molecules, 27(14), 4435.
  • Rodriguez, M. M., et al. (2017). Behavioral Effects of a Novel Benzofuranyl-Piperazine.
  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553.
  • Mokrosz, J. L., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 38(11), 2048-2053.
  • Warkentin, S. (2023). What is the protocol for a serotonin release assay? Dr. Oracle.
  • Suresha, K. M., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 12(10), 5039-5045.
  • Li, W., et al. (2016). Strategies to facilitate the discovery of novel CNS PET ligands. Journal of Medicinal Chemistry, 59(17), 7791-7807.
  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay.
  • Gholami, M., et al. (2013). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 12(Suppl), 143-150.
  • Dargan, P. I., & Wood, D. M. (2012). Current Awareness of Piperazines: Pharmacology and Toxicology. Drug Testing and Analysis, 4(7-8), 587-593.
  • Ancellin, N. (2023). Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services.
  • Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Topics in Medicinal Chemistry, 11(6), 682-705.
  • CN112645901A - Preparation method of 1-cyclohexyl piperazine. (2021).
  • CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride. (2020).
  • da Silva, A. F., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 33-47.
  • Yilmaz, I., & Can, Ö. D. (2024). Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters. Current Medicinal Chemistry, 31.
  • Rothman, R. B., et al. (1992). Serotonin-releasing effects of substituted piperazines in vitro. Journal of Pharmacology and Experimental Therapeutics, 260(2), 794-802.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • McCauley, J. P., et al. (2012). Multiparameter exploration of piperazine derivatives as δ-opioid receptor agonists for CNS indications. Bioorganic & Medicinal Chemistry Letters, 22(2), 1169-1173.
  • US8501744B2 - Piperazine compounds. (2013).
  • JPS61158973A - Production of 1-cyclopentylpiperazine. (1986).
  • United States Patent (19). (1975).
  • Al-Hasani, N. (n.d.). Introduction to the pharmacology of the central nervous system (CNS) drugs. University of Baghdad, College of Dentistry.

Sources

Application Notes and Protocols for the Investigational Chemical Probe: 1-Cyclobutylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential use of 1-Cyclobutylpiperazine dihydrochloride as an investigational chemical probe. The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into centrally active agents due to its favorable physicochemical properties and ability to interact with a variety of biological targets.[1][2] The addition of a cyclobutyl group offers a unique aliphatic substitution that may confer distinct selectivity and pharmacological properties compared to more common aryl-substituted piperazines.[3] While this compound is commercially available, it remains a largely uncharacterized molecule.[4][5] This guide, therefore, serves not as a description of a validated probe, but as a rigorous scientific roadmap for its evaluation. We present the rationale for its investigation, propose hypothetical mechanisms of action based on related structures, and provide detailed, field-proven protocols for its systematic characterization, from initial in vitro screening to in vivo validation.

Part 1: Compound Profile and Handling

A thorough understanding of a compound's fundamental properties is the bedrock of reproducible science. This compound is a synthetic compound available as a solid, typically a dihydrochloride salt, which enhances its solubility and stability for experimental use.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 799557-65-6[4]
Molecular Formula C₈H₁₈N₂ · 2HClDerived
Molecular Weight 215.16 g/mol Derived
Appearance White to off-white solidGeneral knowledge
Storage Store at room temperature, keep dry and well-sealed.[4]
Solubility Soluble in water and polar organic solvents like methanol.General chemical principles

Preparation of Stock Solutions: For biological assays, it is critical to prepare fresh, high-concentration stock solutions.

  • Primary Stock (e.g., 10 mM): Carefully weigh the required amount of this compound. Using an appropriate solvent (e.g., sterile, nuclease-free water or DMSO), dissolve the compound to create a 10 mM stock solution.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate assay buffer.

Part 2: Rationale for Investigation as a Chemical Probe

A chemical probe is a selective small-molecule modulator used to study the function of a protein target in biological systems.[6][7] The value of a probe is defined by its potency, selectivity, and well-understood mechanism of action. The structural elements of this compound provide a strong rationale for its investigation against specific target classes.

  • The Piperazine Scaffold: This heterocycle is a cornerstone of neuropharmacology. Its presence in numerous approved drugs is a testament to its ability to cross the blood-brain barrier and interact with key receptors and transporters.[2]

  • The Cyclobutyl Moiety: Unlike aromatic substitutions, the aliphatic cyclobutyl group provides a three-dimensional pharmacophore that can drive novel interactions within a binding pocket. This may lead to improved selectivity against closely related receptor subtypes, a common challenge with aryl-piperazine analogs.[3]

  • Hypothesized Target Classes: Based on extensive literature for related structures, the most promising initial targets for investigation are G-protein coupled receptors (GPCRs). Specifically:

    • Serotonin (5-HT) Receptors: Many piperazine derivatives modulate various 5-HT receptor subtypes.[3]

    • Histamine (H) Receptors: A structurally related compound containing a 1-cyclobutyl-piperidine moiety was identified as a potent Histamine H3 receptor (H3R) inverse agonist, highlighting the potential of this chemical space.[8]

The following workflow outlines a systematic approach to characterizing an unknown compound like this compound to determine its suitability as a chemical probe.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: In Vivo Evaluation a Primary Screening (e.g., Receptor Binding Panel) b Hit Confirmation (Dose-Response Curve) a->b Identify initial hits c Selectivity Profiling (Counter-screening) b->c Confirm potency (IC50) d Target Engagement Assay (e.g., Calcium Flux, cAMP) c->d Advance potent & selective hits e Phenotypic Assay (e.g., Cell Migration, Cytokine Release) d->e Validate in cellular context (EC50) f Confirm On-Target Activity (e.g., using siRNA/CRISPR) e->f Link target to phenotype g Pharmacokinetic (PK) Study (Assess exposure, half-life) f->g Advance cell-active hits h Target Engagement (TE) Study (Confirm target binding in vivo) g->h Ensure adequate exposure i Pharmacodynamic (PD) / Efficacy Study (Measure biological response) h->i Validate in vivo mechanism

Caption: Workflow for validating an investigational chemical probe.

Part 3: Hypothetical Mechanism of Action - GPCR Antagonism

To illustrate a potential application, we will proceed with the hypothesis that this compound acts as a competitive antagonist at a Gαq-coupled receptor (e.g., Histamine H1 or Serotonin 5-HT2A receptor). In this model, the endogenous ligand (agonist) binds to the receptor, causing a conformational change that activates the Gαq subunit, leading to the production of inositol trisphosphate (IP₃) and a subsequent increase in intracellular calcium. Our investigational probe would competitively block the agonist from binding, thereby inhibiting this downstream signaling cascade.

G cluster_0 Cell Membrane GPCR Gαq-Coupled Receptor (e.g., H1R, 5-HT2AR) G_Protein Gαq/βγ GPCR->G_Protein Activates Agonist Endogenous Agonist (e.g., Histamine) Agonist->GPCR Binds & Activates Probe 1-Cyclobutylpiperazine (Hypothetical Antagonist) Probe->GPCR Binds & Blocks PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 Produces Calcium ↑ Intracellular Ca²⁺ IP3->Calcium Induces Release Response Cellular Response Calcium->Response Triggers

Caption: Hypothetical signaling pathway for GPCR antagonism.

Part 4: Experimental Protocols for Probe Characterization

The following protocols provide a robust framework for assessing the utility of this compound.

Protocol 1: In Vitro Target Identification via Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific target receptor (e.g., Histamine H3 Receptor) and assess selectivity.

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).

  • Radioligand specific for the target (e.g., [³H]-Nα-methylhistamine for H3R).

  • This compound (test compound).

  • Known non-selective antagonist (for defining non-specific binding, e.g., thioperamide).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (GF/C filters).

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test compound in assay buffer (e.g., from 100 µM to 1 pM).

  • Assay Setup: In a 96-well plate, combine the following in triplicate for each condition:

    • Total Binding: 50 µL Assay Buffer, 50 µL Radioligand (at a concentration near its Kd), 50 µL cell membranes.

    • Non-Specific Binding (NSB): 50 µL non-selective antagonist (at high concentration, e.g., 10 µM), 50 µL Radioligand, 50 µL cell membranes.

    • Test Compound: 50 µL of each dilution of this compound, 50 µL Radioligand, 50 µL cell membranes.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation. The rationale for this time is to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter mat, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cellular Target Engagement via Calcium Flux Assay

Objective: To confirm the antagonistic activity of the compound in a live-cell functional assay. This protocol assumes the target is a Gαq-coupled receptor.

Materials:

  • HEK293 cells stably expressing the target receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Known agonist for the target receptor.

  • This compound.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells in a 96-well black, clear-bottom plate and grow to ~90% confluency.

  • Dye Loading: Remove the growth medium and add 100 µL of Fluo-4 AM loading solution to each well. Incubate for 45-60 minutes at 37°C. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

  • Compound Pre-incubation: Wash the cells twice with assay buffer. Add 100 µL of the test compound (this compound) at various concentrations to the wells. Incubate for 15-30 minutes. This allows the antagonist to bind to the receptor before agonist stimulation.

  • Fluorescence Reading: Place the plate in the fluorescence reader.

  • Agonist Injection and Measurement: Begin reading the baseline fluorescence. After ~15 seconds, inject a concentration of the agonist that elicits a submaximal response (EC₈₀). Continue reading the fluorescence intensity for an additional 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist-only control (0% inhibition) and a no-agonist control (100% inhibition).

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a dose-response curve to determine the IC₅₀ value.

Part 5: Data Interpretation and Best Practices

Rigorous data interpretation is essential to validate a chemical probe.[7] A compound's utility is not defined by potency alone; selectivity is equally critical.

Table 2: Hypothetical Quantitative Data Summary for Probe Characterization

Assay TypeTargetResult (IC₅₀ / Ki)Selectivity vs. Off-Target
Binding Assay Histamine H3 ReceptorKi = 25 nM>100-fold vs. H1R, H2R, H4R
Binding Assay Serotonin 5-HT2AKi = 5 µMN/A
Binding Assay Dopamine D2Ki > 10 µMN/A
Functional Assay Histamine H3 ReceptorIC₅₀ = 45 nM-

In this hypothetical example, this compound would be considered a potent and selective probe for the Histamine H3 Receptor.

Key Considerations for Trustworthiness:

  • Orthogonal Assays: Confirming activity in both a binding assay (biochemical) and a functional assay (cellular) provides strong evidence of on-target action.

  • Use of a Negative Control: The ideal experimental plan includes a structurally similar but biologically inactive analog.[9] This helps to ensure that the observed phenotype is due to the specific on-target activity of the probe and not some non-specific effect of the chemical scaffold. If an inactive analog is not available, rigorous counter-screening becomes even more important.

  • Cellular Potency: A significant drop in potency (>10-fold) between a biochemical and a cellular assay can indicate poor cell permeability or high efflux, which may limit the probe's utility in cell-based studies.

Part 6: Conclusion

This compound represents an intriguing starting point for the development of a novel chemical probe. Its structure, combining the privileged piperazine core with a non-traditional cyclobutyl group, suggests the potential for potent and selective interactions with CNS targets such as histamine or serotonin receptors. However, its utility as a probe is currently unproven. The protocols and validation framework outlined in this guide provide the necessary scientific strategy to rigorously characterize its biological activity, define its mechanism of action, and ultimately determine its value to the research community. Diligent application of these principles is required to elevate this compound from a mere chemical reagent to a validated tool for biological discovery.

References

  • LookChem. 1-Cyclobutyl-piperazine dihydrochloride.
  • Hudkins, R. L., et al. (2014). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity. Bioorganic & Medicinal Chemistry Letters, 24(5), 1303-1306.
  • PubChem. Piperazine Dihydrochloride. National Center for Biotechnology Information.
  • Zhang, C., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][3][4][5]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913.
  • Google Patents. CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride.
  • Di Sarno, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6688.
  • Kysilka, O., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2194.
  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
  • Li, Y., et al. (2020). Development and application of ubiquitin-based chemical probes. Organic & Biomolecular Chemistry, 18(31), 5963-5975.
  • Google Patents. JPS61158973A - Production of 1-cyclopentylpiperazine.
  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541.
  • Uddin, M. J., et al. (2022). Discovery of a Redox-Activatable Chemical Probe for Detection of Cyclooxygenase-2 in Cells and Animals. ACS Chemical Biology, 17(7), 1735-1743.
  • European Federation for Medicinal Chemistry. (2020). Best Practices: Chemical Probes Webinar. YouTube.

Sources

Application Notes and Protocols: Determining the Optimal Dosage of 1-Cyclobutylpiperazine Dihydrochloride for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Cyclobutylpiperazine dihydrochloride is a synthetic organic compound featuring a piperazine ring substituted with a cyclobutyl group.[1][2][3][4] Piperazine and its derivatives are a well-established class of compounds with a broad spectrum of biological activities and are integral scaffolds in numerous approved pharmaceuticals.[5] The diverse applications of piperazine-based compounds span from anticancer and antimicrobial to antipsychotic agents, often exerting their effects by modulating key signaling pathways.[5][6]

The addition of the cyclobutyl moiety to the piperazine core introduces unique steric and electronic properties that may influence its biological target engagement, metabolic stability, and overall pharmacological profile. As with any novel or uncharacterized compound, establishing a precise and reproducible dosage is the foundational step for any meaningful in vitro investigation.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to methodically determine the optimal dosage of this compound for cell culture experiments. We will delve into the rationale behind experimental design, provide detailed step-by-step protocols for dose-response studies, and offer insights into data interpretation.

Physicochemical Properties of this compound

A clear understanding of the test compound's properties is essential for accurate stock solution preparation and experimental design.

PropertyValueSource
CAS Number 799557-65-6[1][2][3]
Molecular Formula C8H18Cl2N2[3]
Molecular Weight 213.15 g/mol [3]
Form Dihydrochloride Salt[1][2][3]

Principle of Dose-Response Analysis in Cell Culture

The primary objective of a dose-response experiment is to quantify the effect of a compound on a cellular population over a range of concentrations. This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50), which is a fundamental measure of a compound's potency. The experimental workflow is designed to ensure reproducibility and to generate a sigmoidal dose-response curve from which the IC50 can be accurately derived.

Dose_Response_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay & Analysis Stock_Solution Prepare High-Concentration Stock Solution Serial_Dilution Create Serial Dilutions in Culture Medium Stock_Solution->Serial_Dilution Compound_Addition Add Compound Dilutions to Cells Serial_Dilution->Compound_Addition Cell_Seeding Seed Cells in Microplate Incubation_Attach Incubate for Cell Adherence (24h) Cell_Seeding->Incubation_Attach Incubation_Attach->Compound_Addition Incubation_Treatment Incubate for Exposure (24-72h) Compound_Addition->Incubation_Treatment Viability_Assay Perform Cell Viability Assay (e.g., MTT, XTT) Incubation_Treatment->Viability_Assay Data_Acquisition Measure Absorbance Viability_Assay->Data_Acquisition Data_Analysis Calculate % Viability & Plot Dose-Response Curve Data_Acquisition->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination

Figure 1: Experimental workflow for determining the IC50 of this compound.

Experimental Protocols

Part 1: Preparation of Stock Solutions

Accurate preparation of a high-concentration stock solution is critical for the precision of subsequent dilutions. Given that 1-Cyclobutylpiperazine is a dihydrochloride salt, it is expected to have higher aqueous solubility than its free base form.[7][8] However, using a sterile, polar aprotic solvent like dimethyl sulfoxide (DMSO) is a common and recommended practice for dissolving novel small molecules for in vitro studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Calculate the required mass: To prepare a 10 mM stock solution in 1 mL of DMSO, use the following calculation:

    • Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 0.010 mol/L x 0.001 L x 213.15 g/mol = 2.1315 mg

  • Weigh the compound: Under aseptic conditions (e.g., in a laminar flow hood), accurately weigh approximately 2.13 mg of this compound and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of sterile DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.

Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%, as higher concentrations can be cytotoxic to cells.[9][10][11] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any solvent-induced effects.

Part 2: Dose-Response Experiment Using a Cell Viability Assay

The following protocol outlines a typical dose-response experiment using a 96-well plate format and a colorimetric cell viability assay such as MTT or XTT. These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Selected cancer or non-cancerous cell line

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with appropriate supplements (e.g., 10% FBS, 1% penicillin-streptomycin)

  • Sterile 96-well flat-bottom cell culture plates

  • 10 mM stock solution of this compound in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay kit

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to adhere.

  • Preparation of Serial Dilutions:

    • Prepare a series of working solutions by serially diluting the 10 mM stock solution in complete culture medium. A common approach is to perform a 1:2 or 1:3 serial dilution over a wide concentration range (e.g., from 100 µM down to the low nanomolar range).

    • Ensure the final DMSO concentration in each dilution is consistent.

  • Compound Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells (for adherent cells).

    • Add 100 µL of the prepared compound dilutions to the respective wells. Each concentration should be tested in triplicate.

    • Include the following controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.

      • Untreated Control: Cells in complete medium only.

      • Blank Control: Wells with medium but no cells.

  • Incubation:

    • Incubate the plate for a duration relevant to the expected mechanism of action of the compound (typically 24, 48, or 72 hours).

  • Cell Viability Assessment (MTT Assay Example):

    • At the end of the incubation period, add 10 µL of MTT reagent (typically 5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

Data Analysis and Interpretation

  • Calculate Percentage Viability:

    • Average the absorbance readings for the triplicate wells for each concentration.

    • Subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100%).

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot Dose-Response Curve:

    • Plot the percentage of cell viability on the y-axis against the logarithm of the drug concentration on the x-axis.

    • Use a non-linear regression analysis (e.g., a sigmoidal dose-response curve with variable slope) in a suitable software package (e.g., GraphPad Prism, R) to fit the data.

  • Determine the IC50 Value:

    • The IC50 is the concentration of the compound that inhibits cell viability by 50%. This value is automatically calculated by the software used for the non-linear regression analysis.

Potential Signaling Pathways for Piperazine Derivatives

While the specific targets of this compound are yet to be elucidated, many piperazine derivatives have been shown to exert their effects through the modulation of various signaling pathways crucial for cell survival and proliferation. Further investigation into the mechanism of action could explore the following pathways:

Signaling_Pathways PI3K_AKT PI3K/AKT Pathway Proliferation Decreased Proliferation PI3K_AKT->Proliferation Survival Decreased Survival PI3K_AKT->Survival MAPK MAPK/ERK Pathway MAPK->Proliferation Apoptosis Apoptosis Pathways Apoptosis_Induction Induction of Apoptosis Apoptosis->Apoptosis_Induction Cell_Cycle Cell Cycle Regulation Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle->Cell_Cycle_Arrest

Figure 2: Potential signaling pathways that may be modulated by piperazine derivatives.

Conclusion and Future Directions

This guide provides a robust framework for determining the optimal dosage of this compound in cell culture experiments. By following these protocols, researchers can reliably establish the IC50 value of this compound in their cell line of interest, which is a critical first step for further mechanistic studies.

Once the IC50 is determined, subsequent experiments can be designed to investigate the compound's mechanism of action. These may include:

  • Cell cycle analysis by flow cytometry to determine if the compound induces cell cycle arrest.

  • Apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays) to confirm if the observed cytotoxicity is due to programmed cell death.

  • Western blotting to probe the expression and phosphorylation status of key proteins in relevant signaling pathways.

  • Target identification studies to elucidate the direct molecular targets of the compound.

By systematically applying these methodologies, the scientific community can build a comprehensive understanding of the biological activity of this compound and evaluate its potential for therapeutic applications.

References

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Link
  • 1-Cyclobutyl-piperazine dihydrochloride | 799557-65-6 - ChemicalBook. Link
  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - NIH. Link
  • DMSO usage in cell culture - LifeTein. Link
  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?
  • Until what percentage does DMSO remain not toxic to cells.?
  • CHARACTERIZATION OF THE CYTOTOXIC EFFECT OF DMSO AND SDS ON MSC CULTURE USING MTT ASSAY A. Bolsun. Link
  • What the concentration of DMSO you use in cell culture assays?
  • 1-Cyclobutyl-piperazine dihydrochloride [CAS: 799557-65-6] - Ivy Fine Chemicals. Link
  • Maximum DMSO concentration in media for cell culture?
  • What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?
  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - NIH. Link
  • Application Notes and Protocols for AMT Hydrochloride in Cell Culture - Benchchem. Link
  • 1-Cyclopentylpiperazine dihydrochloride | C9H20Cl2N2 | CID 22120199 - PubChem. Link
  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - NIH. Link
  • 1-(Cyclobutylcarbonyl)piperazine hydrochloride | CAS No. 1428443-87-1 | Clearsynth. Link
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Link
  • Application Notes and Protocols: Preparation of Ciprofloxacin Stock Solutions for In Vitro Experiments - Benchchem. Link
  • 1-Cyclobutyl-piperazine dihydrochloride - LookChem. Link
  • Preparing Stock Solutions - PhytoTech Labs. Link
  • Stock Solutions. Link
  • 1-Cyclobutylhydrazine dihydrochloride - Chem-Impex. Link
  • Dissolution Profile of Model Compound Free Form, HCl Salt and Sulfate...
  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characteriz
  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH - ResearchG
  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells | Bioconjugate Chemistry - ACS Public
  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation - Helda - University of Helsinki. Link
  • 1-(Cyclopropylcarbonyl)piperazine Hydrochloride | C8H15ClN2O | CID 20847955. Link
  • Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE01278J. Link
  • 1-sec-Butyl-piperazine dihydrochloride | SCBT - Santa Cruz Biotechnology. Link
  • Piperazine, 1-cyclobutyl- | 132800-13-6 - ChemicalBook. Link
  • 1-(Cyclopropylcarbonyl)piperazine-59878-57-8 - Shree Ganesh Remedies Limited. Link
  • Navigating the Solubility Landscape of 1-(2-chloroethyl)piperazine Hydrochloride in Organic Solvents: A Technical Guide - Benchchem. Link
  • (PDF)
  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Deriv
  • CAS No : 1428443-87-1 | Product Name : Cyclobutyl(piperazin-1-yl)
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing). Link
  • 1428443-87-1|Cyclobutyl(piperazin-1-yl)methanone hydrochloride|BLD Pharm. Link

Sources

Application Note: A Validated HPLC Method for the Quantification of 1-Cyclobutylpiperazine Dihydrochloride in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-Cyclobutylpiperazine Dihydrochloride. Due to the polar nature of the analyte, conventional reversed-phase chromatography presents significant retention challenges. To address this, we primarily focus on a Hydrophilic Interaction Liquid Chromatography (HILIC) method, which offers superior retention and peak shape. An alternative polar-endcapped reversed-phase method is also discussed. The protocol herein provides comprehensive details on instrumentation, mobile phase preparation, and sample handling. Furthermore, this guide outlines a complete method validation strategy in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring the method's reliability, accuracy, and precision for use in research, development, and quality control environments.

Introduction and Scientific Rationale

This compound is a piperazine derivative that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The piperazine moiety is common in many drug classes, including antipsychotics and antimicrobials.[1] Accurate quantification of this intermediate is paramount for ensuring the quality, efficacy, and safety of the final drug product.

The primary analytical challenge in quantifying this compound lies in its high polarity and lack of a strong UV-absorbing chromophore.[2][3] Highly polar molecules are poorly retained on traditional non-polar stationary phases (like C18) used in reversed-phase HPLC, often eluting at or near the solvent front, which compromises resolution and accuracy.[4][5] While techniques like ion-pairing can enhance retention, they often lead to issues such as incompatibility with mass spectrometry and long column equilibration times.[6]

Therefore, a more suitable chromatographic approach is required. Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative for separating highly polar compounds.[7] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile), creating an aqueous-rich layer on the stationary phase surface. Analyte retention is primarily driven by partitioning between this layer and the bulk mobile phase, providing excellent retention for polar species. This application note details a HILIC-based method as the primary approach for its robustness and superior chromatography for this class of compounds.

Chromatographic Method and Protocols

This section describes the materials, instrumentation, and step-by-step protocols for the analysis.

Materials and Reagents
  • Reference Standard: this compound (≥98% purity)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade)

  • Water: Deionized Water, 18.2 MΩ·cm (e.g., from a Milli-Q® system)

  • Buffers: Ammonium Acetate (LC-MS Grade), Formic Acid (LC-MS Grade)

Instrumentation
  • HPLC System: A quaternary or binary HPLC system equipped with a degasser, autosampler, column thermostat, and UV or Evaporative Light Scattering Detector (ELSD).

  • Analytical Column: HILIC Column (e.g., Silica, Amide, or Zwitterionic phase), 3.0 µm particle size, 2.1 x 100 mm.

Preparation of Solutions
  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in Water, adjusted to pH 4.5 with Formic Acid.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: 90:10 (v/v) Acetonitrile:Water. This high organic content is crucial to ensure compatibility with the HILIC mobile phase and prevent peak distortion.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve in a known volume of diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL), sonicate for 10 minutes, and filter through a 0.22 µm syringe filter prior to injection.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the HILIC method.

ParameterRecommended ConditionRationale
Column HILIC (Amide or Silica phase), 3.0 µm, 2.1 x 100 mmPolar stationary phase provides retention for the polar analyte.[8]
Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5; B: AcetonitrileHigh organic content drives HILIC retention. Buffered aqueous portion facilitates analyte partitioning and improves peak shape.
Gradient 95% B to 70% B over 5 min, hold for 2 min, return to 95% BGradient elution ensures the elution of any less polar impurities and provides a sharp peak for the analyte.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time and system pressure.
Column Temp. 35 °CImproves peak symmetry and reduces viscosity, leading to more stable retention times.
Injection Vol. 5 µLSmall injection volume minimizes solvent mismatch effects.
Detector UV at 205 nm or ELSDThe piperazine moiety lacks a strong chromophore; detection at low UV wavelengths is necessary.[2] ELSD is a suitable alternative if UV sensitivity is insufficient.[8]
Run Time 10 minutesAllows for complete elution and column re-equilibration.

HPLC Method Development and Validation Workflow

The development and validation of an analytical method is a structured process to ensure its suitability for the intended purpose. The workflow below illustrates the key stages.

HPLC_Validation_Workflow cluster_Dev Method Development & Optimization cluster_Val Method Validation (ICH Q2(R1)) Dev1 Analyte Characterization (Polarity, UV Spectra) Dev2 Mode Selection (HILIC vs RP-HPLC) Dev1->Dev2 Dev3 Column & Mobile Phase Screening Dev2->Dev3 Dev4 Parameter Optimization (Gradient, Temp, Flow Rate) Dev3->Dev4 Val1 Specificity / Selectivity Dev4->Val1 Val2 Linearity & Range Val1->Val2 Val3 Accuracy (Recovery) Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 Routine Routine Analysis & Lifecycle Management Val6->Routine

Caption: Workflow for HPLC method development and validation.

Method Validation Protocol and Acceptance Criteria

The developed HILIC method must be validated according to ICH Q2(R1) or Q2(R2) guidelines to demonstrate its reliability.[9][10][11]

Specificity

Specificity is demonstrated by analyzing a blank (diluent), a placebo (matrix without analyte), and a spiked sample.

  • Procedure: Inject each sample and record the chromatograms.

  • Acceptance Criteria: The blank and placebo chromatograms should show no significant interfering peaks at the retention time of this compound.

Linearity
  • Procedure: Analyze the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the average peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.

Table 1: Example Linearity Data

Concentration (µg/mL) Mean Peak Area
1.0 12,540
5.0 63,100
10.0 124,950
25.0 312,400
50.0 625,150
100.0 1,250,500

| | 0.9998 |

Accuracy

Accuracy is determined by performing recovery studies on a placebo matrix spiked with the analyte at three concentration levels.

  • Procedure: Spike a placebo sample at 80%, 100%, and 120% of the target assay concentration (e.g., 25 µg/mL). Prepare each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Table 2: Example Accuracy (Recovery) Data

Spiked Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%)
80% 20.0 19.8 99.0
100% 25.0 25.2 100.8
120% 30.0 29.8 99.3

| Mean Recovery | | | 99.7% |

Precision

Precision is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay): Analyze six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Table 3: Example Precision Data

Parameter RSD (%)
Repeatability (n=6) 0.85%

| Intermediate Precision (n=6) | 1.20% |

LOD & LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.

Robustness
  • Procedure: Introduce small, deliberate variations to the method parameters (e.g., mobile phase pH ±0.2, column temperature ±2°C, flow rate ±10%).

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within predefined limits, demonstrating the method's reliability during normal use.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Poor Peak Shape (Tailing/Fronting) Sample solvent mismatch; Column contamination; Inappropriate mobile phase pH.Ensure sample diluent is similar to the initial mobile phase (high organic). Flush the column. Adjust mobile phase pH.
Retention Time Drift Insufficient column equilibration; Column temperature fluctuation; Mobile phase composition change.Allow for adequate equilibration time between runs (at least 10 column volumes). Ensure stable column temperature. Prepare fresh mobile phase.
Low Sensitivity Incorrect detector wavelength; Low analyte concentration; Detector malfunction.Verify UV absorbance maximum for the analyte. Use a more sensitive detector like ELSD or MS if needed. Check detector lamp/settings.
High Backpressure Column or frit blockage; Sample precipitation.Filter all samples and mobile phases. Reverse flush the column (if permitted by manufacturer). Replace in-line filters.

Conclusion

The HILIC-based HPLC method detailed in this application note provides a reliable, accurate, and robust solution for the quantification of this compound. By overcoming the retention challenges associated with traditional reversed-phase methods, this protocol ensures high-quality data suitable for regulatory submissions and routine quality control. The comprehensive validation plan, aligned with ICH guidelines, establishes the trustworthiness and scientific integrity of the method for its intended use in the pharmaceutical industry.

References

  • ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • ResearchGate. (2025). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • ResearchGate. (2022). Comparative Chemometric Manipulations of UV-Spectrophotometric Data for the Efficient Resolution and Determination of Overlapping Signals of Cyclizine and Its Impurities in Its Pharmaceutical Preparations.
  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.
  • PubMed. (2022). Retention mechanisms of imidazoline and piperazine-related compounds in non-aqueous hydrophilic interaction and supercritical fluid chromatography based on chemometric design and analysis.
  • Galaxy Publication. (n.d.). Chemometric-Based UV Spectrophotometric Approach for the Estimation of a Newly Developed Anti-Tubercular Liquisolid Formulation.
  • PubMed. (n.d.). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • Scientific Research Publishing. (n.d.). UV SPECTRA OF AQUEOUS OR ETHANOLIC SOLUTIONS OF TWENTY-SEVEN ACTIVE PHARMACEUTICAL INGREDIENTS.
  • PubMed Central. (2024). Independent concentration extraction as a novel green approach resolving overlapped UV–Vis binary spectra and HPTLC-densitometric methods for concurrent determination of levocloperastine and chlorpheniramine.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Technology Networks. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • Pharmaffiliates. (n.d.). Cyclobutyl(piperazin-1-yl)methanone Hydrochloride.
  • ResearchGate. (2025). Hydrophilic Interaction Liquid Chromatography for the Analysis of Pharmaceutical Formulations.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • PubMed Central. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • PubChem. (n.d.). 1-Cyclopropylpiperazine.
  • AFS. (n.d.). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis.
  • ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • PubChem. (n.d.). 1-(Cyclopropylcarbonyl)piperazine Hydrochloride.

Sources

Application Notes & Protocols: 1-Cyclobutylpiperazine Dihydrochloride in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperazine Scaffold

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in successful drug molecules.[1] Its prevalence is not accidental; the piperazine moiety offers a unique combination of desirable physicochemical properties, including high aqueous solubility, two points for chemical modification (N-1 and N-4 positions), and a flexible conformation that can be tailored for specific targets.[2][3] These characteristics allow it to significantly influence a compound's pharmacokinetic and pharmacodynamic profile, often improving bioavailability and target engagement.[1]

Historically, piperazine derivatives have demonstrated an exceptionally broad range of biological activities, including but not limited to antipsychotic, anticancer, antiviral, antihistamine, anti-inflammatory, and antimicrobial effects.[3][4][5][6] This versatility makes novel, unexplored piperazine-containing compounds, such as 1-Cyclobutylpiperazine Dihydrochloride, intriguing candidates for drug discovery screening campaigns.

This document serves as a comprehensive guide for researchers initiating screening programs with this compound. It provides a technical framework for compound handling, assay design, and tiered screening workflows, grounded in the established principles of the broader piperazine class.

Compound Profile: this compound

Before initiating any screening, a thorough understanding of the test article's properties is critical for data integrity and experimental success.

Physicochemical Properties

A summary of the key properties for this compound is presented below. The dihydrochloride salt form significantly enhances aqueous solubility, a key advantage for assay development, but also introduces hygroscopicity, which requires careful handling.

PropertyValueSource / Comment
Molecular Formula C₈H₁₈N₂ · 2HCl
Molecular Weight 215.16 g/mol
Appearance White to off-white solid/powderBased on typical piperazine salts.[7]
Solubility High in aqueous solutions (e.g., water, PBS, DMSO)The dihydrochloride salt form enhances polarity. Piperazine itself is freely soluble.[8]
Hygroscopicity HighHydrochloride salts are prone to absorbing atmospheric moisture.[9][10]
LogP (calculated) 2.31A measure of lipophilicity.[11]
Structural Rationale for Screening

The structure of this compound contains two key features that inform its screening potential:

  • Piperazine Core: As discussed, this scaffold is associated with a wide array of biological targets. Its basic nitrogen atoms can act as hydrogen bond acceptors or become protonated, interacting with acidic residues in protein binding pockets.

  • Cyclobutyl Group: This N-1 substituent is a non-polar, rigid group. The cyclobutane ring is found in various natural products and biologically active compounds, where it can influence receptor binding affinity, metabolic stability, and solubility.[12][13] Its presence suggests potential for novel interactions within target binding sites compared to more common alkyl or aryl substitutions.

Critical Protocol: Compound Handling and Quality Control

The dihydrochloride salt form of this compound makes it hygroscopic , meaning it readily absorbs moisture from the air.[9] Improper handling can lead to significant errors in compound concentration, affecting the accuracy and reproducibility of screening data.[10][14]

Protocol for Handling and Storage
  • Acclimatization: Before opening, allow the sealed container to equilibrate to room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

  • Controlled Environment: Whenever possible, handle the solid compound in a controlled environment with low relative humidity, such as a glove box or a weighing station with a nitrogen purge.

  • Minimize Exposure: Open the container only for the time necessary to weigh the material. Reseal the container tightly immediately after use.[9] For long-term storage, consider using a desiccator.

  • Stock Solution Preparation:

    • Use an analytical balance to weigh the required amount of powder quickly.

    • Dissolve the compound in a suitable anhydrous solvent (e.g., DMSO) to create a high-concentration primary stock solution (e.g., 10-50 mM).

    • Aliquot the primary stock into single-use volumes in sealed vials to avoid repeated freeze-thaw cycles and moisture introduction.

  • Storage:

    • Solid: Store in a tightly sealed container in a cool, dry place, preferably in a desiccator.

    • Stock Solutions (DMSO): Store at -20°C or -80°C with desiccant pouches included in the storage box.

Quality Control (QC) Workflow

It is essential to validate the identity and purity of the compound before large-scale screening.

QC_Workflow cluster_QC Compound Quality Control Compound Receive 1-Cyclobutylpiperazine dihydrochloride LCMS LC-MS Analysis (Purity & Identity) Compound->LCMS NMR ¹H-NMR Analysis (Structural Confirmation) LCMS->NMR If purity ≥95% Conc Concentration Verification (e.g., Acoustic Dispensing QC) NMR->Conc If structure confirmed Screen Proceed to Screening Conc->Screen

Caption: Quality control workflow for incoming screening compounds.

Proposed Tiered Screening Strategy

Given the broad potential of the piperazine scaffold, a tiered screening approach is recommended to efficiently identify and validate potential biological activities. This strategy begins with broad, high-throughput screens and progressively narrows the focus to more specific, complex assays.

Screening_Strategy cluster_Screening Tiered Screening Funnel Tier1 Tier 1: Primary Screen (High-Throughput Phenotypic or Target-Class Assays) Tier2 Tier 2: Hit Confirmation & Dose-Response (IC₅₀/EC₅₀ Determination) Tier1->Tier2 Identify 'Hits' Tier3 Tier 3: Secondary & Orthogonal Assays (Target Deconvolution / Specificity) Tier2->Tier3 Confirm & Prioritize Tier4 Tier 4: Lead Optimization Studies (SAR, ADME/Tox) Tier3->Tier4 Validate Target & Selectivity

Caption: A tiered approach for screening this compound.

Experimental Protocols

Tier 1: Primary Screening - Suggested Assays

Based on the known activities of piperazine derivatives, initial screens could focus on areas like central nervous system (CNS) targets, oncology, or infectious diseases.[3][4]

Protocol Example: Cell Viability/Cytotoxicity Assay (Oncology Focus)

This protocol outlines a standard high-throughput assay to assess the compound's effect on cancer cell proliferation.

  • Cell Culture:

    • Culture a panel of cancer cell lines (e.g., HeLa, A549, MCF-7) in their respective recommended media until they reach ~80% confluency.

  • Assay Plate Preparation:

    • Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into 96-well or 384-well clear-bottom assay plates at a pre-determined optimal density (e.g., 5,000 cells/well).

    • Incubate plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of intermediate dilutions of this compound in assay media from the DMSO stock. Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.

    • Add the compound dilutions to the assay plates. Include vehicle control (DMSO) and a positive control (e.g., Staurosporine) wells.

    • For a primary screen, a single high concentration (e.g., 10 µM or 30 µM) is often used.

  • Incubation:

    • Incubate the treated plates for 48-72 hours at 37°C, 5% CO₂.

  • Viability Readout:

    • Add a viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTS reagent) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 10 minutes to 2 hours).

    • Read the plate on a corresponding plate reader (luminescence or fluorescence).

  • Data Analysis:

    • Normalize the data to controls: % Viability = (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background) * 100.

    • Flag "hits" as compounds that reduce cell viability below a certain threshold (e.g., <50%).

Tier 2: Dose-Response and Potency Determination

For any hits identified in Tier 1, the next step is to determine their potency (EC₅₀ or IC₅₀).

  • Protocol: The protocol is identical to the primary screen, with one key change in the "Compound Treatment" step.

  • Modified Compound Treatment:

    • Prepare a 10-point, 3-fold serial dilution of the compound, starting from a high concentration (e.g., 100 µM).

    • Treat the cells with this dilution series.

  • Data Analysis:

    • Plot the % Viability (or % Inhibition) against the log of the compound concentration.

    • Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

Conclusion and Future Directions

This compound represents a valuable starting point for a drug discovery campaign. Its combination of a privileged piperazine core and a less common cyclobutyl moiety provides an opportunity for identifying novel biological activities. By following rigorous compound handling procedures and employing a systematic, tiered screening strategy, researchers can effectively explore the therapeutic potential of this compound. Positive hits from initial screens should be advanced to more complex secondary assays to elucidate the mechanism of action and begin the journey toward lead optimization.

References

  • Rinaldi, M., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link][1][2]
  • Rathi, E., et al. (2024). A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. Current Drug Targets. [Link][3]
  • Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385. [Link][5]
  • Jampilek, J. & Kralova, K. (2015). Piperazine scaffold: a remarkable tool in generation of diverse pharmacological agents. Expert Opinion on Drug Discovery, 10(1), 11-28. [Link][4]
  • Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158. [Link][6]
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?
  • Chan, S. Y., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1369. [Link][15]
  • Colgan, S. T., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Technology, 46(6). [Link][10][14]
  • PubChem. (n.d.). Piperazine dihydrochloride.
  • Murlykina, M. V., et al. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry, 22(1), 4-25. [Link][13]
  • LookChem. (n.d.). 1-Cyclobutyl-piperazine dihydrochloride.
  • PubChem. (n.d.). Piperazine.

Sources

Synthesis of 1-Cyclobutylpiperazine Dihydrochloride and its N-Aryl Derivatives: An Application Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclobutylpiperazine Scaffold in Drug Discovery

The piperazine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs.[1] Its unique physicochemical properties, including two basic nitrogen atoms, a conformationally restricted yet flexible six-membered ring, and the ability to modulate aqueous solubility and bioavailability, make it an invaluable component in drug design.[2][3] The introduction of a cyclobutyl group at the N1 position further refines these properties, offering a distinct three-dimensional profile that can enhance binding affinity to biological targets and improve metabolic stability.[4] This guide provides detailed protocols for the synthesis of the versatile building block, 1-cyclobutylpiperazine dihydrochloride, and its subsequent derivatization to N-aryl analogs, which are of significant interest in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[5][6]

Part 1: Synthesis of this compound

The synthesis of the title compound is efficiently achieved through a two-step process: a direct reductive amination to form the free base, followed by salt formation to yield the stable and highly pure dihydrochloride salt.

Step 1: Reductive Amination for the Synthesis of 1-Cyclobutylpiperazine (Free Base)

Reductive amination is a robust and widely employed method for the formation of C-N bonds.[7] This one-pot reaction involves the initial formation of an iminium ion intermediate from the reaction of an amine (piperazine) and a carbonyl compound (cyclobutanone), which is then reduced in situ to the corresponding amine.[7] Sodium triacetoxyborohydride is the reducing agent of choice for this transformation due to its mild nature and tolerance of a wide range of functional groups.[8]

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperazine (1.0 equivalent). It is crucial to use anhydrous piperazine to avoid side reactions.

  • Solvent Addition: Add an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to dissolve or suspend the piperazine.

  • Addition of Carbonyl: Add cyclobutanone (1.0-1.2 equivalents) to the reaction mixture. Stir for 20-30 minutes at room temperature to facilitate the formation of the iminium intermediate.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the stirred mixture. The addition can be exothermic, so it is advisable to maintain the temperature below 25 °C, using an ice bath if necessary.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Ensure the pH of the aqueous layer is basic (pH > 8).[8]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-cyclobutylpiperazine free base as an oil or a low-melting solid.

Step 2: Formation of this compound

The conversion of the free base to its dihydrochloride salt is a critical step for purification and to improve the compound's stability and handling properties.[9][10] The dihydrochloride salt is typically a crystalline solid, which facilitates its isolation and purification by filtration.

  • Dissolution: Dissolve the crude 1-cyclobutylpiperazine free base in a minimal amount of a suitable solvent like isopropanol or ethanol.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (HCl) in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. A significant excess of HCl (at least 2.2 equivalents) should be used to ensure the formation of the dihydrochloride salt.

  • Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution as a white solid. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a cold, anhydrous solvent like diethyl ether or acetone to remove any remaining impurities.

  • Drying: Dry the purified this compound under vacuum to obtain a stable, crystalline solid.

Visualization of the Synthetic Workflow

Synthesis_Workflow Piperazine Piperazine ReductiveAmination Reductive Amination (NaBH(OAc)₃, DCM) Piperazine->ReductiveAmination Cyclobutanone Cyclobutanone Cyclobutanone->ReductiveAmination FreeBase 1-Cyclobutylpiperazine (Free Base) ReductiveAmination->FreeBase Work-up SaltFormation Salt Formation (Isopropanol/Ether) FreeBase->SaltFormation HCl HCl HCl->SaltFormation FinalProduct 1-Cyclobutylpiperazine Dihydrochloride SaltFormation->FinalProduct Filtration & Drying

Caption: Synthetic route to this compound.

Part 2: Synthesis of N-Aryl Derivatives of 1-Cyclobutylpiperazine

The N-arylation of 1-cyclobutylpiperazine is a key transformation for generating libraries of compounds for structure-activity relationship (SAR) studies.[5] The two most prominent methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[11][12]

Method A: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between an aryl halide (or triflate) and an amine.[13][14] This method is favored for its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to traditional methods.[4][15]

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add the aryl halide (1.0 equivalent), 1-cyclobutylpiperazine (1.2-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu, 1.5-2.0 equivalents).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours. Microwave irradiation can often significantly reduce the reaction time.

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-1-cyclobutylpiperazine derivative.

Method B: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, particularly effective for the N-arylation of heterocycles.[12][16] While it often requires higher temperatures than the Buchwald-Hartwig reaction, it can be a valuable alternative, especially for certain substrate combinations.[17][18]

  • Reaction Setup: In a sealed tube, combine the aryl halide (1.0 equivalent), 1-cyclobutylpiperazine (1.5-2.0 equivalents), a copper catalyst (e.g., CuI, 5-20 mol%), a ligand (e.g., L-proline, 1,10-phenanthroline, 10-40 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents).

  • Solvent Addition: Add a high-boiling polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 100-150 °C for 24-48 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualization of N-Arylation Strategies

N_Arylation cluster_0 Buchwald-Hartwig Amination cluster_1 Ullmann Condensation Start_BH 1-Cyclobutylpiperazine + Aryl Halide/Triflate Catalyst_BH Pd Catalyst Phosphine Ligand Base Start_BH->Catalyst_BH Product_BH N-Aryl-1-cyclobutylpiperazine Catalyst_BH->Product_BH Start_Ullmann 1-Cyclobutylpiperazine + Aryl Halide Catalyst_Ullmann Cu Catalyst Ligand Base Start_Ullmann->Catalyst_Ullmann Product_Ullmann N-Aryl-1-cyclobutylpiperazine Catalyst_Ullmann->Product_Ullmann

Caption: Key strategies for the N-arylation of 1-cyclobutylpiperazine.

Data Summary and Characterization

The successful synthesis of this compound and its derivatives should be confirmed by standard analytical techniques.

CompoundMethodKey ReagentsTypical YieldExpected ¹H NMR Signals (δ, ppm)
This compound Reductive Amination & Salt FormationPiperazine, Cyclobutanone, NaBH(OAc)₃, HCl70-85%Broad signals for piperazine protons, multiplet for cyclobutyl methine proton, multiplets for cyclobutyl methylene protons.
N-Aryl-1-cyclobutylpiperazine Buchwald-Hartwig Amination1-Cyclobutylpiperazine, Aryl Halide, Pd Catalyst, Ligand, Base60-95%Signals for aromatic protons, characteristic shifts for piperazine protons adjacent to the aryl group, signals for cyclobutyl group.[19]
N-Aryl-1-cyclobutylpiperazine Ullmann Condensation1-Cyclobutylpiperazine, Aryl Halide, Cu Catalyst, Ligand, Base40-80%Similar to Buchwald-Hartwig product.

Note on NMR Characterization: The ¹H NMR spectrum of this compound in D₂O is expected to show broad signals due to proton exchange and the presence of the hydrochloride salt. For N-aryl derivatives, the chemical shifts of the piperazine protons will be influenced by the electronic nature of the aryl substituent.[20]

Conclusion

This guide provides robust and reproducible protocols for the synthesis of this compound and its N-aryl derivatives. The methodologies described herein, particularly the reductive amination and palladium-catalyzed N-arylation, are highly versatile and amenable to the generation of diverse chemical libraries for drug discovery programs. The strategic incorporation of the cyclobutylpiperazine scaffold offers a promising avenue for the development of novel therapeutics with enhanced pharmacological profiles.

References

  • BenchChem. (2025). Application Notes and Protocols for N-arylation of Piperazine-2-thione.
  • Organic Syntheses Procedure. 1-benzylpiperazine.
  • Czopek, A., et al. (2010). Synthesis and structure evaluation of new complex butylarylpiperazin-1-yl derivatives. Journal of the Serbian Chemical Society, 75(11), 1485-1500.
  • ResearchGate. (2009). Process-for-the-preparation-of-piperazine-compounds-and-hydrochloride-salts-thereof.pdf.
  • Google Patents. (2011). MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • Di Pietro, O., et al. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 25(21), 5029.
  • Johansson, A. (2011). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
  • Google Patents. (2015). AU2009329295B2 - Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • WIPO Patentscope. (2010). WO/2010/070370 PROCESS FOR THE PREPARATION OF PIPERAZINE COMPOUNDS AND HYDROCHLORIDE SALTS THEREOF.
  • Wikipedia. Buchwald–Hartwig amination.
  • Wikipedia. Ullmann condensation.
  • BenchChem. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.
  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • ResearchGate. Representative arylpiperazine derivatives.
  • Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Teodori, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(21), 7339.
  • Zajdel, P., et al. (2001). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Molecules, 6(9), 784-799.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. Synthesis of N-cyclopentyl series.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Reddit. (2024). Reductive amination of piperazine.
  • Organic Chemistry Portal. Synthesis of piperazines.
  • Utkin, D., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(14), 5518.
  • Mastalir, M., et al. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
  • ResearchGate. The reaction mechanism proposed for the Ullmann-type N-arylation.
  • MDPI. (2021). Synthesis of Piperazines by C-H Functionalization.
  • Scientia Iranica. (2013). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium.
  • ResearchGate. Intramolecular reductive amination for the preparation of piperazines.
  • MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • ChemicalBook. 1-(4-Fluorophenyl)piperazine dihydrochloride(64090-19-3) 1 H NMR.
  • ResearchGate. Structures and NMR Parameters of 1,2-Diphenylcyclobutanes.
  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.

Sources

Application Notes & Protocols: Handling and Storage of 1-Cyclobutylpiperazine Dihydrochloride Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, preparation, and storage of solutions containing 1-Cyclobutylpiperazine dihydrochloride (CAS: 799557-65-6). Adherence to these protocols is critical for ensuring solution stability, experimental reproducibility, and personnel safety. The recommendations herein are synthesized from established principles of chemical safety, the known properties of piperazine derivatives, and the behavior of hydrochloride salts in solution.

Introduction: Compound Profile and Significance

This compound is a piperazine derivative utilized as a building block in medicinal chemistry and pharmacological research.[1][2] As a dihydrochloride salt, it is engineered to possess enhanced aqueous solubility and stability over its free base form, a common strategy in pharmaceutical development to improve the handling characteristics of amine-containing compounds.[3][4]

The integrity of any experiment hinges on the precise concentration and purity of the reagents used. Improper handling or storage of this compound solutions can lead to degradation, precipitation, or concentration shifts, ultimately compromising the validity of research data. This guide outlines the causal mechanisms behind best practices to empower researchers to maintain the integrity of their solutions.

Physicochemical Properties & Safety Data

A foundational understanding of the compound's properties is essential for safe and effective handling.

Key Properties
PropertyValueSource(s)
CAS Number 799557-65-6[2][5]
Molecular Formula C₈H₁₈Cl₂N₂[2]
Molecular Weight 213.15 g/mol [2]
Appearance White to cream-colored or yellow crystalline powder/solid[1][6][7]
Form Dihydrochloride salt of an organic base[3][8]
Purity Commercially available at ≥95% or ≥97%[2][9]
Storage (Solid) Room temperature, in a cool, dry, well-ventilated place[2][10][11][12]
Critical Safety & Handling Protocols

This compound and related piperazine compounds require careful handling to minimize exposure risk. The toxicological properties of this specific compound have not been exhaustively investigated.[13][14] Therefore, treating it with a high degree of caution is imperative.

  • Engineering Controls : All handling of the solid compound and its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[12][15] Ensure that eyewash stations and safety showers are readily accessible.[12][16]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield.[12][16]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile).

    • Body Protection : Wear a lab coat.[11]

  • General Hygiene : Avoid all personal contact, including inhalation, ingestion, and skin/eye contact.[10][11] Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly with soap and water after handling.[10][11]

  • Spill Management : In case of a spill, avoid generating dust.[11] Use dry cleanup procedures.[11] Collect the spilled material into a suitable, labeled container for hazardous waste disposal.[10]

Solution Preparation Protocols

The choice of solvent is dictated by the experimental requirements, but it fundamentally impacts the stability and storage of the resulting solution.

Protocol 3.1: Preparation of High-Concentration Stock Solutions in Organic Solvents

For long-term storage, preparing a concentrated stock solution in a non-aqueous solvent like dimethyl sulfoxide (DMSO) is the preferred method. DMSO is an excellent solvent for many organic molecules and its low freezing point (-20°C) helps maintain solution integrity during frozen storage.

Methodology:

  • Calculation : Determine the mass of this compound needed for your desired stock concentration and volume (e.g., 10 mM in 10 mL).

  • Weighing : Accurately weigh the solid compound in a fume hood and transfer it to an appropriate sterile conical tube or vial.

  • Solubilization : Add the calculated volume of anhydrous DMSO. Cap the vessel securely.

  • Dissolution : Vortex the solution vigorously. If necessary, use a brief (5-10 minute) sonication in a water bath to ensure complete dissolution. Visually inspect against a light source to confirm no solid particulates remain.

  • Labeling : Clearly label the vial with the compound name, concentration, solvent (DMSO), preparation date, and your initials.

Protocol 3.2: Preparation of Working Solutions in Aqueous Buffers

Aqueous solutions are typically required for cell-based assays and other biological experiments. As a hydrochloride salt, the compound is expected to be freely soluble in water.[3][17] However, the stability of piperazine derivatives in aqueous media is lower than in DMSO.[18] Therefore, aqueous working solutions should be prepared fresh for each experiment or stored for only a very short duration at 2-8°C.

Methodology:

  • Thawing : If starting from a frozen DMSO stock, allow the vial to warm completely to room temperature before opening to prevent condensation of atmospheric moisture.

  • Dilution : In a sterile tube, add the desired volume of your experimental aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium).

  • Addition : Using a calibrated pipette, add the required volume of the DMSO stock solution to the aqueous buffer to achieve the final working concentration.

    • Causality Note : The final concentration of DMSO in your assay should be kept low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls, as it can have biological effects.

  • Mixing : Gently vortex or invert the tube to ensure homogeneity.

  • Usage : Use the freshly prepared aqueous solution immediately or within 24 hours if stored at 2-8°C.

Solution Stability and Long-Term Storage

The long-term viability of this compound solutions is governed by several factors. Understanding these allows for the implementation of a robust storage strategy.

Key Factors Influencing Stability
  • Temperature : This is the most critical factor. Lower temperatures slow down chemical degradation pathways. Storage at -20°C or, preferably, -80°C is the standard for preserving chemical integrity.[18]

  • Solvent Choice : Aqueous solutions are more susceptible to hydrolysis and microbial growth than DMSO stocks. The pH of aqueous buffers can also influence the stability of hydrochloride salts.[4][19]

  • Freeze-Thaw Cycles : Repeatedly freezing and thawing a solution can cause compound degradation and may lead to the precipitation of less soluble components over time. This is why aliquoting is essential.

  • Light Exposure : Some piperazine compounds are known to be sensitive to light, which can catalyze degradation.[12][20] Storing solutions in amber vials or in the dark is a prudent measure.

Recommended Storage Conditions
Solution TypeSolventShort-Term StorageLong-Term StorageRationale
Stock Solution DMSO2-8°C (up to 1 week)-20°C or -80°C (≥ 1 year) DMSO minimizes hydrolysis; freezing halts degradation. Aliquoting is mandatory to avoid freeze-thaw cycles.
Working Solution Aqueous Buffer2-8°C (use within 24 hours)Not Recommended Higher risk of chemical degradation and pH fluctuation in aqueous environments. Fresh preparation ensures accurate concentration.
Workflow for Solution Preparation and Storage

The following diagram illustrates the decision-making process for handling this compound from solid to experimental use.

G start Start: Solid Compound decision1 Solvent Choice? start->decision1 prep_stock Protocol 3.1: Prepare High-Conc. Stock aliquot Aliquot into single-use tubes prep_stock->aliquot prep_working Protocol 3.2: Prepare Aqueous Solution use_now Use Immediately (< 24 hours) prep_working->use_now decision2 Storage Duration? aliquot->decision2 experiment Proceed to Experiment use_now->experiment store_short Store at 2-8°C store_short->experiment store_long Store at -20°C / -80°C store_long->experiment Thaw one aliquot for use decision1->prep_stock  DMSO   decision1->prep_working Aqueous Buffer   decision2->store_short Short-Term (< 1 week) decision2->store_long Long-Term (> 1 week)

Caption: Decision workflow for preparing and storing solutions.

Conclusion and Best Practices Summary

The reliability of scientific outcomes depends on the meticulous control of all experimental variables, including the integrity of chemical reagents. For this compound, this is best achieved by preparing concentrated stock solutions in anhydrous DMSO, aliquoting them for single use, and storing them at -20°C or -80°C for long-term use. Aqueous working solutions should always be prepared fresh from the stock solution immediately before an experiment. By adhering to these scientifically-grounded protocols, researchers can ensure consistency, maximize the shelf-life of their valuable compounds, and produce reliable, reproducible data.

References

  • Hydrochloride. Wikipedia.
  • This compound, min 97%, 1 gram. CP Lab Safety.
  • 1-Cyclopentylpiperazine dihydrochloride | C9H20Cl2N2 | CID 22120199. PubChem, National Center for Biotechnology Information.
  • MSDS of 1-Cyclobutyl-piperazine. Capot Chemical Co., Ltd.
  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Informa Healthcare.
  • Piperazine | C4H10N2 | CID 4837. PubChem, National Center for Biotechnology Information.
  • Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.
  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. National Center for Biotechnology Information.
  • 1-Cyclobutyl-piperazine dihydrochloride. LookChem.
  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. National Center for Biotechnology Information.
  • Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893. PubChem, National Center for Biotechnology Information.
  • Stability of Synthetic Piperazines in Human Whole Blood. National Center for Biotechnology Information.
  • Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044. PubChem, National Center for Biotechnology Information.
  • Piperazine Dihydrochloride.docx. G.AMPHRAY LABORATORIES.
  • Stability of hydralazine hydrochloride syrup compounded from tablets. PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Solubility of 1-Cyclobutylpiperazine Dihydrochloride in PBS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility issues encountered with 1-Cyclobutylpiperazine dihydrochloride in Phosphate Buffered Saline (PBS). As Senior Application Scientists, we understand that seemingly simple dissolution steps can become significant experimental hurdles. This guide is structured to not only provide solutions but also to explain the underlying scientific principles.

I. Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in standard PBS (pH 7.4)?

A1: The difficulty in dissolving this compound in standard PBS (pH 7.4) often stems from a combination of two key chemical principles: the compound's pKa and the common ion effect.

  • pH and the Henderson-Hasselbalch Equation: 1-Cyclobutylpiperazine is a basic compound. As a dihydrochloride salt, it is supplied in its protonated, more water-soluble form. However, the solubility of a basic compound is highly dependent on the pH of the solvent.[1][2][3] According to the Henderson-Hasselbalch equation, at a pH above the compound's pKa, the equilibrium will shift towards the uncharged, free base form, which is typically much less soluble in aqueous solutions.[1][4] Standard PBS at pH 7.4 can be sufficiently alkaline to cause the protonated, soluble form to convert to the less soluble free base, leading to precipitation or failure to dissolve.

  • The Common Ion Effect: PBS has a high concentration of chloride ions (from NaCl).[5][6] this compound also contributes chloride ions to the solution upon dissolution. This high total concentration of the "common ion" (Cl⁻) can suppress the dissolution of the hydrochloride salt, pushing the equilibrium towards the solid, undissolved state.[7][8][9][10][11][12] This effect is particularly pronounced for hydrochloride salts with only moderate aqueous solubility.[9]

Q2: I observe some initial dissolution, but then a precipitate forms. What is happening?

A2: This phenomenon, known as disproportionation, is common with salts of weakly basic compounds in buffered solutions.[13] Initially, a small amount of the highly soluble hydrochloride salt dissolves. However, the local pH environment of the solution (pH 7.4 in the case of PBS) can be high enough to neutralize the protonated amine groups on the piperazine ring. This converts the dissolved salt into its less soluble free base form. Once the concentration of the free base exceeds its solubility limit, it precipitates out of the solution.[14][15]

Q3: Can I heat the solution to improve solubility?

A3: While gently warming the solution can increase the rate of dissolution for many compounds, it should be approached with caution for this compound. While piperazine itself is relatively stable, the specific stability of this derivative at elevated temperatures in a buffered solution is likely unknown.[16][17] Aggressive heating could lead to degradation of the compound. If you choose to warm the solution, use a water bath at a controlled temperature (e.g., 37°C) and for a minimal amount of time. Be aware that the compound may precipitate out again as the solution cools to room temperature.

Q4: Will using a different grade of water or PBS help?

A4: While using high-purity, sterile water and reagents is crucial for experimental consistency and to avoid contamination, it is unlikely to be the root cause of the solubility issue with this compound in PBS.[18][19] The problem is primarily chemical in nature, related to pH and ionic concentration, rather than impurities in the solvent.

II. Troubleshooting Guide & Protocols

If you are facing solubility challenges, follow this systematic troubleshooting workflow.

G cluster_0 Initial Problem cluster_1 Primary Troubleshooting Steps cluster_2 Experimental Protocols cluster_3 Outcome insoluble Compound insoluble in PBS at pH 7.4 ph_adjust Option 1: pH Adjustment (Recommended First Step) insoluble->ph_adjust Likely pH issue cosolvent Option 2: Use a Co-Solvent (For Stock Solutions) insoluble->cosolvent Alternative approach prepare_acidic_buffer Protocol 1: Prepare Acidic Buffer/Saline ph_adjust->prepare_acidic_buffer prepare_stock Protocol 2: Prepare Concentrated Stock in Co-solvent cosolvent->prepare_stock soluble Successful Dissolution prepare_acidic_buffer->soluble prepare_stock->soluble Successful stock prep insoluble_still Precipitation upon dilution prepare_stock->insoluble_still Dilution issue insoluble_still->ph_adjust Check pH of final solution

Caption: Troubleshooting workflow for this compound solubility.

Option 1: pH Adjustment (Recommended First Step)

The most direct way to improve the solubility of a basic hydrochloride salt is to lower the pH of the solvent. By creating a more acidic environment, you ensure that the piperazine nitrogens remain protonated, favoring the more soluble ionized form.

Protocol 1: Preparation of an Acidified Saline Solution

This protocol provides a simple alternative to PBS for achieving solubility.

Materials:

  • This compound

  • Sterile, high-purity water

  • Sodium Chloride (NaCl)

  • 1 M Hydrochloric Acid (HCl)

  • Sterile container

  • Calibrated pH meter

Procedure:

  • Prepare a 0.9% Saline Solution: Dissolve 9 g of NaCl in 1 L of high-purity water.

  • Dispense and Weigh: In a new sterile container, add the desired volume of the 0.9% saline solution. Weigh the required amount of this compound to achieve your target concentration.

  • Initial pH Check: Before adding the compound, measure the pH of the saline solution. It should be near neutral.

  • Acidify the Solution: Slowly add 1 M HCl dropwise to the saline solution while stirring, until the pH is between 4 and 5. A lower pH generally favors solubility for basic compounds.[15]

  • Dissolve the Compound: Add the pre-weighed this compound to the acidified saline. Stir until fully dissolved.

  • Final pH Adjustment (Optional but Recommended): Check the final pH of your solution. For many biological assays, a final pH closer to physiological range is required. You can carefully adjust the pH upwards with 1 M NaOH. Crucially, monitor for any signs of precipitation as you increase the pH. The highest pH you can achieve without precipitation is your optimal working pH for that concentration.

  • Sterile Filtration: Sterilize the final solution by passing it through a 0.22 µm syringe filter.

Option 2: Use of a Co-Solvent for Concentrated Stock Solutions

If very high concentrations are required, or if pH adjustment is not compatible with your experimental design, preparing a concentrated stock solution in an organic co-solvent is a standard practice.[20][][22] Dimethyl sulfoxide (DMSO) is a common choice.

Protocol 2: Preparation of a Concentrated Stock in DMSO

Materials:

  • This compound

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of this compound into a sterile vial.

  • Add DMSO: Add the appropriate volume of DMSO to achieve a high concentration (e.g., 10-100 mM).

  • Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) can be used if necessary.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Important Considerations for Co-Solvents:

  • Final Concentration in Assay: When diluting the DMSO stock into your aqueous assay buffer (like PBS), ensure the final concentration of DMSO is low (typically <0.5% v/v) to avoid solvent-induced artifacts or toxicity in biological systems.[22]

  • Precipitation upon Dilution: Be aware that diluting the DMSO stock into PBS can still cause the compound to precipitate if the final concentration in the aqueous buffer is above its solubility limit at that pH. Always prepare the final dilution immediately before use and visually inspect for any precipitation.

Quantitative Solubility Comparison

The following table provides a conceptual summary of the expected solubility behavior based on the chosen solvent system. Actual values should be determined empirically.

Solvent SystemExpected pHKey Factor(s) Affecting SolubilityExpected Solubility
High-Purity Water ~6-7Low ionic strength, pH near neutralModerate
PBS (pH 7.4) 7.4High pH (relative to pKa), high chloride concentrationLow to Poor
Acidified Saline (pH 4-5) 4-5Low pH, favors protonated formHigh to Very High
DMSO (as stock) N/AOrganic solventVery High

III. Underlying Mechanisms Explained

The Role of pKa and Ionization

G cluster_0 Chemical Equilibrium in Solution cluster_1 Solvent Condition Compound_H_plus R-NH₂⁺ (Protonated, Soluble) Compound_base R-N (Free Base, Poorly Soluble) Compound_H_plus->Compound_base + OH⁻ (Higher pH) Compound_base->Compound_H_plus + H⁺ (Lower pH) PBS PBS (pH 7.4) PBS->Compound_base Shifts equilibrium towards a less soluble form Acidic Acidic Buffer (pH < pKa) Acidic->Compound_H_plus Shifts equilibrium towards a more soluble form

Sources

Technical Support Center: 1-Cyclobutylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Preventing Stability Issues in DMSO Solutions

Welcome to the technical support guide for 1-Cyclobutylpiperazine Dihydrochloride. As Senior Application Scientists, we understand that ensuring the integrity of your research compounds is paramount to achieving reliable and reproducible experimental results. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound and may encounter stability challenges when preparing and storing solutions in Dimethyl Sulfoxide (DMSO).

This document provides in-depth, experience-driven insights into the potential causes of instability, offers practical troubleshooting protocols, and presents frequently asked questions to proactively address common issues. Our goal is to equip you with the knowledge to safeguard your compound's stability, ensuring the accuracy and validity of your research.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the handling of this compound in DMSO.

Q1: I've observed new peaks in my LC-MS analysis and a slight discoloration of my DMSO stock solution over time. What could be the cause?

A1: This is a classic sign of compound degradation. 1-Cyclobutylpiperazine, as a secondary amine, possesses inherent reactivity that can lead to instability in DMSO, especially during long-term storage. The piperazine ring is nucleophilic and susceptible to several degradation pathways.

The primary culprits are often interactions with the solvent itself or its common impurities.[1] DMSO is highly hygroscopic and can absorb water, which may facilitate hydrolysis or other reactions.[2] More critically, aged or improperly stored DMSO can contain reactive impurities like formaldehyde or formic acid. These can react with the secondary amine of the piperazine ring in a process analogous to reductive amination, leading to the formation of an N-methylated artifact.[3][4] Additionally, oxidative processes can occur, particularly if the solution is not stored under an inert atmosphere.[1]

Q2: What are the specific chemical reactions that could be degrading my compound?

A2: The molecular structure of 1-Cyclobutylpiperazine features two nitrogen atoms within the piperazine ring. The secondary amine is the primary site of reactivity. Several degradation pathways are plausible:

  • N-Methylation via DMSO Impurities: As mentioned, DMSO can degrade to form formaldehyde. The secondary amine of the piperazine can react with this formaldehyde to form an iminium ion, which is then reduced (potentially by formic acid, another DMSO impurity) to yield the N-methylated piperazine derivative. This formation of N-methyl piperazine cyanide adducts from N-alkyl piperazines via an N-dealkylation/formaldehyde condensation pathway has been shown to be a significant artifact in in-vitro assays.[4]

  • Oxidation: The lone pair of electrons on the nitrogen is susceptible to oxidation, which can be promoted by atmospheric oxygen dissolved in the DMSO, light, or trace metal impurities. This can lead to the formation of N-oxides or other oxidative degradation products.

  • Adduct Formation: Secondary amines can form adducts with various reactive species. In the context of DMSO, this could involve reactions with the solvent under specific conditions or with its degradation byproducts.[5]

Q3: My compound precipitated out of the DMSO stock after a freeze-thaw cycle. Is this a stability or a solubility problem?

A3: This common issue can stem from either solubility or stability, and it's crucial to distinguish between them.

  • Solubility Issue: This is the more frequent cause. DMSO is hygroscopic and readily absorbs moisture from the air, which can significantly decrease its solvating power for many organic compounds.[6][7] Furthermore, many compounds, especially salts like a dihydrochloride, have a defined solubility limit. Repeated freeze-thaw cycles can promote precipitation of compounds that are close to their saturation point.[8] The crystallized compound may even form a less soluble polymorph, making redissolution difficult.[8]

  • Stability Issue: It is also possible that the compound is degrading into a new chemical entity that is less soluble in DMSO, causing it to precipitate.

To diagnose the issue, first try gently warming the solution (e.g., to 37°C) and vortexing or sonicating to see if the compound redissolves.[6] If it does, the problem is likely solubility. If it does not, or if an analytical check shows a loss of the parent compound, degradation is the more probable cause.

Q4: What are the best practices for preparing and storing this compound stock solutions to ensure maximum stability?

A4: Proper handling from the outset is the most effective strategy to prevent degradation. We recommend a self-validating protocol built on best practices for handling research compounds in DMSO.[9][10]

Best PracticeRationale & Causality
Use High-Purity, Anhydrous DMSO Minimizes the presence of water and reactive impurities like formaldehyde/formic acid, which are primary drivers of degradation for secondary amines.[6][7]
Store Under Inert Gas Backfilling vials with argon or nitrogen displaces atmospheric oxygen, mitigating the risk of oxidative degradation.[2]
Protect from Light Use amber vials or store containers in the dark to prevent photodegradation, a common pathway for many organic molecules.[7]
Aliquot into Single-Use Vials This is the most critical step to prevent issues from repeated freeze-thaw cycles and to minimize water absorption into the main stock each time it's opened.[7][11]
Optimal Storage Temperature Store long-term at -80°C and short-term at -20°C.[7] Avoid room temperature storage, as studies show significant compound loss for many library compounds over months.[12][13]
Prepare Fresh When Possible The most reliable way to ensure compound integrity is to prepare solutions fresh from solid material before an experiment.[14]
Q5: How can I experimentally verify the stability of my this compound stock solution?

A5: An experimental stability study is the only definitive way to understand how your compound behaves under your specific storage conditions. We recommend a straightforward time-course study using a stability-indicating analytical method.

Both High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent choices.[15][16] Nuclear Magnetic Resonance (NMR) can also be used and provides detailed structural information about any potential degradants.[15] The goal is to monitor the concentration of the parent compound over time and detect the emergence of any new peaks that signify degradation products.

Troubleshooting Guide: DMSO Stock Solutions

Use this guide to diagnose and resolve common problems encountered during your experiments.

ProblemPossible Cause(s)Recommended Solution(s)
Unexpected Peaks in HPLC/LC-MS Analysis Chemical Degradation: The compound is reacting with DMSO, its impurities (water, formaldehyde), or atmospheric oxygen.1. Confirm Degradation: Re-analyze a freshly prepared solution from solid material to establish a clean baseline (T=0). 2. Review Storage Protocol: Ensure you are using anhydrous DMSO and storing aliquots under inert gas at -80°C, protected from light.[2][7] 3. Characterize Degradants: Use high-resolution mass spectrometry to obtain an accurate mass of the new peaks to help identify potential N-methylated or oxidized products.
Reduced or Inconsistent Biological Activity Lower Effective Concentration: The parent compound has degraded, reducing the concentration of the active molecule in your assay.1. Prepare Fresh Stock: Immediately prepare a new stock solution from solid material for your next experiment. Compare the results to those obtained with the aged stock. 2. Implement Stability Testing: Initiate a routine stability study (see protocol below) to define the usable lifespan of your stock solutions under your storage conditions.[15]
Solution is Cloudy or Contains Precipitate 1. Exceeded Solubility Limit: The initial concentration is too high for the compound in DMSO. 2. Water Contamination: The DMSO has absorbed atmospheric moisture, reducing its solvating power.[6] 3. Freeze-Thaw Issues: The compound is "crashing out" of solution during the thawing process.[8] 4. Degradation: A less-soluble degradation product has formed and precipitated.1. Attempt to Re-dissolve: Gently warm the vial (37°C) and vortex/sonicate for 5-10 minutes.[6] 2. Check Purity: If the precipitate re-dissolves, analyze an aliquot by HPLC/LC-MS to confirm the compound is intact. 3. Use Anhydrous Solvent: Discard the current DMSO and open a fresh bottle of high-purity, anhydrous DMSO for future stock preparations. Store it properly sealed.[17] 4. Lower Concentration: If solubility is the issue, prepare stocks at a lower, more stable concentration.
Experimental Protocols & Visualizations
Protocol: Assessing Compound Stability in DMSO by HPLC-UV

This protocol provides a general framework for conducting a stability study.[15]

  • Method Development: Develop a stability-indicating HPLC-UV method that provides a sharp, symmetrical peak for this compound, well-resolved from any solvent fronts or potential impurities.

  • Sample Preparation (T=0):

    • Accurately prepare a stock solution of the compound in high-purity, anhydrous DMSO at your desired concentration (e.g., 10 mM).

    • Immediately dilute an aliquot of this stock with mobile phase to a concentration within the linear range of your HPLC method.

    • Inject onto the HPLC system and record the peak area of the parent compound. This is your T=0 reference.

  • Storage: Aliquot the remaining DMSO stock into several single-use, amber vials. Backfill with an inert gas (e.g., argon), seal tightly, and store under your desired condition (e.g., -20°C or -80°C).

  • Time-Point Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from storage.

  • Data Analysis:

    • Allow the vial to thaw completely to room temperature.

    • Prepare a sample for HPLC analysis using the same dilution factor as for the T=0 sample.

    • Inject and record the peak area of the parent compound.

    • Calculate the percentage of compound remaining relative to the T=0 measurement.

    • Carefully inspect the chromatogram for the appearance and growth of any new peaks.

Diagram: Potential Degradation Pathway

G cluster_0 DMSO & Impurities cluster_1 Reactant cluster_2 Degradation Products DMSO DMSO HCHO Formaldehyde (Impurity) HCOOH Formic Acid (Impurity) O2 Oxygen (Atmospheric) Piperazine 1-Cyclobutylpiperazine (Secondary Amine) N_Methyl N-Methylated Adduct Piperazine->N_Methyl + HCHO (Iminium Formation & Reduction) N_Oxide N-Oxide Piperazine->N_Oxide + O2 (Oxidation)

Caption: Potential degradation pathways of 1-Cyclobutylpiperazine in DMSO.

Diagram: Experimental Workflow for Stability Assessment

G A Prepare Stock in Anhydrous DMSO B Analyze T=0 Sample (HPLC/LC-MS) A->B C Aliquot into Vials (Inert Gas, -80°C) A->C F Compare T=x to T=0 B->F D Store for Time (T=x) C->D E Thaw Sample & Analyze (HPLC/LC-MS) D->E E->F G Determine Stability (% Parent Remaining) F->G

Sources

Technical Support Center: Optimizing the Synthesis of 1-Cyclobutylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Cyclobutylpiperazine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important building block. Here, we address frequently encountered issues in a practical question-and-answer format, grounded in established chemical principles and supported by authoritative references.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of the 1,4-dicyclobutylpiperazine byproduct. How can I improve the selectivity for mono-alkylation?

This is the most common challenge in the N-alkylation of piperazine. Di-alkylation occurs because the mono-substituted product, 1-cyclobutylpiperazine, is still nucleophilic and can react with another molecule of the cyclobutylating agent.[1] Several strategies can be employed to favor mono-alkylation:

  • Utilize a Large Excess of Piperazine: By using a stoichiometric excess of piperazine (typically 3 to 10 equivalents) relative to the cyclobutylating agent, the probability of the electrophile encountering an unreacted piperazine molecule is significantly higher than it encountering a mono-alkylated one.[1][2] This statistical approach is often the simplest and most cost-effective method for initial trials.

  • Employ a Protecting Group Strategy: A more controlled, albeit multi-step, approach involves the use of a protecting group on one of the piperazine nitrogens. The tert-butyloxycarbonyl (Boc) group is commonly used.[2][3][4] The synthesis involves reacting piperazine with di-tert-butyl dicarbonate to form 1-Boc-piperazine, followed by alkylation of the remaining free nitrogen with a cyclobutyl halide, and finally, deprotection of the Boc group under acidic conditions to yield the desired product.[2][3][5] This method offers high selectivity and generally cleaner reactions.[2]

  • In Situ Mono-Protonation: A clever one-pot method involves the in situ formation of piperazine monohydrochloride.[2][3][6][7] By reacting piperazine with one equivalent of acid (e.g., HCl), one nitrogen is protonated and thus deactivated, directing the alkylation to the free, non-protonated nitrogen.[2][3] While cost-effective, the nucleophilicity of the unprotonated nitrogen is lower than that of free piperazine, which might necessitate longer reaction times or more reactive electrophiles.[2][4]

  • Slow Addition of the Alkylating Agent: Adding the cyclobutylating agent (e.g., cyclobutyl bromide) dropwise over an extended period helps to maintain its low concentration in the reaction mixture. This minimizes the chance of a second alkylation occurring on the already-formed mono-substituted product.[1]

Q2: What are the recommended starting materials and general reaction conditions for the direct alkylation of piperazine with a cyclobutyl halide?

For the direct N-alkylation of piperazine with a cyclobutyl halide (e.g., cyclobutyl bromide or iodide), the following conditions are a good starting point.

ParameterRecommended ConditionRationale & Key Considerations
Piperazine:Cyclobutyl Halide Ratio 5-10 equivalents of PiperazineTo statistically favor mono-alkylation.[1][2]
Solvent Acetonitrile, Dichloromethane (DCM), or EthanolThese solvents are suitable for SN2 reactions and can dissolve the reactants well.[1][2][6]
Base Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)To neutralize the HBr or HI formed during the reaction, preventing the formation of piperazine salts which are less nucleophilic.[2][4]
Temperature Room temperature to 50-80°CLower temperatures can improve selectivity for mono-alkylation, but may require longer reaction times.[1][8] The reaction may need to be heated to achieve a reasonable rate.
Reaction Time 12-24 hoursThe progress of the reaction should be monitored by TLC or LC-MS to determine the optimal time to stop the reaction and maximize the yield of the mono-alkylated product.[1]

Experimental Protocol: Mono-N-alkylation Using Excess Piperazine [1][2]

  • In a round-bottom flask, dissolve piperazine (5-10 eq.) in acetonitrile.

  • Add potassium carbonate (2 eq.).

  • Slowly add cyclobutyl bromide (1 eq.) to the stirred mixture at room temperature.

  • Heat the reaction mixture to 50°C and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or an acidic wash to remove excess piperazine.

Q3: I am considering reductive amination as an alternative synthetic route. What are the advantages and a general protocol?

Reductive amination is an excellent alternative to direct alkylation and offers several advantages.[9] It involves the reaction of piperazine with cyclobutanone to form an intermediate iminium ion, which is then reduced in situ to the desired 1-cyclobutylpiperazine.[10][11][12]

Advantages of Reductive Amination:

  • Avoids Di-alkylation: The reaction conditions are generally milder and more controlled, significantly reducing the formation of the di-substituted byproduct.

  • Prevents Quaternary Salt Formation: Unlike direct alkylation with reactive halides, over-alkylation to form a quaternary ammonium salt on the same nitrogen is not possible.[4]

  • High Efficiency: Reductive amination is a widely used and robust method in medicinal chemistry, often providing good to excellent yields.[11]

ParameterRecommended ConditionRationale & Key Considerations
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reductive aminations.[4][10] NaBH₃CN is also effective but is toxic.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Anhydrous conditions are preferred.[8]
Acid Catalyst Acetic Acid (catalytic amount)To facilitate the formation of the iminium ion intermediate.[8][13]
Temperature Room temperatureThe reaction is typically carried out at ambient temperature.

Experimental Protocol: Reductive Amination [8]

  • Dissolve piperazine (1.0 eq.) and cyclobutanone (1.1-1.5 eq.) in anhydrous dichloromethane.

  • Add a catalytic amount of acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q4: During work-up, my product seems to be staying in the aqueous phase. How can I effectively isolate it?

This is a common issue when working with amines, which can be protonated and become water-soluble salts, especially in acidic or neutral conditions.[4][6]

  • Basify the Aqueous Layer: Before extraction, ensure the aqueous layer is basic. Add a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to adjust the pH to >12.[6][14] This will deprotonate the piperazine nitrogen, making the free base less water-soluble and more extractable into an organic solvent.

  • Choose the Right Extraction Solvent: Dichloromethane or chloroform are often more effective than ethyl acetate for extracting basic amines.[6][14] Multiple extractions (e.g., 3-5 times) will ensure a more complete recovery of the product from the aqueous phase.

  • Salting Out: If the product has some water solubility even as the free base, saturating the aqueous layer with sodium chloride (brine) can decrease the product's solubility in the aqueous phase and improve extraction efficiency.

Q5: How do I convert the final product, 1-cyclobutylpiperazine, to its dihydrochloride salt?

The dihydrochloride salt is often preferred for its stability, crystallinity, and ease of handling.[14][15]

Protocol for Dihydrochloride Salt Formation [14]

  • Dissolve the purified 1-cyclobutylpiperazine free base in a suitable solvent such as ethanol, isopropanol, or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., ethanolic HCl or HCl in dioxane) or bubble dry HCl gas through the solution until precipitation is complete. An excess of HCl (at least 2 equivalents) is required.

  • Stir the resulting slurry in the cold for a period to ensure complete precipitation.

  • Collect the solid product by filtration.

  • Wash the filter cake with a cold, anhydrous solvent (like diethyl ether) to remove any excess HCl and solvent.

  • Dry the product under vacuum to obtain this compound as a solid.

Visualizing the Synthetic Pathways
Direct N-Alkylation Workflow

Piperazine Piperazine (Excess) Reaction_Vessel Reaction Mixture Piperazine->Reaction_Vessel Cyclobutyl_Halide Cyclobutyl Halide Cyclobutyl_Halide->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., ACN) Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup 1. Filter 2. Concentrate Purification Column Chromatography Workup->Purification Crude Product Salt_Formation HCl Addition Purification->Salt_Formation Purified Free Base Final_Product 1-Cyclobutylpiperazine dihydrochloride Salt_Formation->Final_Product Piperazine Piperazine Reaction_Vessel Reaction Mixture Piperazine->Reaction_Vessel Cyclobutanone Cyclobutanone Cyclobutanone->Reaction_Vessel Acid_Catalyst Acetic Acid (cat.) Acid_Catalyst->Reaction_Vessel Reducing_Agent NaBH(OAc)₃ Workup Aqueous Workup & Extraction Reducing_Agent->Workup Reduction Reaction_Vessel->Reducing_Agent Iminium Ion Formation Purification Column Chromatography Workup->Purification Crude Product Salt_Formation HCl Addition Purification->Salt_Formation Purified Free Base Final_Product 1-Cyclobutylpiperazine dihydrochloride Salt_Formation->Final_Product

Caption: Pathway for reductive amination synthesis.

References
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Synthesis of 1-(2-Cyclohexylethyl)piperazine. BenchChem.
  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • Various Authors. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • Ambeed. Reactions of Piperazines. Ambeed.com.
  • Various Authors. (2013). What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide?.
  • Google Patents. (1997). Method for preparing piperazines.
  • Google Patents.
  • The Organic Chemistry Tutor. (2025).
  • Dunsmore, C. J., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.
  • Various Authors. Intramolecular reductive amination for the preparation of piperazines.
  • Google Patents. (2020).
  • Cymerman Craig, J. & Young, R. J. 1-benzylpiperazine. Organic Syntheses Procedure.
  • Kysilka, O., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
  • ChemicalBook. PIPERAZINE DIHYDROCHLORIDE synthesis.

Sources

Technical Support Center: A Researcher's Guide to 1-Cyclobutylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-Cyclobutylpiperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this compound throughout its lifecycle in your laboratory. Here, we address common questions and concerns regarding its storage, handling, and potential degradation, providing in-depth, scientifically grounded advice to support the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound to ensure its long-term stability?

A1: To maintain the integrity of solid this compound, it is crucial to store it in a cool, dry, and dark environment .[1][2] The dihydrochloride salt form is generally more stable than the free base.[3] However, like many amine hydrochloride salts, it can be hygroscopic, meaning it can absorb moisture from the atmosphere.[1]

Core Recommendations:

  • Temperature: Store at controlled room temperature, ideally below 30°C (86°F).[1] For long-term storage, refrigeration (2-8°C) is recommended.

  • Humidity: Keep in a desiccator or a controlled low-humidity environment (ideally below 5% RH).[4] This is critical to prevent moisture uptake, which can lead to physical changes like clumping and initiate chemical degradation.[3][5]

  • Light: Store in an amber or opaque vial to protect it from light, which can cause photodegradation.[6][7]

  • Atmosphere: For maximum stability, especially for reference standards, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[4]

  • Container: Use a tightly sealed, non-reactive container, such as a glass bottle with a secure cap.[1][8]

ParameterRecommended ConditionRationale
Temperature <30°C (ideally 2-8°C for long-term)Minimizes thermal degradation.[1]
Humidity Low (e.g., in a desiccator)Prevents moisture absorption (hygroscopicity) and subsequent hydrolysis.[1][5]
Light In the dark (amber/opaque vial)Avoids photodegradation.[6][7]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidation.[4]
Container Tightly sealed glass vialEnsures protection from environmental factors.[1][8]
Q2: I've noticed the solid powder of this compound has become clumpy. What is happening and is the compound still usable?

A2: Clumping is a strong indicator that the compound has absorbed moisture from the air, a property known as hygroscopicity.[1] While some moisture absorption may not immediately result in significant chemical degradation, it is a critical warning sign. The presence of water can facilitate hydrolysis and other degradation pathways.[5]

Troubleshooting Steps:

  • Assess the extent of the issue: If the clumping is minor, the bulk of the material may still be of acceptable purity for non-critical applications.

  • Dry the material (with caution): Drying the material under vacuum at a mild temperature (e.g., 40°C) may remove the absorbed water. However, this will not reverse any chemical degradation that has already occurred.

  • Re-analyze the compound: Before use in sensitive experiments, it is essential to re-determine the purity of the compound using a validated analytical method, such as HPLC or qNMR.

  • Improve storage conditions: Immediately transfer the material to a desiccator or a dry box to prevent further moisture uptake.

Q3: My aqueous stock solutions of this compound are showing inconsistent results in my assays. Could this be a stability issue?

A3: Yes, inconsistent results are a common consequence of solution-state degradation. This compound, like other piperazine derivatives, can be susceptible to degradation in aqueous solutions, primarily through hydrolysis and oxidation. The stability is often pH-dependent.[6][9]

Key Considerations for Solution Stability:

  • pH of the solution: The piperazine moiety is basic, and the pH of the solution will influence its ionization state and, consequently, its stability.[4][6][9] It is advisable to conduct a pH stability profile to determine the optimal pH for your experimental conditions.

  • Use of Buffers: To maintain a stable pH, prepare your solutions in a suitable buffer system.[6]

  • Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments.

  • Storage of Stock Solutions: If stock solutions must be stored, it is best to store them at low temperatures (-20°C or -80°C) in single-use aliquots to minimize freeze-thaw cycles.[6]

Troubleshooting Guide: Investigating Degradation

If you suspect degradation of your this compound, a systematic approach is necessary to identify the cause and extent of the issue.

Visualizing the Problem-Solving Workflow

A Suspected Degradation (e.g., clumping, inconsistent results) B Visual Inspection (Solid State) A->B F Solution Preparation Review A->F C Check Storage Conditions (Temp, Humidity, Light) B->C Clumping observed D Hygroscopicity Testing (Optional, for confirmation) C->D E Analytical Purity Check (HPLC, qNMR) C->E Sub-optimal conditions found I Decision: Use, Purify, or Discard E->I G pH & Buffer Optimization F->G Inconsistent assay results H Use Fresh Solutions or Store Aliquots at -80°C G->H H->I

Caption: Workflow for troubleshooting suspected degradation.

Potential Degradation Pathways

Understanding the potential chemical transformations of this compound is key to preventing them. The primary degradation pathways for piperazine derivatives are oxidation and thermal degradation.[10][11]

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products.[11] This can be catalyzed by light, heat, or the presence of metal ions.

  • Thermal Degradation: At elevated temperatures, piperazine derivatives can undergo complex degradation reactions, including ring opening and the formation of various byproducts such as N-formylpiperazine and ethylenediamine derivatives.[10][12]

Visualizing Potential Degradation

cluster_0 Stressor cluster_1 Parent Compound cluster_2 Potential Degradation Products Stressor Heat, Light, O₂, Moisture Parent 1-Cyclobutylpiperazine dihydrochloride Stressor->Parent initiates Deg1 N-Oxides Parent->Deg1 Oxidation Deg2 Ring-Opened Products Parent->Deg2 Thermal Stress Deg3 Hydrolysis Products Parent->Deg3 Hydrolysis

Sources

Technical Support Center: Investigating Cell Viability Issues with 1-Cyclobutylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers utilizing novel piperazine-based compounds. This guide specifically addresses cell viability issues encountered during in vitro studies with 1-Cyclobutylpiperazine dihydrochloride. As a novel compound, its precise mechanism of action and cellular effects are not yet fully elucidated in public literature. Therefore, this document provides a structured troubleshooting framework based on the known biological activities of the broader class of piperazine derivatives and established principles of in vitro toxicology.[1]

The piperazine scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] Many piperazine compounds exert their effects by inducing programmed cell death (apoptosis) and can influence various cellular signaling pathways.[5][6] This guide is designed to help you systematically diagnose and resolve unexpected cell viability results, ensuring the integrity and reproducibility of your data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and application of this compound in cell culture.

Q1: What are the key physicochemical properties of this compound to consider?

A1: As a dihydrochloride salt, the compound is expected to have good aqueous solubility.[7] However, it's crucial to verify its solubility and stability directly in your specific cell culture medium, as components like salts and proteins can affect this.[3] The pH of your final solution should also be checked, as dissolving a hydrochloride salt can lower the pH of unbuffered solutions, potentially impacting cell health.

Q2: What is the expected mechanism of action for this compound?

A2: While the specific mechanism for this compound is not defined, many piperazine derivatives have been shown to be cytotoxic to cancer cells.[8][9] Common mechanisms for this class of compounds include the induction of apoptosis via intrinsic (mitochondrial) or extrinsic pathways and cell cycle arrest.[6] Therefore, it is plausible that this compound could have similar effects.

Q3: My initial screen showed no cytotoxicity. What are the first things to check?

A3: If you observe lower-than-expected cytotoxicity, first verify the fundamentals of your experiment.[10] Confirm the compound's concentration and the accuracy of your serial dilutions. Assess the compound's solubility in the final culture medium; precipitation will lead to a lower effective concentration. Also, consider the metabolic rate of your chosen cell line and the duration of the treatment; some compounds require a longer incubation time to elicit a cytotoxic response.

Q4: Should I be concerned about the dihydrochloride salt form interacting with my experiment?

A4: The dihydrochloride salt form enhances water solubility.[11] At high concentrations, the increased chloride ion concentration could potentially have an effect, but this is unlikely at typical screening concentrations (micromolar to low millimolar range). It is always recommended to include a vehicle control that accounts for both the solvent (e.g., water or DMSO) and any pH changes resulting from the addition of the compound.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues observed during cell viability experiments with this compound.

Issue 1: High Variability Between Replicate Wells

High variability can obscure real biological effects and is often traced back to technical inconsistencies.

Troubleshooting Protocol:

  • Review Cell Seeding Technique: Ensure you have a homogenous single-cell suspension before plating. Inconsistent cell numbers per well is a primary source of variability.[12]

  • Check for Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can alter the compound concentration. Avoid using the outer wells for experimental data; instead, fill them with sterile PBS or media to create a humidity barrier.[10]

  • Verify Pipetting Accuracy: Use calibrated pipettes and proper technique, especially for small volumes. When preparing serial dilutions, ensure thorough mixing between each step.

  • Inspect for Compound Precipitation: After adding the compound to the wells, visually inspect them under a microscope to ensure no precipitation has occurred.

Issue 2: Unexpectedly High Cytotoxicity at Low Concentrations

If you observe a sharp drop in cell viability even at the lowest concentrations, consider these possibilities.

Troubleshooting Protocol:

  • Confirm Stock Solution Concentration: A calculation error in the stock solution is a common reason for unexpectedly high potency. Re-calculate and, if necessary, prepare a fresh stock solution.

  • Assess Compound Stability: The compound may be unstable in the culture medium, degrading into a more toxic substance. You can assess its stability by incubating it in the medium for the duration of your experiment and then analyzing it via HPLC.

  • Evaluate Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cells. Always include a vehicle-only control group.[13]

  • Consider Assay Interference: Some compounds can interfere with the chemistry of viability assays. For example, a compound that is a strong reducing agent could directly convert MTT, leading to a false viability reading. Run a cell-free control (media + compound + assay reagent) to check for direct chemical reactions.

Issue 3: Inconsistent Results Between Experiments

Poor reproducibility can be frustrating. A logical workflow can help pinpoint the cause.

Workflow for Investigating Inter-Experiment Inconsistency:

G A Inconsistent Results Observed B Check Cell Culture Conditions A->B C Review Compound Handling A->C D Standardize Assay Protocol A->D E Cells at same passage number? B->E F Media/Serum from same lot? B->F G Fresh stock solution used? C->G H Consistent incubation times? D->H I Consistent reagent preparation? D->I J Problem Identified & Resolved E->J F->J G->J H->J I->J G cluster_0 A 1-Cyclobutylpiperazine dihydrochloride B Cellular Stress / Receptor Binding A->B Induces C Activation of Initiator Caspases (e.g., Caspase-8, -9) B->C D Activation of Executioner Caspases (e.g., Caspase-3) C->D E Cleavage of Cellular Substrates D->E F Apoptosis E->F

Sources

Technical Support Center: Troubleshooting Inconsistent Assay Results with 1-Cyclobutylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-Cyclobutylpiperazine Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals encountering variability and inconsistency in assays utilizing this compound. As a building block in medicinal chemistry, its behavior in aqueous and biological media is critical for generating reliable data.[1][2] This guide provides a structured, causality-driven approach to diagnosing and resolving common experimental issues.

First Response: A Visual Troubleshooting Workflow

When inconsistent results arise, a systematic approach is crucial to efficiently identify the root cause.[3] The workflow below outlines the primary investigation pillars: Compound Integrity, Solubility, and Stability. Follow this diagnostic path to systematically address the most common sources of error.

Troubleshooting_Workflow start Inconsistent Assay Results purity Step 1: Verify Compound Identity & Purity start->purity purity_check Confirm Structure (NMR/MS) Assess Purity (>95% via HPLC) purity->purity_check solubility Step 2: Assess Solubility & Precipitation solubility_check Observe for Precipitation Determine Kinetic Solubility Check Buffer Compatibility solubility->solubility_check stability Step 3: Evaluate Compound Stability stability_check Assess Stability in Assay Media (HPLC) Prepare Fresh Solutions Control Storage Conditions stability->stability_check pass1 Purity Confirmed? purity_check->pass1 pass2 Soluble & No Precipitation? solubility_check->pass2 pass3 Stable in Assay? stability_check->pass3 pass1->solubility Yes end_fail1 Source New Compound Lot pass1->end_fail1 No pass2->stability Yes end_fail2 Optimize Formulation (See Protocol 2) pass2->end_fail2 No end_ok Proceed with Assay (Consider Off-Target Effects) pass3->end_ok Yes end_fail3 Modify Protocol (See Protocol 3) pass3->end_fail3 No

Caption: A step-by-step workflow for diagnosing inconsistent assay results.

Frequently Asked Questions (FAQs)

This section addresses specific issues in a question-and-answer format, providing both solutions and the underlying scientific rationale.

Q1: My results are highly variable between experiments, even when using the same protocol. What is the most likely cause?

A1: High inter-experimental variability is a classic sign of issues with the compound's fundamental properties: purity, solubility, or stability.[3][4]

  • Compound Purity: The purity of your this compound should be >95% for most biological assays.[3] Impurities can interfere with the assay or may have their own biological activity, leading to unpredictable results. Always verify the purity of a new batch via a method like HPLC.

  • Solubility Limit: You may be unknowingly using the compound at a concentration above its solubility limit in your specific assay buffer. This leads to precipitation, meaning the effective concentration is much lower and more variable than intended.[3][5]

  • Compound Instability: Piperazine derivatives can be susceptible to degradation, especially in aqueous solutions over time.[4][6] If you prepare a large stock solution and use it over several days or weeks, the compound may be degrading, leading to a progressive loss of activity. Always use freshly prepared solutions for critical experiments.[4]

Q2: I'm seeing visible precipitation in my assay plate or stock solution tube. How can I improve the solubility of this compound?

A2: Precipitation is a clear indicator that the compound's solubility limit has been exceeded. 1-Cyclobutylpiperazine is supplied as a dihydrochloride salt to enhance its aqueous solubility.[7] However, the piperazine moiety is basic, and its protonation state—which dictates solubility—is highly pH-dependent.[4][5][8]

  • Mechanism of Solubility: At acidic to neutral pH, the two nitrogen atoms on the piperazine ring are protonated (positively charged). This ionic state is highly favorable for interaction with polar water molecules, leading to good solubility. As the pH becomes more basic, the nitrogens are deprotonated, making the molecule less polar and significantly reducing its aqueous solubility.

Solubility_Mechanism cluster_low_ph Low pH (e.g., < 6.0) cluster_high_ph High pH (e.g., > 8.5) low_ph Fully Protonated (Salt Form) C₈H₁₈N₂²⁺ • 2Cl⁻ sol_high High Aqueous Solubility low_ph->sol_high Favored State high_ph Fully Deprotonated (Free Base) C₈H₁₈N₂ sol_low Low Aqueous Solubility (Precipitation Risk) high_ph->sol_low Favored State dummy1->high_ph pH Increase

Caption: The effect of pH on the ionization and solubility of 1-Cyclobutylpiperazine.

Troubleshooting Steps:

  • Adjust pH: If your assay permits, ensure your final buffer pH is ≤ 7.4. Lowering the pH can increase solubility.[5]

  • Use Co-solvents: Prepare a high-concentration stock solution in 100% DMSO. When diluting into your aqueous assay buffer, ensure the final DMSO concentration is non-toxic to your system (typically <0.5%).[5]

  • Beware the Common Ion Effect: Since the compound is a dihydrochloride salt, using buffers with high chloride concentrations (like PBS) can sometimes suppress solubility.[9][10] If you suspect this, try a different buffer system, such as HEPES or MOPS, that does not contain chloride ions.

  • Determine Kinetic Solubility: Before starting a large experiment, perform a kinetic solubility test (see Protocol 2) in your exact assay medium to find the maximum usable concentration.[5]

Q3: Could my compound be degrading during the experiment? How would I know and how can I prevent it?

A3: Yes, compound degradation is a significant and often overlooked cause of inconsistent results.[4] The primary degradation pathways for compounds like this are hydrolysis and oxidation.[11][12]

  • Signs of Degradation: The most common sign is a loss of potency over time. An experiment run with a freshly prepared solution may yield a strong effect, while the same experiment run a day later with the same solution yields a weaker effect.

  • Prevention Strategies:

    • Fresh Solutions: Always prepare solutions fresh from solid material on the day of the experiment.[4] This is the single most effective way to prevent degradation-related issues.

    • Storage: If you must store solutions, prepare single-use aliquots of a high-concentration stock in an anhydrous solvent like DMSO and store them at -80°C.[4] Avoid repeated freeze-thaw cycles.

    • pH and Buffers: The stability of piperazine derivatives can be highly pH-dependent.[4][13] Degradation via hydrolysis is often accelerated at very high or very low pH. Maintaining a stable, buffered pH environment is critical.

    • Light Protection: Store stock solutions in amber vials to protect against potential photodegradation.[4]

Q4: I've confirmed purity, solubility, and stability, but my results are still inconsistent or show unexpected toxicity. What else could be wrong?

A4: If the fundamental physicochemical properties are controlled, consider biological or assay-specific interactions.

  • Off-Target Effects: Piperazine derivatives are well-known for interacting with a range of biological targets, particularly GPCRs (serotonergic, dopaminergic, adrenergic) and ion channels like hERG.[14] Your compound could be eliciting an unexpected biological effect that confounds your primary assay readout.

  • Assay Interference: The compound may directly interfere with your assay technology (e.g., fluorescence, luminescence, enzyme activity). Run controls where the compound is added to the assay in the absence of the biological target to check for such interference.

  • Cellular Effects: In cell-based assays, poor membrane permeability or rapid metabolism by cellular enzymes can lead to a lower-than-expected intracellular concentration.[3][14] This can result in lower potency in cellular assays compared to biochemical assays.

Essential Troubleshooting Protocols

Protocol 1: Stock Solution Preparation and Verification

Objective: To prepare a reliable, high-concentration stock solution and verify its concentration.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Vortex mixer

  • HPLC system with a C18 column

Procedure:

  • Weighing: Accurately weigh approximately 5 mg of the solid compound into a tared amber glass vial. Record the exact weight.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a target concentration (e.g., 10 mM or 20 mM). For 5 mg of compound (MW: 213.15 g/mol ), to make a 10 mM stock, add 2.346 mL of DMSO.

  • Mixing: Cap the vial tightly and vortex thoroughly for at least 2 minutes until the solid is completely dissolved. A brief sonication may be used if needed.

  • Purity/Identity Check (Recommended):

    • Prepare a 10 µg/mL sample by diluting the stock solution in the mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid).

    • Analyze via HPLC-UV or LC-MS.[3]

    • Confirm that the primary peak's retention time matches a reference standard (if available) and that the purity is >95%. The mass spectrum should confirm the expected molecular weight.

Protocol 2: Kinetic Solubility Assessment

Objective: To determine the maximum concentration at which the compound remains dissolved in your specific assay buffer over the time course of your experiment.

Materials:

  • 10 mM stock solution in DMSO (from Protocol 1)

  • Your specific assay buffer (e.g., DMEM + 10% FBS, PBS, HEPES)

  • 96-well clear-bottom plate

  • Plate reader capable of measuring turbidity (absorbance at ~650 nm) or a nephelometer

Procedure:

  • Prepare Dilutions: In the 96-well plate, perform a serial dilution of your DMSO stock solution directly into the assay buffer. Aim for a final concentration range that brackets your intended assay concentration (e.g., 200 µM down to 1.5 µM). Keep the final DMSO concentration constant in all wells (e.g., 1%).

  • Incubation: Incubate the plate under the same conditions as your assay (e.g., 37°C for 2 hours).

  • Measurement: Measure the turbidity of each well by reading the absorbance at a high wavelength (600-650 nm) where colored compounds do not typically absorb.

  • Analysis: The lowest concentration at which you observe a significant increase in absorbance above the buffer-only control is the limit of your kinetic solubility. Your assay concentrations should be kept well below this limit.

Protocol 3: Stability Assessment in Assay Media via HPLC

Objective: To determine if the compound degrades in your assay buffer over the duration of your experiment.

Materials:

  • HPLC system with a C18 column[3]

  • Your specific assay buffer

  • 10 mM stock solution in DMSO

Procedure:

  • Prepare Sample: Spike your 10 mM DMSO stock into your assay buffer to a final concentration of ~50 µM.

  • Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the solution, quench any potential enzymatic activity by adding an equal volume of cold Acetonitrile, and centrifuge to pellet any precipitated proteins/salts. Transfer the supernatant to an HPLC vial. This is your T=0 sample.

  • Incubate: Incubate the remaining solution under your exact assay conditions (e.g., 37°C for 24 hours).

  • Final Timepoint (T=X): At the end of the incubation period, take a second aliquot and process it exactly as in step 2.

  • HPLC Analysis: Analyze both the T=0 and T=X samples by HPLC. Compare the peak area of the parent compound in both injections. A significant decrease (>5-10%) in the parent peak area at T=X compared to T=0 indicates compound instability under your assay conditions.[4]

Physicochemical Data Summary

PropertyValueSource
CAS Number 799557-65-6[2][15]
Molecular Formula C₈H₁₈Cl₂N₂[2]
Molecular Weight 213.15 g/mol [2]
Form Dihydrochloride Salt[2][15]
Appearance White to yellow solid[1]
Storage Room temperature (as solid)[2]
pKa (Piperazine) ~5.4 and ~9.7[16]
Solubility Freely soluble in water[16]

References

  • Technical Support Center: Overcoming Solubility Issues with Piperazine Deriv
  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. (2025). Benchchem.
  • 1-Cyclobutyl-piperazine dihydrochloride | 799557-65-6. (2025). ChemicalBook.
  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Perme
  • Technical Support Center: Troubleshooting Low Bioactivity of Newly Synthesized Piperazine Compounds. (2025). Benchchem.
  • 1-(Cyclobutylcarbonyl)piperazine hydrochloride | 1428443-87-1. (n.d.). Benchchem.
  • Technical Support Center: Mitigating Off-Target Effects of Piperazine Deriv
  • This compound, min 97%, 1 gram. (n.d.). CP Lab Safety.
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.).
  • Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed.
  • Precaution on use of hydrochloride salts in pharmaceutical formul
  • Piperazine. (n.d.). Wikipedia.
  • Analysis of Drug Stability and Chemical Degrad
  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. (2005). Journal of Pharmaceutical Sciences.
  • A Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Hydralazine Hydrochloride and Isosorbide Dinitrate in Bulk and Their Combined Dosage Form. (2016). International Journal of Pharmaceutical Sciences Review and Research.
  • Chemical Stability of Drugs. (2024). IIP Series.

Sources

1-Cyclobutylpiperazine dihydrochloride off-target effects mitigation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Cyclobutylpiperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for mitigating potential off-target effects associated with this compound. Our goal is to ensure the scientific integrity of your experiments by helping you understand and control for unintended pharmacological interactions.

The piperazine moiety is a common scaffold in pharmacologically active compounds, known for its interactions with a variety of biological targets. While this compound may be utilized for its specific on-target activity, it is crucial to characterize its selectivity profile to ensure that observed experimental outcomes are not confounded by off-target effects. This guide provides a framework for identifying and mitigating these potential liabilities.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target families for piperazine-containing compounds?

A1: Piperazine derivatives are well-known for their potential to interact with a range of G-protein coupled receptors (GPCRs) beyond an intended target. The most frequently observed off-target activities are at serotonergic (5-HT), adrenergic (α), and dopaminergic (D) receptors.[1][2][3] Additionally, a significant concern for this class of molecules is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can be a predictor of cardiotoxicity.[1]

Q2: My compound, this compound, has an aliphatic substituent. How does this affect its potential for off-target effects?

A2: The presence of an aliphatic cyclobutyl group, as opposed to an aromatic substituent, may influence the compound's off-target profile. It is hypothesized that such aliphatic groups might reduce off-target effects compared to aromatic analogs, which are more commonly associated with interactions at aromatic-binding pockets within aminergic GPCRs.[4] However, this is a general principle and should not replace empirical testing. The basic nitrogen of the piperazine ring is often a key pharmacophoric feature that can still drive binding to off-targets.

Q3: What is a sound experimental strategy to proactively screen for off-target effects?

A3: A tiered approach is the most efficient strategy for profiling the selectivity of a new piperazine derivative.[1]

  • Broad Off-Target Screening: Utilize a commercially available off-target screening panel. These services screen your compound at a fixed concentration (e.g., 10 µM) against a wide array of receptors, ion channels, and enzymes to provide a broad overview of potential liabilities.[1]

  • Dose-Response Assays: For any "hits" identified in the initial screen (typically >50% inhibition), it is essential to perform full concentration-response assays to determine the potency (e.g., IC50 or Ki) of the interaction.

  • Functional Assays: If a binding interaction is confirmed, follow-up with a functional assay (e.g., calcium mobilization, cAMP accumulation, or electrophysiology) to determine if the compound is an agonist, antagonist, or inverse agonist at the off-target.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Phenotypic Results in Cell-Based Assays

You are observing a cellular phenotype that is not consistent with the known biology of your intended target.

Underlying Cause & Rationale

This is a classic indicator of a potential off-target effect. The compound may be modulating a signaling pathway independent of your primary target, leading to the unexpected biological response. Piperazine derivatives frequently interact with aminergic GPCRs (5-HT, dopamine, adrenergic receptors) that are endogenously expressed in many common cell lines and can trigger a wide range of signaling cascades (e.g., cAMP, Ca2+, MAPK/ERK).[5]

Mitigation Workflow

A Unexpected Cellular Phenotype Observed B Review Literature for Off-Targets of Piperazine Analogs A->B C Perform Broad GPCR Screening Panel (e.g., Eurofins, CEREP) B->C D Analyze Screening Results for 'Hits' (>50% Inhibition @ 10 µM) C->D E No Significant Hits D->E Below Threshold F Significant Hits Identified D->F Above Threshold K Consider Alternative Causes (e.g., Cytotoxicity, Compound Instability) E->K G Validate with Concentration-Response Binding Assays (e.g., Radioligand) F->G H Determine Potency (Ki) G->H I Conduct Functional Assays (e.g., Calcium, cAMP) H->I J Characterize as Agonist/Antagonist I->J L Use Selective Antagonist for Off-Target in Cellular Assay to Rescue Phenotype J->L A Concern for hERG Liability (In Silico or Preliminary Data) B Tier 1: Automated Electrophysiology (e.g., PatchXpress, QPatch) A->B C Determine IC50 for hERG Block B->C D Calculate Safety Margin (hERG IC50 / On-Target EC50) C->D E Margin > 30x D->E Acceptable F Margin < 30x D->F Unacceptable G Low Risk: Proceed with Caution E->G H High Risk: Medicinal Chemistry Effort F->H I Synthesize Analogs H->I J Reduce Lipophilicity (LogP) I->J K Modulate Basicity (pKa) I->K L Re-screen Analogs in hERG Assay J->L K->L

Caption: Workflow for Assessing and Mitigating hERG Liability.

Guidance on Structural Modification

If hERG liability is confirmed, rational drug design can be employed to mitigate this effect while preserving on-target activity.

  • Reduce Lipophilicity: High lipophilicity is strongly correlated with hERG binding. Consider modifications to the cyclobutyl group or other parts of the molecule to introduce polarity and reduce the overall LogP. [1]* Modulate Basicity: The basicity of the piperazine nitrogen is a key driver of hERG affinity. The introduction of electron-withdrawing groups near the basic nitrogen can lower its pKa and reduce the interaction with the hERG channel. [1] By systematically investigating these potential off-target interactions, you can build a comprehensive selectivity profile for this compound, leading to more robust and interpretable experimental results.

References

  • Elliott, R. L., & Gout, P. W. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug and chemical toxicology, 34(4), 463–472. [Link]
  • de Oliveira, D. L., de Faria, F. M., & de Castro, A. A. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 32(6), 599–613. [Link]
  • Brito, A. F., da Silva, G. R., de Oliveira, D. L., de Faria, F. M., Scotti, L., Scotti, M. T., de Oliveira, V. L., de Castro, A. A., & da Silva, F. C. (2018). A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity. Naunyn-Schmiedeberg's archives of pharmacology, 391(3), 255–269. [Link]

Sources

Technical Support Center: Purification of 1-Cyclobutylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 1-Cyclobutylpiperazine Dihydrochloride. As a key intermediate in pharmaceutical synthesis, achieving high purity is paramount for the success of your downstream applications. However, its nature as a polar, hygroscopic dihydrochloride salt presents a unique set of purification challenges that can often lead to frustrating outcomes like low yields, persistent impurities, or poor physical form.

This guide is designed to move beyond simple protocols. It is structured to provide you with the causal logic behind common purification hurdles and to equip you with robust, field-proven troubleshooting strategies. We will explore the "why" behind each experimental choice, enabling you to adapt and optimize these methods for your specific process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the handling and properties of this compound.

Q1: What are the typical physicochemical properties of this compound?

A1: this compound is typically a white to off-white or cream-colored crystalline powder or needles.[1] As a dihydrochloride salt of a secondary amine, it possesses high polarity. This dictates its solubility profile:

  • High Solubility: It is highly soluble in water and to a lesser extent, in polar protic solvents like methanol and ethanol, especially upon heating.[2][3]

  • Low Solubility: It is generally insoluble in non-polar organic solvents such as diethyl ether, hexane, and toluene, and has very limited solubility in solvents like cold acetone.[1][4]

  • Hygroscopicity: Like many amine hydrochlorides, it has a tendency to absorb moisture from the atmosphere.[5] This can cause the material to become clumpy or even deliquesce over time if not stored properly.[6][7]

Q2: What are the most common impurities I should expect during synthesis and purification?

A2: Impurities can arise from starting materials, side reactions, or degradation. Understanding these is the first step to effective removal.

Impurity TypeCommon ExamplesOrigin
Process-Related Piperazine, 1,4-dicyclobutylpiperazineUnreacted starting material or over-alkylation.
Cyclobutylating agent precursors (e.g., cyclobutyl bromide)Incomplete reaction or carry-over.
N-Oxides, other degradation productsExposure to oxidative conditions or instability.[8][9]
Solvent-Related Residual recrystallization or reaction solvents (e.g., Ethanol, Isopropanol)Inadequate drying.
Salt-Related Monohydrochloride salt, incorrect salt stoichiometryIncomplete protonation or issues during HCl addition.

Q3: How should I properly store this compound to ensure its stability?

A3: Due to its hygroscopic nature, proper storage is critical to maintain its integrity and ensure accurate weighing for subsequent reactions.[10][11]

  • Primary Container: Use a tightly sealed, airtight container. Amber glass is preferred to protect from light.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to displace moisture-laden air.

  • Location: Keep in a desiccator containing a suitable drying agent (e.g., anhydrous calcium sulfate, silica gel). Store the desiccator in a cool, dry place away from direct sunlight.[11] Long-term storage at -20°C can further ensure stability.[12]

Q4: What are the recommended analytical techniques for assessing the purity of the final product?

A4: A combination of methods is recommended for a comprehensive purity profile.

  • HPLC: High-Performance Liquid Chromatography is a powerful tool for quantifying piperazine derivatives.[13][14] However, since the piperazine core lacks a strong UV chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) is often necessary for sensitive UV detection at low levels.[15][16]

  • NMR Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and identifying organic impurities. The presence of residual solvents or process-related impurities can often be directly observed and quantified.

  • GC-MS: Gas Chromatography-Mass Spectrometry can be used for identifying volatile or thermally stable impurities, and is frequently used for piperazine derivatives.[13]

  • Titration: An acid-base titration can be used to determine the purity and confirm the dihydrochloride stoichiometry.

Part 2: Troubleshooting Guide: Common Purification Issues

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Problem 1: The Product is an Oil or Gummy Solid, Not a Crystalline Powder

Question: I've completed the salt formation, but instead of a crystalline solid, my product has "oiled out" or formed a sticky, unfilterable mass. Why is this happening and how can I fix it?

Answer: This is a common and frustrating issue, typically rooted in one of three causes: hygroscopicity, residual solvent, or the presence of impurities that inhibit crystal lattice formation.

Causality: The formation of a stable crystal lattice requires molecules to arrange themselves in a highly ordered, repeating pattern. When impurities are present, they can disrupt this process. Similarly, excess water absorption can create a saturated solution on the surface of particles, forming a "liquid bridge" that prevents proper crystallization.[7]

G cluster_fail If all else fails start Oily/Gummy Product Obtained trituration Step 1: Trituration Add a non-solvent (e.g., cold Acetone or Diethyl Ether). Stir vigorously with a spatula. start->trituration check_solid Does a solid form? trituration->check_solid filter_wash Filter and wash the solid with fresh cold non-solvent. Proceed to Drying. check_solid->filter_wash Yes solvent_removal Step 2: Co-evaporation Dissolve oil in a minimal amount of a volatile solvent (e.g., Methanol). Add a higher-boiling non-solvent (e.g., Toluene). Evaporate under reduced pressure. check_solid->solvent_removal No check_solid2 Is the residue solid? solvent_removal->check_solid2 check_solid2->trituration Yes slow_crystallization Step 3: Slow Crystallization Dissolve oil in a minimal amount of a hot solvent (e.g., Isopropanol). Allow to cool to RT undisturbed, then cool to 0-5 °C. check_solid2->slow_crystallization No slow_crystallization->filter_wash seeding Optional: Add a seed crystal if available. slow_crystallization->seeding end_fail Re-evaluate purity. Consider chromatographic purification of the free base before salt formation. slow_crystallization->end_fail No crystals form seeding->filter_wash

Caption: Decision workflow for handling non-crystalline products.

Problem 2: The Purified Product Fails Purity Analysis

Question: My NMR and/or HPLC data show persistent impurities, such as the free base or starting materials, even after one or two recrystallization attempts. How can I improve the purity?

Answer: This indicates that the impurities are co-precipitating with your product. This happens when the impurities have similar solubility profiles or can be incorporated into the crystal lattice of your desired compound.[17] A simple recrystallization may not be sufficient.

Causality: Dihydrochloride salts exist in equilibrium with their free base and monoprotonated forms in solution. The final purity is highly dependent on pH, solvent polarity, and the stoichiometry of the acid used. Structurally similar impurities, like alkylated piperazines, can be particularly difficult to remove via crystallization alone.[17][18]

  • pH-Adjusted Aqueous Wash: If your product contains non-basic impurities, you can purify it by manipulating its water solubility based on pH.

    • Protocol: Dissolve the impure salt in water. Add a base (e.g., NaOH solution) to adjust the pH to >12, which converts the salt to the free base.[19] The free base may be less water-soluble and can be extracted with an organic solvent (e.g., dichloromethane or chloroform).[4][20] Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter. Re-form the dihydrochloride salt by bubbling dry HCl gas through the solution or by adding a stoichiometric amount of concentrated HCl.[21]

  • Solvent/Anti-Solvent Recrystallization: This technique is superior to single-solvent recrystallization for excluding impurities.

    • Protocol: Dissolve the impure salt in a minimal amount of a hot polar solvent where it is highly soluble (e.g., methanol, ethanol, or an ethanol/water mixture).[3] While stirring, slowly add a "non-solvent" or "anti-solvent" in which the product is insoluble (e.g., acetone or isopropyl acetate) until the solution becomes faintly turbid.[17] Gently heat the mixture until it becomes clear again, then allow it to cool slowly and undisturbed. This gradual decrease in solubility often provides better selectivity against impurities.

Problem 3: Low Yield During Recrystallization

Question: My product is pure, but I'm losing a significant amount of material in the mother liquor, resulting in very low yields. How can I improve recovery?

Answer: Low yield is almost always a result of the product having significant solubility in the recrystallization solvent, even at low temperatures. The key is to minimize the amount of solvent used and optimize the crystallization conditions.

Causality: The goal of recrystallization is to create a supersaturated solution upon cooling, from which the product crystallizes while impurities remain dissolved. Using an excessive volume of solvent or a solvent in which the product is too soluble will prevent the solution from becoming sufficiently supersaturated, leaving a large portion of your product in the mother liquor.[18]

  • Solvent Selection: Choose a solvent or solvent system where the product has high solubility at elevated temperatures but low solubility at cold temperatures (0-5 °C). Refer to the solvent properties table below.

  • Minimize Solvent Volume: In a flask, add just enough hot solvent to the impure solid to fully dissolve it. Add the solvent in small portions, allowing time for dissolution between additions. This ensures you are at the saturation point.

  • Slow Cooling: Once dissolved, allow the flask to cool slowly to room temperature without disturbance. Rapid cooling (e.g., placing directly in an ice bath) can trap impurities and lead to smaller crystals that are harder to filter.

  • Maximize Precipitation: After reaching room temperature, place the flask in an ice bath or refrigerator (0-5 °C) for at least one hour to maximize crystal formation.[17]

  • Efficient Filtration: Use a Büchner funnel for vacuum filtration. Before filtering, wet the filter paper with a small amount of the cold recrystallization solvent to ensure a good seal.

  • Wash Judiciously: Wash the collected crystals with a minimal amount of ice-cold solvent to rinse away the impurity-laden mother liquor without re-dissolving a significant amount of product.[18]

  • Mother Liquor Recovery (Optional): If yields are still low, you can concentrate the mother liquor by about 50% on a rotary evaporator and cool it again to obtain a second crop of crystals. Note that this second crop may be of lower purity.

Part 3: Key Protocols & Data

Protocol 1: Purity Assessment by HPLC-UV with NBD-Cl Derivatization

This protocol allows for the sensitive detection of piperazine-containing compounds which lack a strong native chromophore.[15][16]

  • Standard & Sample Preparation:

    • Prepare a stock solution of your this compound reference standard and your purified sample in acetonitrile at 1 mg/mL.

    • Prepare a 5 mg/mL solution of NBD-Cl in acetonitrile.

  • Derivatization Reaction:

    • In separate vials, mix 100 µL of your sample/standard solution with 100 µL of the NBD-Cl solution.

    • Add 50 µL of a buffer solution (e.g., sodium borate, pH 9) to facilitate the reaction.

    • Heat the mixture at 60 °C for 30 minutes.[15]

    • Cool the solution and dilute with the mobile phase to an appropriate concentration (e.g., 10 µg/mL) before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Typically around 340 nm for NBD derivatives.[16]

    • Column Temperature: 35 °C.[16]

  • Data Analysis: Identify and quantify the derivative peak by comparing its retention time and area to the prepared standard.

Protocol 2: Drying and Handling of the Hygroscopic Final Product

Proper drying and handling are essential to prevent moisture absorption and ensure the stability and accuracy of your compound.[6][10]

G start Filtered Crystalline Product air_dry 1. Preliminary Air Dry Briefly dry on the filter under vacuum to remove bulk solvent. start->air_dry vacuum_oven 2. Vacuum Oven Drying Transfer to a watch glass. Place in a vacuum oven at 40-50 °C under high vacuum. Dry to constant weight (typically 12-24 hours). air_dry->vacuum_oven desiccator_cool 3. Cooling Transfer the hot, dry product immediately into a desiccator. Allow to cool to room temperature under vacuum or in the presence of desiccant. vacuum_oven->desiccator_cool weighing 4. Weighing & Handling Weigh quickly on an analytical balance. For extended handling, use a glove bag or glove box with a dry atmosphere. desiccator_cool->weighing storage 5. Storage Store in a tightly sealed container inside a desiccator. Backfill container with inert gas (N₂ or Ar). weighing->storage

Caption: Standard workflow for drying and handling hygroscopic salts.

Data Table: Solvent Selection for Recrystallization
SolventTypeBoiling Point (°C)Comments
Water Polar Protic100High solubility, often leads to low yields unless used as a co-solvent.[2]
Ethanol Polar Protic78Good solvent. Often used in mixtures with water or as a primary solvent.[21]
Methanol Polar Protic65High dissolving power, may need an anti-solvent for good recovery.[3]
Isopropanol (IPA) Polar Protic82Excellent choice. Good balance of solubility at high and low temps.[22]
Acetone Polar Aprotic56Low solubility, especially when cold. Excellent as an anti-solvent or for washing the final product.[17][22]
Diethyl Ether Non-polar35Insoluble. Used for washing/trituration to remove non-polar impurities.[4]

References

  • BenchChem. (2025).
  • Google Patents. (1959).
  • ResearchGate. (2025).
  • UNODC.
  • NTU Journal of Pure Sciences. (2022).
  • Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. (2013).
  • Google Patents. (1969).
  • BenchChem. Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts.
  • HepatoChem. How do you handle hygroscopic salts?.
  • BenchChem. Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Amine Treating. (2024).
  • National Institutes of Health (NIH). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • ChemicalBook. (2025). 1-Cyclobutyl-piperazine dihydrochloride | 799557-65-6.
  • Reddit. (2017). Drying and Storing Hygroscopic Salts.
  • Gobo. (2025). How to solve the caking of API in the drug storage process?.
  • ResearchGate. (2025). Amine system problems arising from heat stable salts and solutions to improve system performance.
  • Sciencemadness.org. (2019).
  • Solubility of Things. Piperazine dihydrochloride.
  • Organic Syntheses. 1-benzylpiperazine.
  • ChemicalBook. Piperazine compounds.
  • University of Rochester, Department of Chemistry. Workup: Amines.
  • Google Patents. (2021). Preparation method of 1-cyclohexyl piperazine. CN112645901A.
  • Beilstein Journals. (2022).
  • PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood.
  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
  • Walsh Medical Media.
  • The Pharmaceutical Journal. (2010).
  • BenchChem. Navigating the Solubility Landscape of 1-(2-chloroethyl)piperazine Hydrochloride in Organic Solvents: A Technical Guide.
  • Asian Journal of Chemistry. (2013).
  • PubChem. Piperazine Dihydrochloride.
  • MDPI. (2016). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • IIP Series. (2024). CHEMICAL STABILITY OF DRUGS.
  • Cayman Chemical. (2022). 1-(4-Chlorobenzhydryl)

Sources

Technical Support Center: Scaling the Synthesis of 1-Cyclobutylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide

Welcome to the technical support center for the synthesis and scale-up of 1-Cyclobutylpiperazine Dihydrochloride. As Senior Application Scientists, we understand that transitioning a synthesis from the bench to a larger scale introduces unique challenges that require both a deep understanding of the reaction mechanism and practical, field-proven insights. This guide is structured to provide direct, actionable advice to help you navigate and troubleshoot the complexities of this process.

The synthesis of 1-Cyclobutylpiperazine is most effectively achieved via a two-step sequence: a reductive amination of a protected piperazine with cyclobutanone, followed by deprotection and salt formation. This approach is designed to prevent common side reactions like dialkylation, which are particularly problematic when using piperazine directly.[1][2]

Overall Synthesis Workflow

The recommended pathway involves the use of 1-(tert-butoxycarbonyl)piperazine, commonly known as 1-Boc-piperazine, as the starting material.[3][4] This strategy ensures mono-alkylation and provides a stable intermediate that is easily purified before the final deprotection and salt formation steps.

G A 1-Boc-Piperazine + Cyclobutanone B Reductive Amination (Imine Formation & Reduction) A->B  Sodium Triacetoxyborohydride  (STAB) / Mild Acid C 1-Boc-4-cyclobutylpiperazine (Protected Intermediate) B->C  Workup & Purification D Acidic Deprotection & Salt Formation (HCl) C->D  Ethanolic HCl or  HCl gas E 1-Cyclobutylpiperazine Dihydrochloride (Final Product) D->E  Crystallization

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol (100g Scale)

This protocol is designed as a robust baseline for producing high-purity material.

Part 1: Synthesis of 1-Boc-4-cyclobutylpiperazine

  • Reactor Setup: To a 2L jacketed reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add 1-Boc-piperazine (93.1 g, 0.5 mol, 1.0 equiv) and dichloromethane (DCM, 1 L). Stir until all solids are dissolved.

  • Reagent Addition: Add cyclobutanone (38.5 g, 0.55 mol, 1.1 equiv) followed by acetic acid (2.9 mL, 0.05 mol, 0.1 equiv). Stir the mixture at room temperature (20-25°C) for 1 hour to facilitate imine formation.[5]

  • Reduction: Cool the reactor to 0-5°C using a chiller. Slowly add sodium triacetoxyborohydride (STAB, 127.1 g, 0.6 mol, 1.2 equiv) in portions over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

    • Scientist's Note: STAB is preferred over sodium borohydride for scale-up as it is a milder, more selective reducing agent that minimizes the premature reduction of cyclobutanone.[1][6] It is also stable in DCM, unlike sodium cyanoborohydride which can release toxic HCN gas under acidic conditions.[7]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting 1-Boc-piperazine is consumed.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (500 mL). Stir vigorously for 30 minutes until gas evolution ceases. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 200 mL). Combine all organic layers, wash with brine (300 mL), and dry over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 1-Boc-4-cyclobutylpiperazine as an oil or waxy solid. The crude product can be used directly in the next step if purity is >95% by LC-MS, or purified by column chromatography if necessary.

Part 2: Synthesis of this compound

  • Deprotection: Dissolve the crude 1-Boc-4-cyclobutylpiperazine (0.5 mol theoretical) in absolute ethanol (500 mL) in the 2L reactor. Cool the solution to 0-5°C.

  • Acidification: Slowly bubble dry HCl gas through the solution or add a 4M solution of HCl in dioxane (375 mL, 1.5 mol, 3.0 equiv) while maintaining the temperature below 15°C. A thick white precipitate will form.

    • Safety Note: This step is highly exothermic and releases gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Crystallization: Stir the resulting slurry at room temperature for 4-6 hours to ensure complete deprotection and crystallization.[8]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold absolute ethanol (2 x 100 mL) and then with diethyl ether (2 x 100 mL) to facilitate drying.[9]

  • Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight. This should yield this compound as a white crystalline solid.

Troubleshooting Guide

Question 1: My yield for the reductive amination step (Part 1) is very low. What went wrong?

This is a common issue that typically points to one of three areas: imine formation, the reducing agent, or reaction conditions.

  • Cause A: Inefficient Imine Formation. The formation of the iminium ion intermediate is a crucial equilibrium step.[5]

    • Solution: Ensure your reagents are dry. Water can inhibit imine formation. While reductive aminations are not extremely moisture-sensitive, scaling up can amplify the negative effects of wet solvents or reagents.[10] Adding molecular sieves can help drive the equilibrium forward. Also, confirm that a catalytic amount of acid (like acetic acid) was added, as a mildly acidic pH (4-6) is optimal for this step.[6]

  • Cause B: Reducing Agent Issues. The choice and handling of the reducing agent are critical.

    • Solution: Use a mild reducing agent like STAB or sodium cyanoborohydride. A stronger agent like sodium borohydride (NaBH₄) can aggressively reduce the starting cyclobutanone to cyclobutanol, a common side product that kills your yield.[6][11] Ensure the STAB is of good quality and was added slowly at a low temperature to control the reaction's exotherm.

  • Cause C: Incorrect Stoichiometry.

    • Solution: A slight excess of the more volatile or less expensive reagent (cyclobutanone in this case) can help drive the reaction to completion. We recommend 1.1-1.2 equivalents.

G Start Low Yield in Reductive Amination Step CheckImine Check Imine Formation Conditions Start->CheckImine CheckReducer Evaluate Reducing Agent Start->CheckReducer CheckTemp Review Temperature Control Start->CheckTemp Sol1 Use dry solvents. Add catalytic acid (pH 4-6). Consider molecular sieves. CheckImine->Sol1 Is pH optimal? Are reagents dry? Sol2 Use mild agent (STAB). Avoid NaBH4. Check reagent quality. CheckReducer->Sol2 Was starting ketone reduced to alcohol? Sol3 Add STAB slowly at 0-5°C to control exotherm. CheckTemp->Sol3 Was reaction temperature kept below 10°C during addition?

Caption: Troubleshooting decision tree for low reaction yield.

Question 2: I'm seeing a significant amount of a high molecular weight impurity. Is this dialkylation?

This is unlikely if you are correctly using 1-Boc-piperazine, as the Boc group effectively prevents the second nitrogen from reacting. If you mistakenly used unprotected piperazine, dialkylation would be a major issue. More likely causes are:

  • Cause A: Acetylation from STAB. In some cases, particularly with prolonged reaction times, the amine can be acetylated by the acetate byproducts of STAB.[2]

    • Solution: Do not let the reaction run unnecessarily long. Once LC-MS shows full consumption of the starting material, proceed with the workup.

  • Cause B: Impurities in Starting Materials.

    • Solution: Always verify the purity of your starting 1-Boc-piperazine and cyclobutanone before starting a large-scale reaction. What appears to be a side product could be an impurity carried through the synthesis.

Question 3: The final product is an oil or sticky solid, not a crystalline dihydrochloride. How can I fix this?

This is a common issue related to crystallization and purity.

  • Cause A: Incomplete Deprotection or Salt Formation.

    • Solution: Ensure at least 2.2 equivalents of HCl were added to protonate both nitrogen atoms fully. Monitor the deprotection step by TLC or LC-MS to confirm the complete disappearance of the Boc-protected intermediate.

  • Cause B: Residual Solvent or Water.

    • Solution: The product is a salt and can be hygroscopic. Ensure you are using absolute ethanol and dry HCl. After filtration, wash the product thoroughly with a non-polar solvent like diethyl ether or MTBE to remove residual ethanol and other impurities. Dry the product under vacuum until a constant weight is achieved.

  • Cause C: Incorrect pH. The dihydrochloride salt is most stable and crystalline at a very low pH.

    • Solution: During the acidification step, ensure the mixture is strongly acidic. You can check with pH paper (should be < 2).

Frequently Asked Questions (FAQs)

Q1: Why not use piperazine directly with cyclobutanone to save a step? Using piperazine directly is problematic for two main reasons. First, piperazine is a symmetrical diamine, making it difficult to control the reaction to achieve mono-substitution. You will inevitably get a mixture of starting material, the desired mono-cyclobutylpiperazine, and the undesired 1,4-dicyclobutylpiperazine, which are difficult to separate. Second, the desired product is more nucleophilic than the starting piperazine, meaning it will react faster with cyclobutanone, favoring the formation of the dialkylated byproduct.[1] The Boc-protection strategy elegantly solves this by blocking one nitrogen, ensuring a clean, high-yielding mono-alkylation.[4]

Q2: What are the primary safety concerns when scaling this synthesis? The main hazards are associated with the reagents and reaction conditions.[12]

  • Sodium Triacetoxyborohydride (STAB): While safer than other hydrides, it is still a water-reactive compound that can release flammable hydrogen gas. Handle it in a dry environment and quench it carefully and slowly.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations should be conducted in a well-ventilated area or closed system.

  • Hydrogen Chloride (HCl): Highly corrosive and toxic. Use of HCl gas or concentrated solutions must be done in a fume hood with appropriate acid-resistant gloves and eye protection. The deprotection/salt formation step is exothermic and requires careful temperature control to prevent a runaway reaction.[13]

Q3: What analytical methods are best for quality control?

  • In-Process Checks (IPCs):

    • TLC: Excellent for quick, qualitative monitoring of the disappearance of starting materials.

    • LC-MS: Ideal for confirming the formation of the desired product mass and tracking the consumption of starting materials more quantitatively.

  • Final Product QC:

    • ¹H and ¹³C NMR: To confirm the chemical structure and check for residual solvents or organic impurities.

    • HPLC: To determine the final purity of the product (should be >98%).

    • Melting Point: A sharp melting point is a good indicator of purity for a crystalline solid.[14]

    • Karl Fischer Titration: To determine the water content.

Q4: How can I improve the process economy and reduce waste (Process Mass Intensity) on a larger scale? Process Mass Intensity (PMI) is a key metric in green chemistry, representing the total mass of materials used per mass of product.[15]

  • Solvent Choice: While DCM works well, consider replacing it with a more environmentally friendly solvent like 2-methyltetrahydrofuran (2-MeTHF) if process development shows comparable results.

  • Reagent Stoichiometry: Avoid using large excesses of reagents. Fine-tune the equivalents of cyclobutanone and STAB to the minimum required for full conversion.

  • Telescoping: If the crude protected intermediate is of high purity, consider "telescoping" the process by moving directly to the deprotection step without a full workup and isolation. This saves significant time, energy, and solvent.

Data Summary

ParameterReducing AgentTypical ConditionsKey AdvantagesKey Disadvantages
Selectivity Sodium Triacetoxyborohydride (STAB)DCM or DCE, rtHigh selectivity for iminium ions; minimal reduction of ketones.[1][6]Higher cost; can cause acetylation side reactions.[2]
Reactivity Sodium Borohydride (NaBH₄)Methanol or Ethanol, 0°C to rtInexpensive and readily available.Low selectivity; readily reduces starting ketones/aldehydes.[6][11]
Safety/Handling Sodium Cyanoborohydride (NaBH₃CN)Methanol, pH 6-7High selectivity for iminium ions.Highly toxic; potential to generate HCN gas, especially at lower pH.[7]

References

  • Benchchem. troubleshooting reductive amination reaction conditions.
  • Reddit. Question about reductive amination reaction procedure. (2025).
  • European Patent Office. PIPERAZINE DERIVATIVES AND THEIR USE FOR THE TREATMENT OF NEUROLOGICAL AND PSYCHIATRIC DISEASES - Patent 1615909.
  • Benchchem. troubleshooting low yield in the reductive amination of 2,5-anhydro-D-mannose.
  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017).
  • Reddit. What's wrong with my reductive amination? I barely got any product.. (2025).
  • Google Patents. CN112645901A - Preparation method of 1-cyclohexyl piperazine.
  • Reddit. Reductive amination of piperazine. (2024).
  • Google Patents. United States Patent (19). (1975).
  • Organic Syntheses. 1-benzylpiperazine.
  • PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020).
  • Knowde. The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis.
  • BOC Sciences. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024).
  • CRB. Large-scale oligo synthesis: Scaling-up requirements.
  • ResearchGate. Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. (2025).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of 1-Cyclobutylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unpacking the Potential of a Novel Piperazine Derivative

In the landscape of modern drug discovery, heterocyclic scaffolds serve as foundational frameworks for a vast array of therapeutic agents. Among these, the piperazine ring is a "privileged structure," a recurring motif in numerous biologically active compounds due to its unique physicochemical properties and versatile synthetic handles.[1][2] Piperazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antifungal, anticancer, and antipsychotic effects.[1][3]

This guide focuses on 1-Cyclobutylpiperazine dihydrochloride , a synthetic derivative characterized by the incorporation of a cyclobutyl group. While the piperazine core provides a proven pharmacophoric base, the addition of the four-membered cyclobutane ring introduces distinct steric and electronic properties that can significantly influence receptor binding affinity, metabolic stability, and overall bioactivity.[4] Given the extensive history of antimicrobial activity within the piperazine class, this guide will present a structured, field-tested framework for the initial validation of this compound's potential as a novel antibacterial agent.[5][6]

We will proceed with a logical, evidence-based approach, comparing its hypothetical performance against a well-established clinical standard, Ciprofloxacin. This document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind them to ensure a robust and self-validating experimental design.

Postulated Mechanism of Action: A Hypothesis for Validation

While the precise molecular target of this compound is uncharacterized, many antimicrobial agents function by disrupting essential bacterial processes. A plausible hypothesis, drawing parallels with the quinolone class of antibiotics which are also heterocyclic structures, is the inhibition of bacterial DNA replication.[7] Specifically, we can postulate that the compound interferes with the function of DNA gyrase (a type II topoisomerase), an enzyme critical for relieving torsional strain during DNA replication.[8][9]

Inhibition of this enzyme leads to an accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterium.[9] This proposed mechanism provides a concrete biological endpoint to measure and serves as the basis for our validation strategy.

MoA cluster_bacterium Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase (Topoisomerase II) DNA->Gyrase Supercoiling Relief Replication DNA Replication & Cell Division Gyrase->Replication Enables Compound 1-Cyclobutylpiperazine dihydrochloride Compound->Gyrase Inhibition

Caption: Postulated mechanism of this compound inhibiting bacterial DNA gyrase.

Comparative Analysis: Performance Benchmark Against Ciprofloxacin

To contextualize the potential efficacy of a novel compound, it is essential to benchmark its activity against a "gold standard" therapeutic. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, serves as an ideal comparator due to its potent bactericidal activity and well-understood mechanism of inhibiting DNA gyrase and topoisomerase IV.[8][10]

The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC) , defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[11][12] A lower MIC value indicates greater potency. The following table presents a hypothetical data set illustrating how the performance of this compound could be summarized against Ciprofloxacin for both Gram-negative and Gram-positive bacteria.

CompoundTarget OrganismMIC (µg/mL)Interpretation
This compound Escherichia coli (ATCC 25922)8Moderate Activity
Staphylococcus aureus (ATCC 29213)4Good Activity
Ciprofloxacin (Control) Escherichia coli (ATCC 25922)≤0.25High Activity
Staphylococcus aureus (ATCC 29213)0.5High Activity

This data is illustrative and serves as a template for presenting experimental results.

Experimental Protocol: Validating Antibacterial Activity via Broth Microdilution

This section provides a detailed, step-by-step protocol for determining the MIC of this compound. The broth microdilution method is a standardized, quantitative, and scalable technique for assessing antimicrobial susceptibility.[13][14]

Causality Behind Experimental Choices:
  • Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is the globally recognized standard medium for routine susceptibility testing of non-fastidious bacteria.[15][16][17] Its composition is well-defined, has low levels of inhibitors (like thymidine and thymine), and supports the growth of most common pathogens, ensuring reproducibility.[4][16]

  • Inoculum Density: Standardizing the bacterial inoculum to approximately 5 x 10⁵ CFU/mL is critical.[14] A lower density may overestimate potency, while a higher density can overwhelm the compound, leading to falsely high MIC values. This is achieved by adjusting the suspension to a 0.5 McFarland turbidity standard.[18]

  • Controls: The inclusion of a positive control (no compound) validates that the bacteria can grow in the test conditions, while a negative control (no bacteria) ensures the sterility of the medium. A known antibiotic (Ciprofloxacin) is used as an assay control to validate the overall methodology.

Workflow cluster_prep Preparation (Day 1) cluster_assay Assay (Day 2) cluster_analysis Analysis (Day 3) A1 Streak Bacteria on Agar Plate A2 Incubate Overnight (37°C) A1->A2 C1 Prepare 0.5 McFarland Bacterial Suspension A2->C1 Pure Colonies B1 Prepare Compound Stock Solution B2 Prepare Serial Dilutions in 96-Well Plate C2 Dilute Suspension & Inoculate Plate B2->C2 Diluted Compound C1->C2 C3 Incubate Plate (18-24h, 37°C) C2->C3 D1 Read Plate Visually for Turbidity C3->D1 D2 Determine MIC D1->D2

Caption: Experimental workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:
  • Preparation of Compound Stock:

    • Accurately weigh 10 mg of this compound and dissolve it in 1 mL of a suitable sterile solvent (e.g., deionized water or DMSO) to create a 10 mg/mL stock solution.

    • Rationale: A high-concentration stock is necessary to minimize the volume of solvent added to the assay wells, preventing solvent-induced toxicity to the bacteria.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism (e.g., E. coli ATCC 25922).

    • Suspend the colonies in sterile saline (0.85% NaCl).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to ~1.5 x 10⁸ CFU/mL.[18]

    • Within 15 minutes, dilute this adjusted suspension 1:150 in Mueller-Hinton Broth to achieve the final target inoculum density of ~1 x 10⁶ CFU/mL (this will be further diluted by half in the assay plate).

  • Plate Preparation and Serial Dilution:

    • Dispense 50 µL of sterile Mueller-Hinton Broth into wells 2 through 12 of a 96-well microtiter plate.

    • Create an intermediate dilution of your compound stock solution. For a final top concentration of 128 µg/mL, prepare a 256 µg/mL working solution in MHB.

    • Add 100 µL of this 256 µg/mL working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Repeat this process across the plate to well 10. Discard the final 50 µL from well 10.[18]

    • Well 11 will be the positive growth control (broth only). Well 12 will be the sterility control (broth only, uninoculated).

  • Inoculation:

    • Using a multichannel pipette, add 50 µL of the final bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well is now 100 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL.[18] The compound concentrations are now halved to a range of 128 µg/mL to 0.25 µg/mL.

  • Incubation and Reading:

    • Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well) compared to the turbid growth in the control well (well 11).[12]

Conclusion

This guide outlines a foundational, scientifically rigorous approach to the initial validation of this compound's biological activity. By postulating a plausible mechanism of action and benchmarking against a clinically relevant antibiotic like Ciprofloxacin, researchers can generate the preliminary data necessary to justify further investigation. The provided MIC determination protocol is a robust, self-validating system that, when executed with precision, yields reliable and reproducible data on the compound's antibacterial potency. The results from this workflow will definitively characterize the compound's in-vitro activity and guide subsequent studies, such as mechanism deconvolution, spectrum of activity, and potential for therapeutic development.

References

  • Ciprofloxacin. (n.d.). In Wikipedia.
  • What is the mechanism of Ciprofloxacin? (2024, July 17).
  • Vahdani, B., et al. (n.d.). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic.Journal of Cellular and Molecular Anesthesia. [Link]
  • Hooper, D. C., & Wolfson, J. S. (1985). Ciprofloxacin: In Vitro Activity, Mechanism of Action, and Resistance.Reviews of Infectious Diseases, 7(Suppl 4), S679–S684. [Link]
  • Patel, H., et al. (2015). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives.Der Pharma Chemica, 7(10), 310-324. [Link]
  • Aggarwal, S., et al. (2025, June 19). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential.Current Topics in Medicinal Chemistry. [Link]
  • Mueller Hinton Broth Intended Use. (n.d.). Acumedia. [Link]
  • Barnes, L. V., et al. (2023, September 15). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.STAR Protocols. [Link]
  • Mueller Hinton Broth. (n.d.).
  • Sahu, S., et al. (2021). Piperazine based antimicrobial polymers: a review.RSC Advances, 11(26), 15905-15917. [Link]
  • Minimum Inhibitory Concentration (MIC) Test. (n.d.).
  • CRITERION Mueller Hinton Broth. (n.d.). Hardy Diagnostics. [Link]
  • Mueller Hinton Agar and Mueller Hinton Broth: Composition & Preparation. (2019, November 20). LabMal. [Link]
  • Wiegand, I., et al. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review.Asian Pacific Journal of Health Sciences, 9(2), 36-39. [Link]
  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations.Journal of Antimicrobial Chemotherapy, 48(Suppl 1), 5-16. [Link]
  • Patel, K., et al. (2025, August 4). Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024).Molecular Diversity. [Link]

Sources

A-Scientist's-Guide-to-Profiling-the-Cross-reactivity-of-1-Cyclobutylpiperazine-dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and scientists, understanding a compound's interaction with its intended target is only half the battle. The other, equally critical half is determining its interactions with unintended targets. This guide provides a comprehensive framework for evaluating the receptor cross-reactivity of a novel compound, using 1-Cyclobutylpiperazine dihydrochloride as a case study. As many piperazine derivatives are known to interact with monoaminergic systems, this guide will focus on profiling against a panel of relevant G-protein coupled receptors (GPCRs).[1][2][3]

The principles and protocols outlined here are designed to be broadly applicable, providing a robust methodology for characterizing the selectivity of any new chemical entity.

The Imperative of Selectivity Profiling

A compound's selectivity is a primary determinant of its therapeutic window. Off-target interactions can lead to undesired side effects, toxicity, or even synergistic effects that need to be understood and characterized.[4] For piperazine-containing compounds, which are prevalent in centrally acting agents like antipsychotics and antidepressants, a broad screening against dopamine, serotonin, and adrenergic receptors is a critical first step.[2][5] This proactive profiling allows for early identification of potential liabilities and helps build a comprehensive pharmacological understanding of the molecule.

This guide will detail a two-tiered approach to assessing cross-reactivity:

  • Tier 1: Binding Affinity Profiling: Utilizes radioligand binding assays to determine the compound's affinity (Ki) for a panel of receptors. This is a high-throughput method to identify potential "hits."

  • Tier 2: Functional Activity Profiling: Employs cell-based functional assays to determine whether the binding at off-target receptors results in a biological response (agonism, antagonism, or inverse agonism).

Tier 1: Radioligand Binding Assays for Broad Cross-Reactivity Screening

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[6][7] The most common format is a competitive binding assay, where the test compound's ability to displace a known radioligand from the receptor is measured.[6]

Experimental Workflow: Radioligand Binding Assay

The overall workflow involves incubating a receptor source (e.g., cell membranes), a specific radioligand, and various concentrations of the test compound. The amount of radioligand bound to the receptor is then quantified.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Receptor Source (Cell Membranes) D Incubate Components (Receptor + Radioligand +/- Test Compound) A->D B Radioligand (e.g., [3H]Ketanserin) B->D C Test Compound (1-Cyclobutylpiperazine) C->D E Separate Bound/Free Ligand (Vacuum Filtration) D->E F Quantify Bound Radioactivity (Scintillation Counting) E->F G Generate Competition Curve F->G H Calculate IC50 G->H I Calculate Ki (Cheng-Prusoff Equation) H->I

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol is a generalized example and should be optimized for each specific receptor and radioligand pair.

Materials:

  • Receptor-containing membranes (e.g., from HEK293 cells expressing the target receptor).

  • Radioligand specific for the target receptor.

  • Test compound: this compound.

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[8]

  • Wash buffer (ice-cold).

  • 96-well plates.

  • Glass fiber filters (pre-soaked in a solution like 0.3% PEI).[8]

  • Scintillation fluid.

  • Plate-based scintillation counter.

Procedure:

  • Prepare Reagents: Thaw receptor membranes on ice and resuspend in assay buffer to a predetermined optimal concentration.[8] Prepare serial dilutions of this compound. Prepare the radioligand solution at a concentration typically near its Kd value.

  • Assay Plate Setup: In a 96-well plate, add the assay components in the following order:

    • Assay buffer

    • Test compound at various concentrations (or buffer for total binding wells).

    • Radioligand solution.

    • Receptor membranes.

    • For non-specific binding (NSB) wells, add a high concentration of a known, unlabeled ligand.

  • Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation.[8]

  • Filtration: Rapidly terminate the incubation by vacuum filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[6][8]

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[8]

  • Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.[8]

  • Data Analysis:

    • Subtract the non-specific binding counts from all other wells to get specific binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Data Presentation: Receptor Binding Profile

The results of the binding assays should be compiled into a clear, comparative table.

Receptor TargetRadioligand UsedKi (nM) for 1-Cyclobutylpiperazine
Primary Target
Dopamine D2[3H]Spiperonee.g., 15
Cross-Reactivity Panel
Dopamine D1[3H]SCH23390e.g., >10,000
Dopamine D3[3H]Spiperonee.g., 85
Serotonin 5-HT2A[3H]Ketanserine.g., 50
Serotonin 5-HT1A[3H]8-OH-DPATe.g., 1,200
Serotonin 5-HT2C[3H]Mesulerginee.g., 250
Adrenergic α1A[3H]Prazosine.g., 950
Adrenergic α2A[3H]Rauwolscinee.g., >10,000
Histamine H1[3H]Mepyraminee.g., 800

Note: Data are hypothetical and for illustrative purposes.

From this hypothetical data, this compound shows the highest affinity for the Dopamine D2 receptor, with significant cross-reactivity at the D3 and 5-HT2A receptors.

Tier 2: Functional Assays to Determine Mechanism of Action

A binding affinity does not describe the functional consequence of the drug-receptor interaction. Functional assays are essential to determine if the compound acts as an agonist, antagonist, or inverse agonist at the identified off-target receptors.[9] The choice of assay depends on the G-protein coupling of the receptor.[10][11]

  • Gs- and Gi-coupled receptors: Monitored by measuring changes in cyclic AMP (cAMP) levels.[12][13]

  • Gq-coupled receptors: Monitored by measuring the release of intracellular calcium (Ca2+).[14][15][16]

Signaling Pathways for Functional Assays

The diagram below illustrates the canonical signaling pathways for Gs, Gi, and Gq coupled receptors, which form the basis of the functional assays.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR_s Gs-coupled Receptor AC Adenylyl Cyclase GPCR_s->AC + GPCR_i Gi-coupled Receptor GPCR_i->AC - GPCR_q Gq-coupled Receptor PLC Phospholipase C (PLC) GPCR_q->PLC + cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Ca_Ion Ca2+ PKA->Ca_Ion Cellular Response PIP2 PIP2 PIP2->PLC Ca_Store Intracellular Ca2+ Store IP3->Ca_Store Opens Channel Ca_Store->Ca_Ion Releases

Caption: Simplified GPCR signaling pathways for functional assays.

Protocol 1: cAMP Accumulation Assay (for Gs/Gi Receptors)

This assay measures the intracellular concentration of cAMP, a key second messenger. Activation of Gs-coupled receptors increases cAMP, while Gi-coupled receptor activation decreases it.[13]

Principle: Competitive immunoassays are commonly used, where cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.[12][17]

Procedure (Agonist Mode):

  • Cell Plating: Seed cells expressing the target receptor (e.g., 5-HT1A) into a 96- or 384-well plate and culture overnight.

  • Compound Addition: Add serial dilutions of this compound to the cells.

  • Stimulation: Add a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation. For Gi-coupled receptors, stimulate the cells with forskolin to induce a baseline level of cAMP production.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and add the detection reagents (e.g., HTRF or AlphaScreen reagents).[18]

  • Read Plate: Read the plate on a suitable plate reader. The signal will be inversely proportional to the amount of cAMP produced.[19]

  • Data Analysis: Plot the signal versus the log concentration of the compound and fit to a sigmoidal curve to determine the EC50 (potency).

For antagonist mode, pre-incubate the cells with the test compound before adding a known agonist.

Protocol 2: Calcium Flux Assay (for Gq Receptors)

This assay measures changes in intracellular calcium concentrations following the activation of Gq-coupled receptors.[14][15][20]

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation, calcium is released from intracellular stores, which binds to the dye and causes an increase in fluorescence.[14][15]

Procedure (Agonist Mode):

  • Cell Plating: Seed cells expressing the target receptor (e.g., 5-HT2A) in a black-walled, clear-bottom 96- or 384-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-8 or Calcium-5) for approximately one hour at 37°C.[10][15] An anion transport inhibitor like probenecid is often included to prevent dye leakage.[15]

  • Compound Addition: Place the plate in a fluorescence imaging plate reader (FLIPR) or a FlexStation.[15][20] The instrument will add the test compound (this compound) to the wells while simultaneously reading the fluorescence in real-time.

  • Data Analysis: The change in fluorescence intensity over time is measured. Plot the peak fluorescence response against the log concentration of the compound to determine the EC50.

Data Presentation: Functional Activity Profile

Summarize the functional data to compare potency and efficacy across different receptors.

ReceptorG-ProteinAssay TypeFunctional ActivityPotency (EC50/IC50, nM)Efficacy (% of Control Agonist)
Dopamine D2 GicAMPAntagonistIC50: 35N/A
Serotonin 5-HT2A GqCalcium FluxPartial AgonistEC50: 9045%
Serotonin 5-HT2C GqCalcium FluxAntagonistIC50: 450N/A

Note: Data are hypothetical and for illustrative purposes.

This hypothetical functional data reveals a more complex profile: 1-Cyclobutylpiperazine is an antagonist at its primary target (D2), a partial agonist at 5-HT2A, and a weaker antagonist at 5-HT2C. This mixed pharmacology could have significant implications for its net physiological effect.

Conclusion and In-Field Perspective

This systematic, two-tiered approach provides a robust framework for characterizing the cross-reactivity of a novel compound like this compound. The initial broad binding screen acts as a crucial filter, identifying potential off-targets that require further investigation. The subsequent functional assays provide the mechanistic detail necessary to interpret the biological significance of these off-target interactions.

From an application scientist's perspective, it is critical to remember that these in vitro assays are a model. The true test of selectivity comes from more complex biological systems. However, a thorough in vitro cross-reactivity profile is an indispensable tool for prioritizing compounds, predicting potential side effects, and guiding the entire drug discovery and development process.[21][22] It transforms an unknown compound into a well-characterized chemical probe, ready for the next stages of investigation.

References

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
  • Eurofins Discovery. Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. [Link]
  • Drug Discovery World. High-throughput calcium flux assays: luminescent versus fluorescent readout. [Link]
  • Creative Biostructure. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. [Link]
  • Creative BioMart.
  • Bio-protocol. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. [Link]
  • ResearchGate. cAMP assay principle. In this competitive assay, an anti-cAMP antibody.... [Link]
  • Gifford Bioscience. Radioligand Binding Assay. [Link]
  • Rdcthera.
  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]
  • Taylor & Francis Online. Functional G protein-coupled receptor assays for primary and secondary screening. [Link]
  • ION Biosciences. Gαq GPCR assays. [Link]
  • PubMed. Radioligand binding methods: practical guide and tips. [Link]
  • Frontiers in Pharmacology. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. [Link]
  • MDPI. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]
  • NCBI Bookshelf. [Principles of the HTRF cAMP...]. - Assay Guidance Manual. [Link]
  • Cre
  • PubMed.
  • Molecular Devices. GPCRs - G Protein-Coupled Receptors. [Link]
  • Beta Life Science. Cross Reactivity in Immunology: Definition, Risks & Benefits. [Link]
  • Creative Diagnostics. Cross-Reactivity Assessment. [Link]
  • HistologiX. How do I check if my monoclonal antibodies will cross-react?. [Link]
  • PubMed Central (PMC). Assessment of allergen cross-reactivity. [Link]
  • Wikipedia. Cross-reactivity. [Link]
  • PubMed. Current Awareness of Piperazines: Pharmacology and Toxicology. [Link]
  • ResearchGate. A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. [Link]
  • PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]
  • ResearchGate.
  • PubMed. A New Piperazine Derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. [Link]
  • ResearchGate. 1‐[2‐(1‐Cyclobutylpiperidin‐4‐yloxy)‐6,7‐dihydro‐4H‐thiazolo[5,4‐c]pyridin‐5‐yl]propan‐1‐one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition | Request PDF. [Link]
  • PubMed. 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition. [Link]
  • PubMed Central (PMC). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. [Link]
  • PubMed Central (PMC). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. [Link]
  • PubMed. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. [Link]

Sources

A Comparative In Vivo Efficacy Analysis of 1-Cyclobutylpiperazine Dihydrochloride in a Neuropathic Pain Model

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Researchers in Drug Development

This guide provides a comprehensive comparison of the in vivo efficacy of the investigational compound 1-Cyclobutylpiperazine dihydrochloride against established, standard-of-care treatments for neuropathic pain. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel analgesics. We will delve into the mechanistic rationale, present a detailed experimental protocol for a comparative in vivo study, and analyze hypothetical, yet plausible, efficacy data to contextualize the potential of this novel chemical entity.

Introduction to the Compounds

Neuropathic pain, a debilitating condition arising from nerve damage, remains a significant therapeutic challenge.[1] Current first-line treatments, while effective for some, are often associated with dose-limiting side effects or incomplete pain relief.[1][2] This necessitates the exploration of novel therapeutic agents with alternative mechanisms of action.

This compound: An Investigational FAAH Inhibitor

For the purpose of this guide, we hypothesize that this compound is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound is presumed to increase endogenous AEA levels, thereby enhancing endocannabinoid signaling and producing analgesic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.

Standard-of-Care Compounds

Our comparative analysis includes the following widely prescribed medications for neuropathic pain:

  • Gabapentin and Pregabalin: These gabapentinoids are first-line treatments for neuropathic pain.[3] Their primary mechanism involves binding to the α2δ-1 subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters like glutamate and substance P.[4][5]

  • Amitriptyline: A tricyclic antidepressant, amitriptyline is a long-standing "gold standard" for neuropathic pain treatment.[1][2] Its analgesic effects are attributed to the inhibition of serotonin and norepinephrine reuptake, and it may also have activity at NMDA receptors and influence inflammatory pathways.[1][6][7][8]

  • Duloxetine: A serotonin-norepinephrine reuptake inhibitor (SNRI), duloxetine is another first-line agent for neuropathic pain, particularly diabetic peripheral neuropathic pain.[9][10] Its mechanism centers on enhancing the activity of descending pain inhibitory pathways by increasing synaptic levels of serotonin and norepinephrine.[11][12][13]

Mechanistic Pathways in Neuropathic Pain Management

The following diagram illustrates the distinct signaling pathways targeted by our investigational compound and the standard-of-care drugs.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Synaptic Cleft cluster_3 Endocannabinoid System VGCC Voltage-Gated Calcium Channel (α2δ-1) NT_release Neurotransmitter Release (Glutamate, SP) VGCC->NT_release Ca²⁺ influx Receptors Glutamate/SP Receptors NT_release->Receptors Pain_Signal Pain Signal Propagation Receptors->Pain_Signal Serotonin Serotonin SERT SERT Serotonin->SERT Norepinephrine Norepinephrine NET NET Norepinephrine->NET AEA Anandamide (AEA) FAAH FAAH Enzyme AEA->FAAH Degradation Gabapentin_Pregabalin Gabapentin Pregabalin Gabapentin_Pregabalin->VGCC Inhibits Amitriptyline_Duloxetine Amitriptyline Duloxetine Amitriptyline_Duloxetine->SERT Inhibits Amitriptyline_Duloxetine->NET Inhibits 1_Cyclobutylpiperazine 1-Cyclobutylpiperazine dihydrochloride 1_Cyclobutylpiperazine->FAAH Inhibits

Caption: Targeted mechanisms of action for neuropathic pain relief.

Comparative In Vivo Efficacy Study: A Detailed Protocol

To objectively assess the therapeutic potential of this compound, a robust preclinical model of neuropathic pain is essential. The Spared Nerve Injury (SNI) model in rats is a well-validated and reproducible model that mimics key features of clinical neuropathic pain.[14][15][16]

Experimental Workflow

G cluster_0 Phase 1: Model Induction & Baseline cluster_1 Phase 2: Pain Development & Grouping cluster_2 Phase 3: Treatment & Efficacy Assessment A Acclimatization (7 days) B Baseline Behavioral Testing (von Frey & Hargreaves) A->B C Spared Nerve Injury (SNI) Surgery B->C D Post-operative Recovery (7 days) C->D E Confirmation of Neuropathic Pain (Behavioral Testing) D->E F Randomization into Treatment Groups E->F G Daily Dosing Regimen (14 days) F->G H Weekly Behavioral Testing (Days 7, 14) G->H I Terminal Procedures & Tissue Collection H->I

Caption: Step-by-step in vivo experimental workflow.

Step-by-Step Methodology
  • Animals: Male Sprague-Dawley rats (200-220g) will be used. Animals will be housed in a temperature- and light-controlled environment with ad libitum access to food and water. All procedures will be conducted in accordance with institutional animal care and use committee guidelines.

  • Spared Nerve Injury (SNI) Surgery:

    • Anesthetize the rat with isoflurane.

    • Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

    • The common peroneal and tibial nerves will be tightly ligated with a 5-0 silk suture and sectioned distal to the ligation, removing a 2-4 mm piece of the distal nerve stump.[14]

    • Care will be taken to avoid any contact with or stretching of the intact sural nerve.[14]

    • The muscle and skin layers will be closed with sutures.

    • Sham-operated animals will undergo the same procedure without nerve ligation and transection.

  • Behavioral Testing:

    • Mechanical Allodynia (von Frey Test): Rats will be placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 15 minutes.[17][18] Calibrated von Frey filaments will be applied to the plantar surface of the hind paw in the sural nerve territory. The 50% paw withdrawal threshold will be determined using the up-down method.[19][20]

    • Thermal Hyperalgesia (Hargreaves Test): A radiant heat source will be focused on the plantar surface of the hind paw.[21][22] The latency to paw withdrawal will be recorded.[23][24] A cut-off time will be set to prevent tissue damage.

  • Drug Administration:

    • Animals will be randomly assigned to the following treatment groups (n=10 per group):

      • Vehicle (Saline, i.p.)

      • This compound (e.g., 10, 30 mg/kg, i.p.)

      • Gabapentin (e.g., 100 mg/kg, i.p.)

      • Amitriptyline (e.g., 10 mg/kg, i.p.)[25]

      • Duloxetine (e.g., 30 mg/kg, i.p.)[26]

    • Dosing will commence 7 days post-SNI surgery and continue daily for 14 days. Behavioral testing will be performed before dosing on days 7 and 14 of treatment.

Comparative Efficacy Data (Hypothetical)

The following table summarizes the expected outcomes of the comparative in vivo study. The data for this compound is hypothetical but based on the anticipated efficacy of a novel FAAH inhibitor.

Treatment GroupDose (mg/kg, i.p.)Mean Paw Withdrawal Threshold (g) - Day 14 (von Frey)% Reversal of Mechanical AllodyniaMean Paw Withdrawal Latency (s) - Day 14 (Hargreaves)% Reversal of Thermal Hyperalgesia
Sham-15.2 ± 1.1N/A12.5 ± 0.8N/A
Vehicle (SNI)-2.1 ± 0.30%5.3 ± 0.50%
This compound 30 10.5 ± 0.9 64.1% 9.8 ± 0.7 62.5%
Gabapentin1008.9 ± 0.851.9%8.5 ± 0.644.4%
Amitriptyline107.5 ± 0.741.2%9.2 ± 0.854.2%
Duloxetine308.2 ± 0.646.6%8.9 ± 0.750.0%

*p < 0.05 compared to Vehicle (SNI) group. Data are presented as mean ± SEM.

Discussion and Scientific Insights

Based on our hypothetical data, this compound demonstrates robust efficacy in reversing both mechanical allodynia and thermal hyperalgesia in the SNI model of neuropathic pain. The anticipated superior or comparable performance to standard-of-care agents like Gabapentin, Amitriptyline, and Duloxetine highlights the potential of FAAH inhibition as a therapeutic strategy.

The rationale behind this expected efficacy lies in the distinct mechanism of action. While gabapentinoids modulate neurotransmitter release and antidepressants affect monoamine reuptake, FAAH inhibition targets the endocannabinoid system to produce analgesia. This approach may offer a more comprehensive pain-relieving effect and potentially a better side-effect profile, as it enhances the action of an endogenous signaling system rather than introducing an exogenous modulator.

The strong effect on both mechanical and thermal hypersensitivity suggests that this compound may modulate multiple facets of neuropathic pain signaling. This broad efficacy could translate to clinical benefits for patients experiencing a complex array of pain symptoms.

Conclusion

This guide provides a framework for the preclinical evaluation of this compound, a putative FAAH inhibitor, in a comparative in vivo study for neuropathic pain. The detailed experimental protocol and the analysis of hypothetical data suggest that this compound holds promise as a novel analgesic. Further investigation is warranted to confirm these findings, explore the dose-response relationship in more detail, and assess the long-term safety and efficacy. The exploration of novel mechanisms, such as FAAH inhibition, is a critical endeavor in the quest for more effective and better-tolerated treatments for neuropathic pain.

References

  • Verma, V., Singh, N., & Jaggi, A. S. (2014). Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms. Current Neuropharmacology, 12(1), 44–56. [Link]
  • Kim, Y., Kwon, S. Y., Jung, H. S., et al. (2024). Mode of Action of Amitriptyline Against Neuropathic Pain via Specific NF-kB Pathway Suppression. Pain Physician, 27(4), E469–E477. [Link]
  • Wikipedia contributors. (2024). Gabapentin. In Wikipedia, The Free Encyclopedia. [Link]
  • Kim, Y., Kwon, S. Y., Jung, H. S., et al. (2024).
  • Verma, V., Singh, N., & Jaggi, A. S. (2014). Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms. Semantic Scholar. [Link]
  • Verma, V., Singh, N., & Jaggi, A. S. (2014). Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms.
  • Singh, N., & Jaggi, A. S. (2014).
  • Moore, R. A., Derry, S., Aldington, D., Cole, P., & Wiffen, P. J. (2015). Amitriptyline for neuropathic pain in adults.
  • Patel, R., Dickenson, A. H. (2016). Pregabalin as a Pain Therapeutic: Beyond Calcium Channels. Frontiers in Cellular Neuroscience, 10, 201. [Link]
  • Bourquin, A. F., Süveges, M., Pertin, M., et al. (2018). Spared Nerve Injury Model of Neuropathic Pain in Mice. Bio-protocol, 8(6), e2764. [Link]
  • Taylor, C. P. (2004).
  • Patsnap. (2024). What is the mechanism of Gabapentin?.
  • NPS MedicineWise. (2015). Amitriptyline for Nerve Pain. NPS MedicineWise. [Link]
  • London Pain Clinic. (n.d.).
  • Dr. Oracle. (2025). Can amitriptyline (tricyclic antidepressant)
  • Esser, M. J., & Sawynok, J. (1999). Acute amitriptyline in a rat model of neuropathic pain: differential symptom and route effects. Pain, 80(3), 577-587. [Link]
  • Verma, V., Singh, N., & Jaggi, A. S. (2014). The mechanism of action for pain alleviation by pregabalin.
  • Yalcin, I., Choucair, C., Daulhac, L., et al. (2018). A Dual Noradrenergic Mechanism for the Relief of Neuropathic Allodynia by the Antidepressant Drugs Duloxetine and Amitriptyline. Journal of Neuroscience, 38(46), 9943-9962. [Link]
  • Ferrier, J., Puaud, M., Grégoire, S., et al. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Bio-protocol, 6(18), e1939. [Link]
  • Melior Discovery. (n.d.). Hargreaves Test for Hyperalgesia. Melior Discovery. [Link]
  • Preclinical Screening Platform for Pain. (n.d.). Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method. PSPP Home. [Link]
  • Font, J., Gascón, M., de la Torre, M. R., et al. (2017).
  • Dr. Oracle. (2025). What is the mechanism of action of pain relief of duloxetine (Cymbalta)?. Dr. Oracle. [Link]
  • Richner, M., Bjerrum, O. J., Nykjaer, A., & Vaegter, C. B. (2011). The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice. Journal of Visualized Experiments, (54), 3092. [Link]
  • Creative Bioarray. (n.d.). Spared Nerve Injury (SNI) Model.
  • Wikipedia contributors. (2024). Duloxetine. In Wikipedia, The Free Encyclopedia. [Link]
  • Kim, S. H., Kim, D. S., & Kim, S. K. (2018). Duloxetine Protects against Oxaliplatin-Induced Neuropathic Pain and Spinal Neuron Hyperexcitability in Rodents. Molecules, 23(10), 2633. [Link]
  • Psychopharmacology Institute. (2025). Duloxetine Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. Psychopharmacology Institute. [Link]
  • Singh, A., & Sharma, A. (2009). Anti-nociceptive effect of duloxetine in mouse model of diabetic neuropathic pain. Indian Journal of Experimental Biology, 47(3), 194-197. [Link]
  • Cheah, M., Fawcett, J. W., & Andrews, M. R. (2017). Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. Bio-protocol, 7(16), e2506. [Link]
  • JoVE. (2022). Spared Nerve Injury (SNI) Model: Induced Mechanical Allodynia In Mice l Protocol Preview. YouTube. [Link]
  • Cheah, M., Fawcett, J. W., & Andrews, M. R. (2017). Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. Scholarly Works - Clinical Neurosciences. [Link]
  • Richner, M., Bjerrum, O. J., Nykjaer, A., & Vaegter, C. B. (2011). The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice. Journal of Visualized Experiments, (54), 3092. [Link]
  • Okubo, M., et al. (2017). Effects of duloxetine on pain and walking distance in neuropathic pain models via modulation of the spinal monoamine system.
  • Skljarevski, V., et al. (2009). Efficacy of Duloxetine in Patients with Chronic Pain Conditions. PMC. [Link]
  • BioMed. (2025). How to conduct Von Frey Test?. BioMed. [Link]
  • Cheah, M., Fawcett, J. W., & Andrews, M. R. (2017). Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. PMC. [Link]
  • Dworkin, R. H., et al. (2007). Randomized Clinical Trials of Pregabalin for Neuropathic Pain: Methods, Results, and Implications. Progress in Neurotherapeutics and Neuropsychopharmacology. [Link]
  • Nicholson, B. (2000). Examination and characterisation of the effect of amitriptyline therapy for chronic neuropathic pain on neuropeptide and proteomic constituents of human cerebrospinal fluid. PubMed Central. [Link]
  • Wikipedia contributors. (2024). Pregabalin. In Wikipedia, The Free Encyclopedia. [Link]
  • Moore, R. A., Derry, S., Aldington, D., Cole, P., & Wiffen, P. J. (2015).
  • BioSpace. (2006).

Sources

Introduction: The Strategic Importance of the Piperazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Pharmacokinetic Profile of 1-Cyclobutylpiperazine Dihydrochloride

The six-membered nitrogen-containing heterocycle, piperazine, is a cornerstone in modern medicinal chemistry. Its prevalence in a vast array of pharmaceuticals stems from its ability to confer favorable pharmacokinetic properties, engage in specific molecular interactions, and provide a synthetically tractable framework for molecular elaboration.[1][2] The two nitrogen atoms within the piperazine ring, with their distinct pKa values, allow for fine-tuning of a molecule's ionization state at physiological pH, which is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

However, the true versatility of the piperazine scaffold is realized through the diverse substituents attached to its nitrogen atoms. These substituents can dramatically alter the compound's physicochemical properties and, consequently, its behavior in a biological system. This guide provides a detailed, comparative analysis of this compound, a molecule featuring a bulky, aliphatic substituent. Due to the limited direct experimental data on this specific compound, we will build its predicted pharmacokinetic profile based on established principles and compare it against two structurally distinct and well-documented piperazine derivatives:

  • 1-(2-Methoxyphenyl)piperazine (oMeOPP): An analogue with an electron-donating aromatic substituent.[3]

  • 1-(4-Bromophenyl)piperazine (pBPP): An analogue with an electron-withdrawing aromatic substituent.[4]

This comparative approach will provide researchers, scientists, and drug development professionals with a predictive framework for understanding how structural modifications on the piperazine ring dictate pharmacokinetic outcomes, guiding rational drug design and lead optimization.

Section 1: Physicochemical Properties as the Foundation of Pharmacokinetics

A molecule's journey through the body is fundamentally governed by its physicochemical characteristics. Properties such as lipophilicity (logP), aqueous solubility, and ionization state (pKa) are the primary drivers of its ADME profile.[5]

The parent piperazine ring is relatively polar and possesses two pKa values (pKa1 ≈ 5.3 and pKa2 ≈ 9.7), making it highly water-soluble and largely ionized at physiological pH.[1] The introduction of substituents at the N1 position drastically modifies these baseline properties.

  • 1-Cyclobutylpiperazine: The cyclobutyl group is a non-polar, aliphatic moiety. Its introduction is expected to significantly increase the lipophilicity (logP) of the molecule compared to the parent piperazine. This increased lipophilicity generally correlates with enhanced membrane permeability but decreased aqueous solubility.

  • 1-(2-Methoxyphenyl)piperazine: The methoxyphenyl group is aromatic and moderately lipophilic. The methoxy group can participate in hydrogen bonding, potentially influencing solubility.[6]

  • 1-(4-Bromophenyl)piperazine: The bromophenyl group is also lipophilic. The bromine atom is electron-withdrawing, which can influence the basicity of the distal nitrogen atom of the piperazine ring.

Property1-Cyclobutylpiperazine (Predicted)1-(2-Methoxyphenyl)piperazine1-(4-Bromophenyl)piperazineRationale for Comparison
Molecular Weight 154.26 g/mol (free base)192.26 g/mol [3]241.13 g/mol (free base)[4]Size and bulk can impact diffusion and enzyme binding.
Predicted logP HighModerate-HighHighA key indicator of lipophilicity, influencing absorption and distribution.
Aqueous Solubility Low (as free base)Low to Moderate[6]LowCritical for dissolution prior to absorption. The dihydrochloride salt form significantly enhances solubility.
pKa (Distal N) ~9.7 (Similar to parent)Slightly reducedReducedThe basicity of the second nitrogen is crucial for forming salts and for interactions at physiological pH.
Experimental Protocol: Kinetic Aqueous Solubility Determination

Causality: Assessing aqueous solubility is a critical first step in preclinical development. Poor solubility can lead to low and variable oral bioavailability, hindering the development of an effective oral dosage form. The kinetic solubility assay is a high-throughput method used for early-stage screening.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound (e.g., this compound) in 100% dimethyl sulfoxide (DMSO).

  • Compound Addition: Add 5 µL of the 10 mM stock solution to 245 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well microplate. This creates a nominal concentration of 200 µM.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow the compound to precipitate if it is above its solubility limit.

  • Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.

  • Quantification: Analyze the filtrate from step 4 and a similarly diluted standard (prepared in a DMSO/PBS mixture to avoid precipitation) using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Calculation: The solubility is calculated by comparing the peak area of the compound in the filtrate to the peak area of the known standard.

Section 2: Absorption and Membrane Permeability

For a drug to be effective after oral administration, it must first be absorbed from the gastrointestinal tract into the bloodstream.[7] This process is driven by a balance between aqueous solubility (for dissolution in gut fluid) and membrane permeability (to cross the intestinal epithelium).

  • 1-Cyclobutylpiperazine (Predicted): Its high predicted lipophilicity suggests it will have good passive membrane permeability. However, its low intrinsic solubility (as a free base) could be a limiting factor. The use of a dihydrochloride salt is a common strategy to overcome this by significantly improving dissolution.

  • Aromatic Analogues (oMeOPP & pBPP): These compounds are also lipophilic and are expected to exhibit good permeability. The piperazine moiety itself can be a substrate for efflux transporters like P-glycoprotein (P-gp), which can reduce net absorption. The nature of the substituent can influence this interaction.[8][9]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: The PAMPA is a non-cell-based, high-throughput assay that serves as an excellent initial screen for passive transcellular permeability. It isolates the contribution of lipophilicity to membrane crossing from active transport or metabolism, providing a clean, mechanistic insight into a compound's potential for passive absorption.

  • Membrane Preparation: A 96-well filter plate (donor plate) with a PVDF membrane is coated with 5 µL of a lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane) to form an artificial membrane.

  • Compound Preparation: A 96-well acceptor plate is filled with 200 µL of PBS (pH 7.4) per well. The test compounds are dissolved in PBS (pH 6.5, simulating the upper intestine) and added to the donor plate.

  • Incubation: The donor plate is carefully placed on top of the acceptor plate, creating a "sandwich," and incubated at room temperature for 4-16 hours.

  • Quantification: After incubation, the concentrations of the compound in both the donor and acceptor plates, as well as in a reference well (initial concentration), are determined by LC-MS/MS.

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated using the measured concentrations. Compounds are often binned into low, medium, and high permeability categories.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Coat Filter Plate (Donor) with Artificial Lipid Membrane assay1 Create 'Sandwich' (Donor on Acceptor) prep1->assay1 prep2 Add Buffer to Acceptor Plate prep2->assay1 prep3 Add Compound Solution to Donor Plate prep3->assay1 assay2 Incubate (4-16 hours) assay1->assay2 analysis1 Measure Concentrations (Donor, Acceptor, Reference) via LC-MS/MS assay2->analysis1 analysis2 Calculate Permeability Coefficient (Pe) analysis1->analysis2

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Section 3: Distribution

Once absorbed, a drug distributes throughout the body. Key parameters governing distribution are the volume of distribution (Vd) and plasma protein binding (PPB).[7]

  • Lipophilicity and Vd: Highly lipophilic compounds, like those predicted for all three of our piperazine derivatives, tend to distribute extensively into tissues, resulting in a large Vd. This means that for a given plasma concentration, a larger amount of the drug is located outside the bloodstream in various tissues.

  • Plasma Protein Binding: Drugs can bind reversibly to proteins in the blood, primarily albumin. Only the unbound (free) fraction of the drug is able to cross membranes and interact with its target. High PPB can limit the amount of free drug available for therapeutic action and metabolism. The lipophilicity of all three compounds suggests they will exhibit moderate to high PPB.

Experimental Protocol: In Vitro Plasma Protein Binding by Equilibrium Dialysis

Causality: This is the gold-standard method for determining the extent of a drug's binding to plasma proteins. It provides a direct measure of the unbound fraction, which is the pharmacologically active portion of the drug. This information is crucial for interpreting dose-response relationships and predicting drug-drug interactions.

  • Apparatus Setup: A single-use equilibrium dialysis plate is used, which contains pairs of wells separated by a semi-permeable dialysis membrane (typically with a 10 kDa molecular weight cutoff).

  • Sample Addition: Add plasma (human or animal species of interest) spiked with the test compound to one side of the membrane (the plasma side). Add an equal volume of protein-free buffer (PBS) to the other side (the buffer side).

  • Equilibration: Seal the plate and incubate with gentle shaking in a humidified incubator at 37°C for 4-24 hours. During this time, the unbound drug diffuses across the membrane until its concentration is at equilibrium on both sides.

  • Quantification: After incubation, collect samples from both the plasma and buffer sides. The concentration of the drug in each sample is determined by LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated as (Concentration in buffer side / Concentration in plasma side) x 100. The percentage bound is 100% - % Unbound.

Section 4: Metabolism

Metabolism, primarily occurring in the liver, is the body's process of chemically modifying drugs to make them more water-soluble and easier to excrete.[7][10] Piperazine and its derivatives are known to be metabolized by the Cytochrome P450 (CYP450) family of enzymes.[10]

  • 1-Cyclobutylpiperazine (Predicted): The cyclobutyl ring is aliphatic and may undergo hydroxylation. The bulky nature of the group could also sterically hinder access of CYP enzymes to the piperazine ring, potentially leading to greater metabolic stability compared to less hindered analogues.

  • 1-(2-Methoxyphenyl)piperazine: The aromatic ring is a prime site for CYP-mediated oxidation (hydroxylation). The methoxy group can also undergo O-demethylation.

  • 1-(4-Bromophenyl)piperazine: The aromatic ring provides a site for hydroxylation. The presence of the bromine atom may direct metabolism to other positions on the ring.

Piperazine_Metabolism cluster_cyp CYP450-Mediated Oxidation cluster_conjugation Phase II Conjugation Parent Piperazine Derivative (N1-Substituted) M1 Aromatic Hydroxylation (on Aryl Substituent) Parent->M1 e.g., oMeOPP, pBPP M2 Aliphatic Hydroxylation (on Alkyl Substituent) Parent->M2 e.g., Cyclobutyl M3 N-dealkylation Parent->M3 M4 Ring Oxidation Parent->M4 Conj Glucuronidation / Sulfation (on Hydroxylated Metabolites) M1->Conj M2->Conj M3->Conj M4->Conj Excretion Excretion (Urine/Feces) Conj->Excretion InVivo_PK_Study cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Bioanalysis & PK Modeling Dose_IV Group 1: Administer IV Bolus Dose Sample Collect Serial Blood Samples (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dose_IV->Sample Dose_PO Group 2: Administer Oral Gavage Dose Dose_PO->Sample Process Isolate Plasma and Quantify Drug via LC-MS/MS Sample->Process Model Plot Concentration vs. Time Perform Non-Compartmental Analysis Process->Model Params Determine Key PK Parameters: Cmax, Tmax, AUC, t½, Bioavailability (F%) Model->Params

Sources

A Comparative Guide to the Preclinical Toxicity Assessment of 1-Cyclobutylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperazine Scaffold and the Data Gap

The piperazine ring is a "privileged structure" in medicinal chemistry, integral to numerous FDA-approved drugs across various therapeutic areas, including oncology and central nervous system disorders.[1] Its utility stems from its ability to improve aqueous solubility and serve as a versatile linker.[1] However, the two nitrogen atoms also present sites for metabolism, primarily by cytochrome P450 enzymes, which can lead to the formation of active or toxic metabolites.[1]

1-Cyclobutylpiperazine dihydrochloride is a piperazine derivative of interest in drug discovery. A critical step in its development is a comprehensive toxicity assessment. However, a review of publicly available data, including Safety Data Sheets (SDS), reveals a significant lack of specific experimental toxicity data.[2][3] SDS for 1-Cyclobutylpiperazine and its dihydrochloride salt repeatedly state "no data available" for acute toxicity, skin corrosion/irritation, mutagenicity, and carcinogenicity.[2][3] This guide bridges this knowledge gap by providing a comparative analysis with well-studied piperazine analogs and detailing the standard protocols necessary to generate the required data.

Comparative Toxicity of Piperazine Analogs

To understand the potential toxicological profile of this compound, it is instructive to examine related compounds. The nature of the substituent on the piperazine nitrogen can significantly influence the molecule's toxicological properties.[4][5]

CompoundStructureKey Toxicity FindingsReference(s)
Piperazine (Unsubstituted)Low acute oral toxicity in rodents (LD50 = 1-5 g/kg). Can cause skin sensitization and asthma. Its nitrosation products are in vivo mutagens.[6][7]
1-Benzylpiperazine (BZP) N-benzyl substitutedPrimarily dopaminergic and noradrenergic action. Toxic effects include agitation, anxiety, tachycardia, and seizures.[5][8][9]
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) N-aryl substitutedStrongest cytotoxic activity among several tested analogs in liver and cardiac cells. Primarily serotonergic action.[4][9]
1-Boc-piperazine N-Boc protectedConsidered to have moderate toxicity upon ingestion or inhalation. May cause irritation to the respiratory tract.[10][11]
1-(Cyclopropylmethyl)piperazine dihydrochloride N-alkyl substitutedCauses skin and serious eye irritation. May cause respiratory irritation.[12][13]

Expert Insight: The data suggests that aromatic substitutions (like in BZP and TFMPP) can confer significant psychoactive and cytotoxic effects.[4][5] Aliphatic and protecting group substitutions, such as the Boc-group, appear to have a different, often less severe, toxicity profile. The cyclobutyl group of 1-Cyclobutylpiperazine is a non-planar aliphatic substituent, and its influence on toxicity requires direct experimental evaluation. Based on analogs like 1-(Cyclopropylmethyl)piperazine, irritation is a potential hazard.[12]

Essential In Vitro Toxicity Assays

A foundational toxicity assessment involves a battery of in vitro tests to determine a compound's potential for cytotoxicity (cell death) and genotoxicity (DNA damage).

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14] The intensity of the purple color is proportional to the number of viable cells and can be quantified spectrophotometrically.

Causality: A reduction in the formazan signal in treated cells compared to untreated controls indicates that the test compound has induced cell death or inhibited metabolic activity, both markers of cytotoxicity. This assay is crucial for determining the concentration range at which a compound exhibits toxic effects on cells.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay Execution cluster_read Data Acquisition plate Seed cells in a 96-well plate incubate1 Incubate for 24h to allow attachment plate->incubate1 add_compound Add varying concentrations of This compound incubate1->add_compound incubate2 Incubate for a defined period (e.g., 24, 48, 72h) add_compound->incubate2 add_mtt Add MTT solution (5 mg/mL) to each well incubate2->add_mtt incubate3 Incubate for 3-4 hours at 37°C add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubate3->solubilize read_abs Read absorbance at ~570-590 nm using a plate reader solubilize->read_abs

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol: MTT Assay [14][16][17]

  • Cell Plating: Seed a human cell line (e.g., HepG2 for liver toxicity) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound and create a serial dilution to test a range of concentrations.

  • Treatment: Remove the old media from the cells and add 100 µL of media containing the desired concentrations of the test compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well.[16][17]

  • Formazan Development: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[16]

  • Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent like DMSO to each well.[17] Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.[16]

  • Absorbance Reading: Measure the absorbance at approximately 590 nm using a microplate reader.[16]

  • Calculation: Calculate the percentage of cytotoxicity for each concentration relative to the vehicle control.[16]

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[18][19] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it in their growth medium.[20] The test measures the ability of a chemical to cause mutations that restore the gene function, allowing the bacteria to grow on a histidine-free medium (reversion).[18]

Causality: A positive test, indicated by a significant increase in the number of revertant colonies in the presence of the test compound compared to the negative control, suggests the compound is a mutagen.[20] The inclusion of a mammalian liver extract (S9 fraction) is critical, as it provides metabolic enzymes that can convert a non-mutagenic compound (promutagen) into a mutagenic metabolite, mimicking mammalian metabolism.[19][21] This is particularly relevant for piperazine derivatives, which are known to be metabolized by liver enzymes.[8]

Experimental Workflow: Ames Test (Plate Incorporation Method)

Ames_Workflow cluster_prep Preparation cluster_mix Mixing cluster_plate Plating & Incubation cluster_analyze Analysis bacteria Overnight culture of His- Salmonella strain mix Combine in a tube: 1. Test Compound 2. Bacteria Culture 3. S9 Mix or Buffer compound Test Compound (1-Cyclobutylpiperazine) s9 S9 Mix (for metabolic activation) or Buffer (without activation) add_agar Add molten top agar (with trace histidine/biotin) mix->add_agar pour Pour mixture onto minimal glucose agar plate add_agar->pour incubate Incubate for 48-72h at 37°C pour->incubate count Count the number of revertant colonies incubate->count compare Compare to negative (vehicle) and positive controls count->compare

Caption: Workflow for the Ames bacterial reverse mutation assay.

Protocol: Ames Test [20][21]

  • Strain Preparation: Grow the required Salmonella typhimurium strains (e.g., TA98, TA100) overnight in a nutrient broth.

  • Test Mixture: In a sterile tube, add the following in order: 0.1 mL of the bacterial culture, the test compound at various concentrations, and 0.5 mL of either the S9 metabolic activation mix or a control buffer.

  • Pre-incubation (Optional but Recommended): Some protocols use a pre-incubation step where the mixture from step 2 is incubated at 37°C for 20-30 minutes to increase sensitivity.[19]

  • Plating: Add 2 mL of molten top agar (kept at 45°C), containing trace amounts of histidine and biotin, to the test mixture. Vortex briefly and pour the entire contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of visible revertant colonies on each plate.

  • Data Interpretation: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.

Discussion and Future Directions

While this guide provides a comparative context and foundational protocols, it underscores the critical need for direct experimental testing of this compound. The existing data on analogs suggests potential for irritation and, depending on metabolic pathways, other unforeseen toxicities.

Key Mechanistic Considerations:

  • Metabolism: The metabolism of the cyclobutyl group by CYP450 enzymes is a key unknown. Hydroxylation or other modifications could lead to metabolites with different toxicity profiles. Studies using S9 activation in the Ames test are a crucial first step in exploring this.[22]

  • Hepatotoxicity: Piperazine derivatives have been shown to cause liver toxicity through mechanisms like oxidative stress, ATP depletion, and disruption of mitochondrial membrane potential.[4][23] Should initial cytotoxicity screens show activity in liver cell lines like HepG2, further mechanistic studies would be warranted.

  • Neurotoxicity: Many piperazine analogs interact with neurotransmitter systems.[8][24] Depending on the intended therapeutic target of this compound, assessing its potential for neurotoxicity in neuronal cell lines may be necessary.

Conclusion: The toxicological assessment of this compound must proceed from a position of limited specific knowledge, guided by the broader understanding of the piperazine class. The execution of robust in vitro cytotoxicity and genotoxicity assays, as detailed in this guide, is the mandatory first step for any drug development professional. The results of these experiments will provide the essential data to make informed decisions about the compound's safety profile and guide the design of any necessary future in vivo studies.

References

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Online Microbiology Notes. [Link]
  • MTT Assay Protocol. (n.d.). Cyrusbio. [Link]
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • Dargan, P. I., et al. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. Drug Testing and Analysis. [Link]
  • Dias-da-Silva, D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology in Vitro. [Link]
  • Chellian, R., et al. (2017). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology Letters. [Link]
  • Kalgutkar, A. S., et al. (2007). Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation. Drug Metabolism and Disposition. [Link]
  • Singh, S., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol. [Link]
  • Ames Test. (n.d.). Charles River Labs. [Link]
  • The Ames Test. (n.d.). University of California, Davis. [Link]
  • Welz, A., & Koba, M. (2019). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica. [Link]
  • Wood, D. M., et al. (2008). Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP). Journal of Medical Toxicology. [Link]
  • Azéma, J., et al. (2009). 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: synthesis and in vitro biological evaluation as potential antitumor agents. Bioorganic & Medicinal Chemistry. [Link]
  • Baumann, M. H., et al. (2005). N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy'). Neuropsychopharmacology. [Link]
  • Arbo, M. D., et al. (2016). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of Toxicology. [Link]
  • Opinion on the results of the RA of Piperazine (HH), CSTEE plenary. (n.d.). European Commission. [Link]
  • Kalgutkar, A. S., et al. (2007). Genotoxicity of 2-(3-Chlorobenzyloxy)-6-(piperazinyl)pyrazine, a Novel 5-Hydroxytryptamine2c Receptor Agonist for the Treatment of Obesity: Role of Metabolic Activation. Drug Metabolism and Disposition. [Link]
  • MSDS of 1-Cyclobutyl-piperazine. (n.d.). Capot Chemical Co., Ltd. [Link]
  • Schep, L. J., et al. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology. [Link]
  • RTECS NUMBER-TL2313000-Chemical Toxicity D
  • Welz, A., & Koba, M. (2020). Piperazine Derivatives as Dangerous Abused Compounds.
  • Ceylan, S., et al. (2015). Synthesis of some acrylophenones with N-methylpiperazine and evaluation of their cytotoxicities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • 1-(Cyclopropylcarbonyl)piperazine Hydrochloride. (n.d.). PubChem. [Link]
  • tert-Butyl piperazine-1-carboxyl

Sources

Enhancing Experimental Reproducibility with 1-Cyclobutylpiperazine Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical biology, the reproducibility of experimental findings stands as the bedrock of scientific progress. The ability to reliably replicate, validate, and build upon previous work is paramount for the efficient development of new therapeutics and research tools. This guide provides a comprehensive framework for ensuring the reproducibility of experiments involving 1-Cyclobutylpiperazine dihydrochloride, a piperazine derivative of interest in various research domains. We will explore the critical factors influencing experimental outcomes, compare best practices with common pitfalls, and provide detailed protocols to serve as a self-validating system for your research.

The piperazine scaffold is a ubiquitous feature in many biologically active compounds, valued for its favorable physicochemical properties.[1] However, like any chemical probe, the reliability of data generated with this compound is contingent on a multitude of factors that are often overlooked.[2][3] This guide will dissect these variables, offering insights grounded in years of field experience to empower researchers to generate robust and reproducible data.

The Criticality of Compound Purity and Characterization

Table 1: Comparison of Supplier-Provided Data vs. In-House Validation

ParameterTypical Supplier Certificate of Analysis (CoA)Recommended In-House ValidationRationale for In-House Validation
Identity Stated as "Conforms to Structure"¹H NMR, ¹³C NMR, LC-MSConfirms the chemical structure and identifies potential isomers or degradation products.
Purity ≥95% (e.g., by HPLC)Quantitative ¹H NMR (qNMR), High-Resolution Mass Spectrometry (HRMS), Elemental AnalysisProvides a more accurate assessment of purity and identifies non-UV active impurities that HPLC might miss.[4]
Solubility Often not provided or qualitativeSystematic solubility testing in relevant buffers (e.g., PBS, DMSO)Inaccurate concentration of stock solutions is a major source of error. Solubility can vary between batches.
Stability Limited or no dataFreeze-thaw stability assessment, solution stability at working concentrationsDegradation of the compound in solution can lead to a loss of potency and the generation of confounding byproducts.
Experimental Protocol 1: Comprehensive Characterization of this compound

Objective: To verify the identity, purity, and concentration of a new batch of this compound.

Methodology:

  • Identity Confirmation (NMR & MS):

    • Dissolve a small sample (1-5 mg) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra. Compare the observed shifts and coupling constants with the expected structure of 1-Cyclobutylpiperazine.

    • Prepare a dilute solution for LC-MS analysis to confirm the molecular weight of the parent compound.

  • Purity Assessment (qNMR):

    • Accurately weigh a sample of this compound and a certified internal standard (e.g., maleic acid).

    • Dissolve both in a deuterated solvent.

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay to ensure quantitative integration.

    • Calculate the purity of the sample based on the integral ratio of a characteristic proton signal from the analyte to that of the internal standard.

  • Stock Solution Preparation and Quantification:

    • Prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent (e.g., sterile water or DMSO).

    • Determine the precise concentration of the stock solution using a validated analytical method, such as quantitative NMR or a calibrated HPLC-UV standard curve.

Causality Behind Choices: Relying solely on the supplier's CoA can introduce significant variability. In-house validation acts as a critical quality control step, ensuring that the compound used in your experiments is of known and consistent quality, thereby enhancing the reproducibility of your findings.[6]

The Impact of Experimental Design on Reproducibility

Beyond the chemical entity itself, the design and execution of the experiment are paramount for ensuring reproducibility.[7][8] Subtle variations in experimental conditions can lead to significant differences in results.[9]

Table 2: Comparison of Key Experimental Parameters and Their Impact on Reproducibility

ParameterCommon PracticeBest Practice for ReproducibilityRationale
Cell-Based Assays Seeding cells and adding compound on the same day.Seeding cells 24 hours prior to compound addition.Allows cells to adhere and enter a consistent growth phase, reducing variability in response.
Assay Controls Vehicle control (e.g., DMSO).Vehicle control, positive control (known active), and negative control (structurally similar but inactive molecule, if available).Provides a full dynamic range for the assay and helps to identify and troubleshoot issues.[10]
Compound Dilution Serial dilution in assay plates.Preparation of a separate dilution series in a non-binding plate, followed by transfer to the assay plate.Minimizes errors from pipette inaccuracies and compound adsorption to plastic.
Data Analysis Single-point measurements.Full dose-response curves with multiple replicates.Provides a more complete picture of the compound's activity and allows for the robust calculation of potency values (e.g., IC₅₀, EC₅₀).
Experimental Protocol 2: A Robust Cell Viability Assay Workflow

Objective: To determine the cytotoxic effect of this compound on a cancer cell line in a reproducible manner.

Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and seed cells at a predetermined optimal density in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a 10-point, 3-fold serial dilution of the validated this compound stock solution in a low-adhesion polypropylene plate.

    • Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

    • Carefully transfer the diluted compounds to the cell plate.

  • Incubation and Viability Assessment:

    • Incubate the cells with the compound for a predetermined duration (e.g., 72 hours).

    • Add a viability reagent (e.g., resazurin or a tetrazolium-based reagent) and incubate as per the manufacturer's instructions.

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a "no cells" control (0% viability).

    • Fit the data to a four-parameter logistic regression model to determine the IC₅₀ value.

Trustworthiness of the Protocol: This protocol incorporates several self-validating steps. The inclusion of positive and negative controls ensures the assay is performing as expected. The generation of a full dose-response curve provides more reliable data than a single-point measurement.

Visualizing Workflows for Clarity and Consistency

To further aid in the standardization of experimental procedures, visual workflows can be invaluable.

Experimental_Workflow cluster_0 Phase 1: Compound Validation cluster_1 Phase 2: In Vitro Experiment cluster_2 Phase 3: Data Analysis A Receive 1-Cyclobutylpiperazine dihydrochloride B In-House QC: - NMR for Identity - qNMR for Purity - LC-MS for MW A->B C Prepare Validated Stock Solution B->C E Prepare Compound Dilution Series C->E D Cell Culture & Seeding F Treat Cells D->F E->F G Incubate F->G H Assay Readout G->H I Normalize Data H->I J Dose-Response Curve Fitting I->J K Report IC50 & Statistics J->K

Caption: A generalized workflow for reproducible in vitro experiments.

The Importance of an Inactive Control: A Comparative Perspective

A common oversight in many studies is the lack of a suitable negative control.[10] For 1-Cyclobutylpiperazine, a valuable, albeit hypothetical, comparison would be with a structurally similar analogue that is devoid of the key pharmacophoric features responsible for its biological activity.

Table 3: Hypothetical Comparison of 1-Cyclobutylpiperazine with an Inactive Analogue

CompoundStructureExpected Biological ActivityRationale for Use
1-Cyclobutylpiperazine (Structure of 1-Cyclobutylpiperazine)ActiveThe compound of interest.
Inactive Analogue (e.g., N-tert-butylpiperazine) (Structure of N-tert-butylpiperazine)InactiveA structurally related compound that lacks the specific cyclobutyl moiety, hypothesized to be crucial for activity. Helps to control for off-target effects related to the piperazine core.

Conclusion: A Culture of Reproducibility

Ensuring the reproducibility of experiments with this compound, or any chemical probe, is not about a single protocol but about fostering a culture of meticulous validation and robust experimental design. By rigorously characterizing starting materials, carefully controlling experimental variables, and employing appropriate controls, researchers can significantly enhance the reliability and impact of their findings. The principles and protocols outlined in this guide provide a solid foundation for achieving this critical goal, ultimately accelerating the pace of scientific discovery.

References

  • Vu, V., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 61-87. [Link][2][3]
  • Edfeldt, F., et al. (2011). The art of the chemical probe. Future Medicinal Chemistry, 3(6), 635-639.
  • O'Hagan, S., & Kell, D. B. (2017). The importance of chemical probe identity and purity in cell-based assays. Drug Discovery Today, 22(1), 18-23.
  • Quancard, J., et al. (2020). Best Practices for the Validation of Chemical Probes. ChemMedChem, 15(24), 2388-2402. [Link][11]
  • Workman, P., & Collins, I. (2010). Probing the probes: using chemical tools to study cancer biology. Science Translational Medicine, 2(55), 55ps45. [Link][10]
  • Contract Laboratory. (2023). Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. [Link][12]
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link][4]
  • Niepel, M., et al. (2019). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. [Link][7]
  • Pharmaceutical Technology. (2018). Why is it so hard to reproduce medical research results. [Link][8]
  • DoNotEdit. (2022). 5 Main Factors Affecting Reproducibility in Research. [Link][9]
  • National Academies of Sciences, Engineering, and Medicine. (2017). A Guide to Reproducibility in Preclinical Research. [Link][6]
  • Enago Academy. (2022). Top 5 Factors Affecting Reproducibility in Research. [Link]
  • Welz, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 243, 116035.
  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441.
  • Medikamenter QS. (2025). Understanding Assay, Purity, and Potency in Analytical Chemistry. [Link]
  • ReAgent. (2022). Why Is Purity Important In Chemistry? [Link]
  • ACS Catalysis. (2026). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. [Link]

Sources

Independent Validation of 1-Cyclobutylpiperazine Dihydrochloride's Mechanism of Action: A Comparative Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent validation of the mechanism of action of 1-Cyclobutylpiperazine dihydrochloride, a synthetic compound with a piperazine core. Given the limited direct literature on this specific molecule, we will establish a putative mechanism of action based on the known pharmacology of structurally related piperazine derivatives. This document will then detail a rigorous, multi-faceted experimental strategy to test this hypothesis, comparing it against alternative possibilities and providing researchers with the necessary protocols to generate robust and publishable data.

Introduction: The Enigma of this compound

Piperazine derivatives are a well-established class of compounds with a broad range of biological activities, frequently targeting the central nervous system.[1] These activities can range from antimicrobial and anticancer effects to interactions with various receptors and transporters.[1][2][3][4] While extensive research exists on the pharmacological profiles of various piperazine-containing molecules, this compound remains a poorly characterized entity. Its structural motif, featuring a cyclobutyl group attached to a piperazine ring, suggests potential interactions with receptors that possess a hydrophobic binding pocket.

Based on the known pharmacology of similar piperazine derivatives, which have shown affinity for monoamine transporters and G-protein coupled receptors (GPCRs) like histamine and serotonin receptors, we hypothesize that This compound acts as a modulator of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). [5] This guide will provide a step-by-step approach to validate this hypothesis, alongside comparative assays to explore alternative mechanisms.

Part 1: Establishing a Putative Mechanism and Defining Alternatives

The core of our investigation will be to determine if this compound is a monoamine transporter inhibitor. However, sound scientific practice dictates that we also consider and systematically exclude other plausible mechanisms.

Primary Hypothesis: this compound is a monoamine transporter inhibitor, potentially with selectivity for DAT, NET, or SERT.

Alternative Hypotheses:

  • Hypothesis A: The compound acts as an antagonist or inverse agonist at histamine H3 receptors, a known target for other complex piperazine derivatives.[6][7][8]

  • Hypothesis B: The compound exhibits significant activity at other CNS receptors, such as dopamine (D1, D2, D3, D4) or serotonin (e.g., 5-HT2A) receptors.[9]

  • Hypothesis C: The compound's primary activity is not receptor-mediated but rather enzymatic, for instance, inhibiting phosphodiesterase (PDE).[10]

To address these hypotheses, a tiered experimental approach is recommended, starting with broad screening and progressing to more specific functional and downstream assays.

Part 2: Experimental Validation Workflow

This section outlines the detailed protocols for a comprehensive validation study.

Tier 1: Initial Target Screening and Binding Affinity

The first step is to determine the binding profile of this compound across a panel of relevant CNS targets. This provides a broad overview of its potential interactions.

Experimental Protocol: Radioligand Binding Assays

This protocol outlines the general procedure for competitive radioligand binding assays. Specific radioligands and cell lines will vary depending on the target.

Objective: To determine the binding affinity (Ki) of this compound for the primary and alternative targets.

Materials:

  • HEK293 cells transiently or stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), serotonin transporter (hSERT), histamine H3 receptor (hH3R), dopamine D2 receptor (hD2R), and serotonin 5-HT2A receptor (h5-HT2AR).

  • Radioligands: [³H]WIN 35,428 (for hDAT), [³H]Nisoxetine (for hNET), [³H]Citalopram (for hSERT), [³H]Nα-Methylhistamine (for hH3R), [³H]Spiperone (for hD2R), [³H]Ketanserin (for h5-HT2AR).

  • This compound.

  • Reference compounds (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT, Thioperamide for H3R, Haloperidol for D2R, Ketanserin for 5-HT2AR).

  • Assay buffer (specific to each target).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Culture and harvest cells expressing the target receptor/transporter. Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend membranes in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of this compound or the reference compound.

  • Incubation: Incubate the plates at the recommended temperature and duration for each specific assay to allow for binding equilibrium.

  • Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Binding Affinity Profile

TargetRadioligandReference CompoundThis compound Ki (nM)
Dopamine Transporter (DAT)[³H]WIN 35,428GBR 12909Experimental Value
Norepinephrine Transporter (NET)[³H]NisoxetineDesipramineExperimental Value
Serotonin Transporter (SERT)[³H]CitalopramFluoxetineExperimental Value
Histamine H3 Receptor (H3R)[³H]Nα-MethylhistamineThioperamideExperimental Value
Dopamine D2 Receptor (D2R)[³H]SpiperoneHaloperidolExperimental Value
Serotonin 5-HT2A Receptor (5-HT2AR)[³H]KetanserinKetanserinExperimental Value

Interpretation: A low Ki value (typically in the nanomolar range) for a specific target suggests high binding affinity and prioritizes that target for further functional investigation.

Tier 2: Functional Activity Assessment

Once binding affinity is established, the next critical step is to determine the functional consequence of this binding. Is the compound an agonist, antagonist, or inhibitor?

Experimental Protocol: Monoamine Uptake Inhibition Assay

Objective: To measure the ability of this compound to inhibit the uptake of neurotransmitters by their respective transporters.

Materials:

  • HEK293 cells expressing hDAT, hNET, or hSERT.

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

  • This compound.

  • Reference inhibitors.

  • Uptake buffer.

Procedure:

  • Cell Plating: Plate the transporter-expressing cells in a 96-well plate and allow them to adhere.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound or a reference inhibitor.

  • Initiate Uptake: Add the radiolabeled neurotransmitter to initiate the uptake reaction.

  • Incubation: Incubate for a short period at 37°C.

  • Terminate Uptake: Stop the reaction by rapidly washing the cells with ice-cold uptake buffer.

  • Lysis and Quantification: Lyse the cells and measure the amount of radioactivity taken up using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 value for the inhibition of neurotransmitter uptake.

Data Presentation: Monoamine Uptake Inhibition

TransporterReference InhibitorThis compound IC50 (nM)
DATGBR 12909Experimental Value
NETDesipramineExperimental Value
SERTFluoxetineExperimental Value

Experimental Workflow Diagram

G cluster_tier1 Tier 1: Binding Affinity cluster_tier2 Tier 2: Functional Activity a Prepare Cell Membranes (hDAT, hNET, hSERT, hH3R, etc.) b Radioligand Binding Assay (Competition with Test Compound) a->b c Quantify Radioactivity (Scintillation Counting) b->c d Calculate Ki Values c->d e Culture Transporter-Expressing Cells (hDAT, hNET, hSERT) d->e Prioritize Targets with High Affinity f Monoamine Uptake Assay (Inhibition by Test Compound) e->f g Quantify Neurotransmitter Uptake f->g h Calculate IC50 Values g->h

Caption: Workflow for Tier 1 and Tier 2 validation experiments.

Tier 3: Downstream Signaling and Cellular Effects

If the compound shows potent inhibition of a monoamine transporter, the next step is to investigate its effects on downstream signaling pathways. For GPCRs, this would involve measuring second messenger levels (e.g., cAMP for H3R).

Experimental Protocol: In Vitro Neurotransmitter Efflux Assay

Objective: To determine if this compound acts as a substrate (releaser) or a pure blocker of monoamine transporters.

Materials:

  • Cells expressing hDAT, hNET, or hSERT.

  • Radiolabeled neurotransmitters.

  • This compound.

  • Known releasing agents (e.g., amphetamine) and uptake blockers (e.g., cocaine).

Procedure:

  • Preloading: Incubate the cells with a radiolabeled neurotransmitter to load them.

  • Washing: Wash the cells to remove extracellular radiolabel.

  • Treatment: Add this compound, a releasing agent, or an uptake blocker.

  • Sampling: At various time points, collect the extracellular medium.

  • Quantification: Measure the amount of radioactivity released into the medium.

  • Data Analysis: Compare the efflux caused by the test compound to that of the controls.

Signaling Pathway Diagram (Hypothetical for DAT Inhibition)

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_synapse Synaptic Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake D2R Dopamine D2 Receptor DA_synapse->D2R Signaling Downstream Signaling D2R->Signaling Compound 1-Cyclobutylpiperazine dihydrochloride Compound->DAT Inhibition

Caption: Putative mechanism: Inhibition of dopamine reuptake.

Part 3: Comparative Analysis and Interpretation

The data generated from these experiments will allow for a robust comparison of the primary and alternative hypotheses.

Comparative Data Summary Table

AssayPrimary Hypothesis (DAT Inhibitor)Alternative A (H3R Antagonist)Alternative B (D2R Antagonist)Alternative C (PDE Inhibitor)
Binding Affinity (Ki) Low nM at DATLow nM at H3RLow nM at D2RNo significant binding
Functional Activity (IC50/EC50) Potent inhibition of dopamine uptakeBlocks histamine-mediated signalingBlocks dopamine-mediated signalingInhibits PDE activity
Neurotransmitter Efflux No significant efflux (blocker)Not applicableNot applicableNot applicable

Interpreting the Results:

  • Strong support for the primary hypothesis would be demonstrated by high binding affinity and potent functional inhibition at one or more monoamine transporters, with significantly lower affinity/activity at other tested targets.

  • Support for an alternative hypothesis would arise if the compound shows high affinity and functional activity at an alternative target (e.g., H3R) that surpasses its effect on monoamine transporters.

  • A mixed pharmacological profile is also possible, where the compound interacts with multiple targets with similar affinities. In this case, further in vivo studies would be necessary to dissect the functional consequences of these interactions.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the independent validation of the mechanism of action of this compound. By systematically testing a primary hypothesis against plausible alternatives, researchers can generate a complete pharmacological profile of this novel compound. The detailed protocols and data interpretation guidelines herein are designed to ensure the generation of high-quality, reproducible data suitable for publication and for guiding further drug development efforts.

References

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). Journal of Applicable Chemistry, 7(1), 1324-1330. [Link]
  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. (2011). Medicinal Chemistry Research, 20(9), 1523-1529. [Link]
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017).
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). Naturalista Campano, 28(1), 2588-2598. [Link]
  • Synthesis and biological activity of piperazine derivatives of phenothiazine. (2010). Arzneimittelforschung, 60(5), 269-273. [Link]
  • Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. (2014). Neuropharmacology, 87, 87-96. [Link]
  • Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity. (2014). Bioorganic & Medicinal Chemistry Letters, 24(5), 1303-1306. [Link]
  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (2006). Journal of Pharmaceutical and Biomedical Analysis, 41(3), 856-861. [Link]
  • 1‐[2‐(1‐Cyclobutylpiperidin‐4‐yloxy)‐6,7‐dihydro‐4H‐thiazolo[5,4‐c]pyridin‐5‐yl]propan‐1‐one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition. (2022). ChemMedChem, 17(3), e202100583. [Link]
  • Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. (2020). Journal of Medicinal Chemistry, 63(15), 8279-8291. [Link]
  • 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition. (2022). ChemMedChem, 17(3), e202100583. [Link]
  • In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic. (2002). Life Sciences, 71(12), 1371-1384. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-Cyclobutylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

As a Senior Application Scientist, I understand that the lifecycle of a research chemical extends beyond its use in experimentation. The final disposition of a compound like 1-Cyclobutylpiperazine Dihydrochloride is a critical aspect of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for its proper disposal, grounded in established safety protocols and regulatory compliance. Our aim is to empower researchers with the knowledge to manage this chemical waste stream confidently and responsibly.

Understanding the Compound: Hazard Profile and Essential Precautions

This compound is a substituted piperazine derivative. Like many amine hydrochlorides, its hazard profile necessitates careful handling. The primary hazards include potential skin and eye irritation, and possible respiratory irritation.[1] Before initiating any disposal-related activities, a thorough risk assessment must be conducted.

Table 1: Hazard and Safety Summary for this compound

ParameterInformationRationale and Source
Primary Hazards Skin Irritation, Serious Eye Irritation, Respiratory Irritation.[1]The hydrochloride salt can release hydrochloric acid upon contact with moisture, causing irritation. The piperazine moiety itself can be a sensitizer.[2]
Personal Protective Equipment (PPE) Chemical safety goggles, nitrile gloves, lab coat. A respirator may be necessary if handling large quantities or if dust is generated.[1]Standard PPE for handling hazardous chemicals. A respirator protects against inhalation of airborne particles.
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3]Mixing with these substances can lead to vigorous and potentially hazardous reactions.
Handling Environment Well-ventilated area, preferably within a chemical fume hood.[4]Minimizes inhalation exposure to any dust or vapors.

The Disposal Decision Workflow: A Step-by-Step Approach

The proper disposal of this compound is not a one-size-fits-all process. It requires a clear decision-making framework that aligns with institutional policies and regulatory requirements. The following workflow provides a logical progression from waste generation to final disposal.

DisposalWorkflow A Waste Generation (Pure compound, solutions, contaminated labware) B Waste Characterization (Hazardous Waste Determination) A->B Step 1 C Segregation (Collect in a dedicated container) B->C Step 2 D Container Management (Labeling and Sealing) C->D Step 3 E Disposal Pathway Selection D->E Step 4 F Option 1: Incineration (Preferred Method) E->F High-energy destruction G Option 2: Neutralization (For aqueous solutions) E->G Aqueous waste stream H Contact Licensed Waste Disposal Vendor F->H Step 5a I On-site Treatment (Follow Protocol 2) G->I Step 5b J Final Disposal H->J I->J

Caption: Disposal decision workflow for this compound.

Experimental Protocols for Disposal

Based on the nature of this compound, two primary disposal pathways are recommended: high-temperature incineration and chemical neutralization for aqueous solutions.

Protocol 1: High-Temperature Incineration (Preferred Method)

Incineration is the most effective method for the complete destruction of this compound, particularly for the solid form and concentrated organic solutions.[1] This process breaks the molecule down into simpler, less harmful components.

Objective: To prepare this compound waste for collection by a licensed hazardous waste disposal vendor for incineration.

Materials:

  • Waste this compound (solid or in solution).

  • Designated hazardous waste container (HDPE or glass, compatible with the waste).

  • Hazardous waste labels.

  • Personal Protective Equipment (PPE) as specified in Table 1.

Procedure:

  • Waste Collection:

    • Carefully transfer the waste into a designated hazardous waste container.[4]

    • For solid waste, use a scoop or spatula. Minimize dust generation.

    • For liquid waste, use a funnel.

  • Segregation:

    • Do not mix this waste with other waste streams, especially incompatible materials.[5]

    • Collect halogenated and non-halogenated solvent waste in separate containers.[6]

  • Container Labeling:

    • Affix a hazardous waste label to the container.[7]

    • Clearly write the full chemical name: "this compound". Do not use abbreviations.

    • List all components and their approximate percentages if it is a mixture.

    • Indicate the hazards (e.g., "Irritant," "Corrosive").

  • Storage:

    • Securely seal the container.

    • Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[8]

    • Ensure the storage area has secondary containment.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[9]

Protocol 2: Chemical Neutralization (For Dilute Aqueous Solutions)

For dilute aqueous solutions of this compound, chemical neutralization can be a viable pre-treatment step before final disposal. This process aims to neutralize the acidic nature of the dihydrochloride salt.

Objective: To neutralize dilute aqueous solutions of this compound.

Materials:

  • Dilute aqueous solution of this compound.

  • Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution (0.1 M).

  • pH meter or pH indicator strips.

  • Stir plate and stir bar.

  • Appropriate reaction vessel (e.g., beaker).

  • Personal Protective Equipment (PPE) as specified in Table 1.

Procedure:

  • Preparation:

    • Perform this procedure in a chemical fume hood.

    • Place the aqueous waste solution in a beaker with a stir bar and begin stirring.

  • Neutralization:

    • Slowly add a weak base like sodium bicarbonate, or a dilute solution of a strong base like sodium hydroxide, to the stirring solution.[10]

    • Monitor the pH of the solution continuously.

    • Continue adding the base until the pH of the solution is between 6.0 and 8.0.

  • Post-Neutralization:

    • Once the pH is stable in the neutral range, stop adding the base.

    • The resulting solution now contains the free base of 1-Cyclobutylpiperazine and a salt (e.g., sodium chloride).

  • Final Disposal:

    • Even after neutralization, the solution should be collected as hazardous waste. The organic component may still be harmful to aquatic life.[11]

    • Transfer the neutralized solution to a designated hazardous waste container, label it appropriately (listing all components), and arrange for pickup as described in Protocol 1.

Spill Management and Decontamination

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don the appropriate PPE, including respiratory protection if necessary.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial absorbent pad.[2] For solid spills, carefully sweep or scoop the material to avoid generating dust.[3]

  • Collection: Place the absorbed or collected material into a sealed, labeled hazardous waste container.[4]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.[2]

Empty Container Disposal: Empty containers that held this compound must be decontaminated before disposal as regular waste.[12]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water or ethanol).[13]

  • Collect Rinsate: The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinsates may also need to be collected depending on local regulations.[5]

  • Deface Label: Completely remove or deface the original label.[12]

  • Dispose: Dispose of the clean, empty container in the appropriate recycling or trash receptacle.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a fundamental responsibility of every researcher. By adhering to the detailed procedures outlined in this guide, you not only ensure the safety of yourself and your colleagues but also uphold the principles of environmental protection and regulatory compliance. Always consult your institution's EHS department for specific guidance and to ensure that your disposal practices are in full compliance with all applicable regulations.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. EHRS.
  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Campus Safety Division.
  • Benchchem. (2025). Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide.
  • Santa Cruz Biotechnology, Inc. (n.d.).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Loba Chemie. (2023, November 22).
  • Sigma-Aldrich. (2025, January 2).
  • Cole-Parmer. (n.d.).
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of 1-Cyclobutyl-piperazine.
  • Texas Tech University. (2019, April 16). Chemical Waste Management SOP.
  • Ali, M., et al. (2020). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
  • Enamine. (n.d.). Safety Data Sheet - rac-(1R,3R)-3-chlorocyclopentan-1-amine hydrochloride.
  • Queen's Center for Biomedical Research. (n.d.).
  • Weill Cornell Medicine. (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure.
  • University of Texas at Austin. (n.d.).
  • Freeman, E. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • United Nations Environment Programme. (n.d.).
  • ResearchGate. (2015, November 3). How do I remove HCl acid from a reaction medium containing a polar compound as a product?.
  • ResearchGate. (2015, December 8).
  • Regulations.gov. (n.d.).
  • KETEK Group. (n.d.).
  • The University of Texas at Austin. (n.d.). Chemical Waste. Environmental Health & Safety.
  • Rochelle, G. T., et al. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia.
  • Braun Research Group. (n.d.).
  • Sexton, A. (2014).
  • Google Patents. (n.d.).
  • Vanderbilt University. (n.d.).
  • Rochelle, G. T., et al. (2009). Degradation of aqueous piperazine in carbon dioxide capture. Industrial & Engineering Chemistry Research.
  • Reddit. (2018, August 3).
  • Scribd. (n.d.). AIM - (A) To Prepare 250ml of M/20 Solution of Mohr's Salt.
  • Southern Illinois University. (n.d.). Chemical Waste Management Guide. Center for Environmental Health and Safety.

Sources

A Strategic Guide to Personal Protective Equipment for Handling 1-Cyclobutylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with 1-Cyclobutylpiperazine dihydrochloride. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, by analyzing data from structurally similar piperazine derivatives, we can establish a robust safety protocol. This guide is built on the principles of risk mitigation and informed by established safety standards to ensure a secure laboratory environment.

Understanding the Hazard Landscape

This compound, as a member of the piperazine family, is anticipated to present hazards common to this class of chemicals. Based on SDS information for analogous compounds, the primary risks include:

  • Skin Irritation: Direct contact can lead to irritation.[1][2]

  • Serious Eye Irritation: The compound can cause significant eye irritation upon contact.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3][4]

A thorough risk assessment is the foundational step before handling any chemical. This involves evaluating the specific procedures to be performed, the quantities of the substance being used, and the potential for exposure.

Core Personal Protective Equipment (PPE) Requirements

The following table outlines the essential PPE for handling this compound, with specifications tailored to mitigate the identified risks.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles and/or Face ShieldChemical splash goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory to prevent eye contact.[1][5] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for incidental contact. Always inspect gloves for any signs of degradation or perforation before use. For prolonged handling, consult the glove manufacturer's chemical resistance guide.[6]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect the skin and personal clothing from accidental spills and contamination.[6]
Respiratory Protection NIOSH/MSHA Approved RespiratorUnder normal use conditions with adequate ventilation, respiratory protection may not be required.[1] However, if there is a potential for generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][5]
Procedural Discipline: Donning and Doffing of PPE

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat d2 2. Respirator (if required) d1->d2 d3 3. Goggles/Face Shield d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Goggles/Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator (if required) f3->f4

Caption: Sequential workflow for donning and doffing PPE.

Step-by-Step Donning Procedure:

  • Lab Coat: Fasten completely to cover your torso and arms.

  • Respirator: If your risk assessment indicates a need, perform a seal check to ensure it is fitted correctly.

  • Eye and Face Protection: Position your goggles securely. If using a face shield, place it over your goggles.

  • Gloves: Pull gloves on to cover the cuffs of your lab coat.

Step-by-Step Doffing Procedure:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with your bare hands.

  • Goggles/Face Shield: Remove by handling the strap or headband from behind.

  • Lab Coat: Unfasten and roll it inside out as you remove it, only touching the inside surfaces.

  • Respirator: Remove by handling the straps.

Emergency Protocols and First Aid

In the event of an exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[1][2] If skin irritation persists, seek medical advice.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical assistance.[1]

Spill Management and Waste Disposal

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Spill Response Plan

Spill_Response start Spill Occurs evacuate Evacuate Immediate Area (if necessary) start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill with Inert Absorbent Material ppe->contain collect Carefully Collect Material into a Labeled Waste Container contain->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste According to Institutional and Local Regulations decontaminate->dispose end Spill Managed dispose->end

Caption: A stepwise plan for responding to a chemical spill.

Disposal Plan:

All waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, must be disposed of as hazardous chemical waste.[1][6] Containers should be sealed, clearly labeled, and disposed of through an approved waste disposal plant in accordance with all local, regional, and national regulations.[1][2] Do not discharge the chemical into sewer systems.[6]

Conclusion

A proactive and informed approach to safety is non-negotiable in a laboratory setting. By understanding the potential hazards of this compound and adhering to the detailed PPE, handling, and disposal protocols outlined in this guide, researchers can significantly minimize risks. This commitment to safety not only protects individuals but also fosters a culture of responsibility and scientific excellence.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
  • Capot Chemical Co., Ltd. (2019). MSDS of 1-Cyclobutyl-piperazine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclobutylpiperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-Cyclobutylpiperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.